4-Aminocyclohexanol
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXLGZJLAOKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218630, DTXSID001312113 | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-65-3, 27489-62-9, 40525-78-8 | |
| Record name | 4-Aminocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Aminocyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Aminocyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-aminocyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to cis-4-Aminocyclohexanol: Structure, Properties, and Synthesis
December 2025
Abstract
This technical guide provides a comprehensive examination of cis-4-Aminocyclohexanol, a pivotal bifunctional building block for researchers, scientists, and professionals in drug development. Its unique stereochemistry, featuring a 1,4-cis relationship between an amino and a hydroxyl group on a cyclohexane scaffold, offers a rigid and defined framework for the synthesis of complex molecular architectures. This document delves into the core physicochemical properties, advanced spectroscopic characterization, state-of-the-art stereoselective synthesis, and applications of this versatile intermediate.
Molecular Structure and Stereochemical Landscape
cis-4-Aminocyclohexanol is an organic compound characterized by a cyclohexane ring substituted at the 1 and 4 positions with a hydroxyl group and an amino group, respectively.[1] The designation "cis" signifies that both substituents lie on the same face of the cyclohexane ring.
In its most stable chair conformation, one substituent must occupy an axial position while the other occupies an equatorial position. This conformational rigidity is a critical attribute in medicinal chemistry, as it allows the molecule to serve as a rigid scaffold, presenting the amino and hydroxyl functionalities in a precise three-dimensional orientation. This spatial arrangement is crucial for designing ligands that can achieve high-affinity interactions with biological targets such as G-protein coupled receptors (GPCRs) and kinases.[2]
Caption: Chair conformation of cis-4-Aminocyclohexanol.
Physicochemical and Spectroscopic Properties
The presence of both an amino and a hydroxyl group makes cis-4-Aminocyclohexanol soluble in water and other polar organic solvents.[1] These functional groups also allow for hydrogen bonding, influencing its physical properties and reactivity.[1]
Physical and Chemical Data Summary
The following table summarizes key quantitative properties of cis-4-Aminocyclohexanol.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [3] |
| CAS Number | 40525-78-8 | [4] |
| Appearance | Off-white to light yellow solid/powder | [4] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [5][6] |
Spectroscopic Characterization
Precise structural elucidation is paramount for distinguishing between cis and trans isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this purpose.
-
¹H NMR Spectroscopy : The key to distinguishing cis and trans isomers lies in the signals of the protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-4) groups. In the cis isomer, one proton is axial and the other is equatorial. The axial proton will typically exhibit large axial-axial coupling constants and smaller axial-equatorial couplings, while the equatorial proton will show small equatorial-axial and equatorial-equatorial couplings. For cis-4-aminocyclohexanol, the ¹H NMR spectrum (in D₂O) shows characteristic multiplets at approximately 3.20 ppm and 3.96 ppm for these protons, with the remaining eight cyclohexane protons appearing as a multiplet around 1.68 ppm.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic broad absorption bands for the O-H stretch of the alcohol and N-H stretches of the primary amine, typically in the range of 3200-3600 cm⁻¹.
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with an expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular formula.
Stereoselective Synthesis: An Enzymatic Approach
The synthesis of the cis isomer of 4-aminocyclohexanol can be challenging due to the thermodynamic preference for the trans isomer in many chemical reductions.[8] Modern biocatalytic methods, however, offer exceptional stereocontrol under environmentally benign conditions. A one-pot, two-step enzymatic cascade starting from the bio-based precursor 1,4-cyclohexanedione is a highly efficient and selective method.[9][10]
The causality behind this choice of methodology is the inherent selectivity of enzymes. A keto reductase (KRED) is first used for a regioselective mono-reduction of the symmetrical diketone. Subsequently, the choice of a specific amine transaminase (ATA) dictates the stereochemical outcome, enabling the selective synthesis of the cis-aminocyclohexanol.[2][9]
Caption: One-pot enzymatic cascade for cis-4-aminocyclohexanol synthesis.
Experimental Protocol: One-Pot Enzymatic Synthesis
This protocol is adapted from established biocatalytic methodologies.[2][11]
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)
-
cis-selective Amine Transaminase (e.g., ATA-3FCR-4M)[9]
-
NADP⁺ (cofactor)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, ATA cofactor)
-
HEPES buffer (50 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel (30°C) with stirring (250 rpm), prepare a 30 mL solution of 50 mM HEPES buffer (pH 7.5).[7]
-
Reagent Addition: To the buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM. Subsequently, add the following reagents to their indicated final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[2]
-
Enzyme Addition: Initiate the cascade reaction by adding the LK-KRED cell lysate (e.g., 0.4 mg/mL) and the selected cis-selective ATA (e.g., 2 mg/mL).[7]
-
Reaction Monitoring & Workup: Allow the reaction to proceed for 24-48 hours. Monitor the conversion of the starting material and formation of the product via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Product Isolation: Upon reaction completion, terminate the reaction by removing the enzymes (e.g., via centrifugation). The aqueous solution can then be subjected to standard purification techniques, such as extraction and column chromatography, to isolate the final product.
Applications in Drug Development
cis-4-Aminocyclohexanol is a valuable chiral building block for synthesizing biologically active molecules.[1][2]
-
Rigid Scaffold: The conformationally restricted cyclohexane ring serves as an excellent scaffold to orient other pharmacophoric groups in a defined 3D space. This is critical for optimizing ligand-receptor binding.
-
Bifunctional Handle: The amino and hydroxyl groups can be functionalized selectively, allowing for the divergent synthesis of compound libraries for screening. The amine can be readily acylated, alkylated, or used in reductive amination, while the alcohol can be etherified or esterified.
-
Metabolic Relevance: The this compound core is biologically relevant; for instance, it is a known human metabolite of the mucolytic agent Ambroxol.[3] This indicates good metabolic stability and acceptance of the scaffold in biological systems.
Safety and Handling
As with all chemical reagents, cis-4-Aminocyclohexanol should be handled with appropriate care in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[12][13]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[4][14] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[5][6][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12][15]
Conclusion
cis-4-Aminocyclohexanol stands out as a high-value building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the creation of novel therapeutics. The development of highly selective biocatalytic routes for its synthesis has further enhanced its accessibility, enabling researchers to leverage its unique structural features in the rational design of new and effective drugs.
References
- 1. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-Aminocyclohexanol 97% | CAS: 40525-78-8 | AChemBlock [achemblock.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 56239-26-0|cis-4-Aminocyclohexanol hydrochloride|BLD Pharm [bldpharm.com]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 11. Page loading... [guidechem.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to trans-4-Aminocyclohexanol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of trans-4-Aminocyclohexanol, a critical bifunctional building block in modern organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, and diverse applications, offering field-proven insights for researchers, chemists, and drug development professionals. The content is structured to provide not just procedural steps, but the scientific rationale underpinning its use, ensuring a comprehensive understanding for both practical application and innovative research.
Core Molecular Profile and Physicochemical Properties
trans-4-Aminocyclohexanol is a versatile organic compound featuring a cyclohexane ring substituted with an amino group (-NH2) and a hydroxyl group (-OH) in a trans configuration. This specific stereochemistry is crucial for its role in creating molecules with defined three-dimensional structures, a vital aspect of modern drug design.[1][2]
The dual functionality of an amine and an alcohol on a stable carbocyclic scaffold allows it to serve as a linchpin in the synthesis of more complex molecules, including a variety of Active Pharmaceutical Ingredients (APIs).[3][4]
Table 1: Key Physicochemical Data for trans-4-Aminocyclohexanol
| Property | Value | Source(s) |
| CAS Number | 27489-62-9 | [5][6][7][8] |
| Molecular Formula | C₆H₁₃NO | [2][7][8] |
| Molecular Weight | 115.18 g/mol | [2][7][8] |
| Appearance | White to off-white crystalline powder | [2][3][9] |
| Melting Point | 108-113 °C | [3][9] |
| Boiling Point | 127 °C at 14 mmHg | [2][3] |
| Purity (Typical) | ≥97-99% (GC) | [2][4][9] |
| IUPAC Name | (1r,4r)-4-Aminocyclohexan-1-ol | [6] |
| Synonyms | trans-4-Hydroxycyclohexylamine | [2][8] |
Synthesis Methodologies: From Classic Reduction to Biocatalysis
The synthesis of trans-4-Aminocyclohexanol with high stereoselectivity is a key challenge. The predominant trans isomer is often the most desired for pharmaceutical applications due to its specific conformational properties.
Chemical Synthesis via Hydrogenation
A common industrial method involves the catalytic hydrogenation of p-acetamidophenol (paracetamol). This process typically occurs in two stages: hydrogenation of the aromatic ring followed by hydrolysis of the amide group. The control of the trans/cis isomer ratio is a critical parameter, often influenced by catalyst choice, solvent, and reaction conditions.
A patented process highlights a method to improve the yield of the trans isomer through controlled crystallization.[10] The process involves hydrogenating p-acetamidophenol to create a mixture of cis/trans isomers, followed by hydrolysis. The separation of the desired trans isomer is then achieved by cooling an aqueous alkaline solution of the mixture, causing the trans-4-aminocyclohexanol to selectively precipitate.[10]
Diagram 1: Chemical Synthesis Pathway via Hydrogenation
References
- 1. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. Trans-4-Aminocyclohexanol at Best Price, High Purity Intermediate [shreeneels.net]
- 5. 反式-4-氨基环己醇 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. kmpharma.in [kmpharma.in]
- 9. trans-4-Aminocyclohexanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stereoisomerism and Stability of 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocyclohexanol is a pivotal bifunctional organic molecule, serving as a critical building block in the synthesis of numerous pharmaceutical compounds.[1] Its stereochemical configuration profoundly influences the three-dimensional structure and biological activity of target drug molecules. This guide provides a comprehensive analysis of the stereoisomerism and thermodynamic stability of cis- and trans-4-aminocyclohexanol. We will delve into the principles of conformational analysis, the energetic factors governing isomer preference, and the experimental and computational methodologies used for their characterization.
Introduction to Stereoisomerism in this compound
Disubstituted cyclohexanes, such as this compound, exhibit geometric isomerism, leading to the existence of cis and trans diastereomers.[2] In the cis isomer, the amino (-NH₂) and hydroxyl (-OH) groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain.[3] The substituents can occupy either axial or equatorial positions, and the interconversion between two chair conformations is known as a ring flip.[2]
The stereoisomeric relationship and the chair conformations are fundamental to understanding the molecule's stability and reactivity.
References
A Technical Guide to the Spectroscopic Characterization of 4-Aminocyclohexanol Isomers
This guide provides an in-depth analysis of the spectroscopic data for the cis and trans isomers of 4-aminocyclohexanol, a critical bifunctional molecule in pharmaceutical and chemical research. The precise structural elucidation of these stereoisomers is paramount for understanding molecular activity and ensuring product purity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive insights.
The Structural Imperative: Distinguishing cis and trans Isomers
This compound exists as two diastereomers: cis and trans. The relative orientation of the amino and hydroxyl groups on the cyclohexane ring dictates their three-dimensional structure and, consequently, their physical and chemical properties. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The differentiation of the cis and trans isomers is rooted in identifying the preferred conformational arrangement of these substituents.
The trans isomer is the more thermodynamically stable of the two. This increased stability arises from its ability to adopt a diequatorial conformation in the chair form of the cyclohexane ring, which minimizes destabilizing steric interactions. In contrast, the cis isomer must have one substituent in an axial position and the other in an equatorial position, leading to greater steric strain from 1,3-diaxial interactions.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment
NMR spectroscopy is an indispensable technique for the unambiguous differentiation of the cis and trans isomers of this compound.[1] The distinct magnetic environments of the protons and carbons in each isomer, arising from their spatial orientations, lead to characteristic differences in chemical shifts (δ) and spin-spin coupling constants (J).[1]
¹H NMR Spectroscopy
The ¹H NMR spectra of the cis and trans isomers of this compound show significant differences, particularly in the chemical shifts of the protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-4) groups.
Table 1: Comparative ¹H NMR Data for this compound Isomers
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 ppm (multiplet)[3] | ~3.58 ppm (multiplet)[3] | The H-1 proton in the cis isomer is equatorial and resonates at a lower field (higher ppm) compared to the axial H-1 proton in the trans isomer.[1] |
| H-4 (CH-NH₂) | ~3.20 ppm (multiplet)[3] | ~2.65 ppm (multiplet)[3] | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1] |
| Cyclohexyl Protons | ~1.68 ppm (multiplet, 8H)[3] | ~1.18 ppm (multiplet, 4H), ~1.85 ppm (multiplet, 4H) | The cyclohexane protons of the trans isomer often show a more resolved pattern due to the fixed chair conformation. |
The key to differentiating the isomers lies in the coupling constants. In cyclohexane systems, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.[4]
-
trans Isomer: In its stable diequatorial conformation, the H-1 and H-4 protons are in axial positions. This results in large axial-axial (Jₐₐ) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[1] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[1]
-
cis Isomer: In the cis isomer, one substituent is axial and the other is equatorial. This leads to smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, generally in the range of 2-5 Hz.[1]
Caption: Coupling constant relationships in cis and trans-4-aminocyclohexanol.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts also provide valuable information for distinguishing between the cis and trans isomers. The orientation of the substituents affects the shielding of the carbon atoms in the cyclohexane ring.
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Carbon | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Key Distinguishing Features |
| C-1 (CH-OH) | Data not readily available | ~68.0 ppm[1] | The chemical shift of C-1 is influenced by the orientation of the hydroxyl group. |
| C-4 (CH-NH₂) | Data not readily available | ~49.5 ppm[1] | The chemical shift of C-4 is sensitive to the stereochemistry of the amino group. |
| Cyclohexyl Carbons | - | ~35.5, ~31.0 ppm | The carbon chemical shifts will differ due to the different steric environments in the two isomers. |
Experimental Protocol for NMR Data Acquisition
Accurate and reproducible NMR data is contingent on meticulous sample preparation and instrument setup.[1]
-
Sample Preparation:
-
Instrumental Parameters:
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For this compound, the key absorptions are associated with the O-H, N-H, C-N, and C-O bonds. While the IR spectra of the cis and trans isomers are generally similar, subtle differences in the fingerprint region can be observed due to the different molecular symmetries and vibrational environments.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Description |
| 3200-3600 | O-H stretch, N-H stretch | Broad band due to hydrogen bonding. The N-H stretch of the primary amine will appear as two peaks in this region. |
| 2850-2960 | C-H stretch | Strong absorptions from the cyclohexane ring. |
| 1590-1650 | N-H bend | Bending vibration of the primary amine. |
| 1000-1260 | C-N stretch, C-O stretch | These absorptions are typically found in the fingerprint region and can be complex. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for preparing solid samples for transmission IR spectroscopy.[1]
-
Sample Preparation:
-
Pellet Formation:
-
Place the ground mixture into a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[7]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Electron Ionization (EI) is a common ionization method for small molecules like this compound, which typically leads to extensive fragmentation.[8]
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 115, corresponding to its molecular weight.[7] The fragmentation pattern is influenced by the presence of the amino and hydroxyl groups.
Table 4: Key Fragments in the Mass Spectrum of trans-4-Aminocyclohexanol
| m/z | Relative Intensity | Possible Fragment |
| 115 | 5.5 | [M]⁺ (Molecular Ion) |
| 98 | 1.3 | [M - NH₃]⁺ |
| 57 | 25.8 | [C₄H₉]⁺ or [C₃H₇N]⁺ |
| 56 | 100.0 | [C₄H₈]⁺ or [C₃H₆N]⁺ |
| 43 | 34.8 | [C₃H₇]⁺ or [C₂H₅N]⁺ |
Data for trans-4-Aminocyclohexanol from ChemicalBook.[7]
The fragmentation of cyclic amines and alcohols often involves alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and loss of small neutral molecules like water or ammonia. For this compound, common fragmentation pathways include the loss of the amino group, the hydroxyl group, or cleavage of the cyclohexane ring.
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization)
-
Sample Introduction:
-
The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
-
Fragmentation:
-
The high internal energy of the molecular ion leads to its fragmentation into smaller, charged fragments.[9]
-
-
Mass Analysis and Detection:
-
The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The separated ions are then detected, and a mass spectrum is generated.
-
Conclusion
The comprehensive spectroscopic analysis of this compound is a clear demonstration of how NMR, IR, and MS techniques can be synergistically employed for the complete structural elucidation of small organic molecules. The stereochemical assignment of the cis and trans isomers is definitively achieved through the interpretation of NMR data, particularly the coupling constants of the methine protons. IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these and similar molecules, ensuring the integrity and purity of materials used in scientific research and development.
References
- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 2. benchchem.com [benchchem.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. youtube.com [youtube.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chemguide.co.uk [chemguide.co.uk]
4-Aminocyclohexanol solubility in different solvents
An In-depth Technical Guide to the Solubility of 4-Aminocyclohexanol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a bifunctional alicyclic amine of significant interest in the pharmaceutical and chemical industries, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Ambroxol.[1][2][3] Its utility is profoundly influenced by its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation approaches. This technical guide provides a comprehensive analysis of the solubility of this compound, focusing on its isomers, the theoretical principles governing its solubility, quantitative and qualitative data in various solvents, and the experimental methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their workflows.
Introduction to this compound: Structure and Significance
This compound (C₆H₁₃NO) is an organic compound featuring a cyclohexane ring substituted with an amino (-NH₂) group and a hydroxyl (-OH) group.[4] It exists as two geometric isomers: cis and trans. The trans isomer is generally the more thermodynamically stable and is the more commonly used form in chemical synthesis.[4]
The presence of both a basic amino group and a polar hydroxyl group on a non-polar cyclohexane scaffold gives the molecule its unique physicochemical properties.[5] Understanding the solubility of these isomers is a critical first step in process development, enabling rational solvent selection for synthesis, designing efficient purification protocols based on selective crystallization, and overcoming challenges in pharmaceutical formulation.
Caption: Molecular structures and key functional groups of this compound isomers.
Physicochemical Properties
A substance's solubility is intrinsically linked to its physical and chemical properties. The trans isomer is typically a white to off-white crystalline solid at room temperature.[4][5]
Table 1: Key Physicochemical Properties of trans-4-Aminocyclohexanol
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1][2][4] |
| Molecular Weight | 115.17 g/mol | [1][4][6] |
| Appearance | White to light yellow crystalline powder/solid | [2][4][5] |
| Melting Point | 108-113 °C | [1][2][4] |
| Boiling Point | 127 °C at 14 mmHg | [1][2][4] |
| Density | ~1.037 g/cm³ | [2][4] |
| Flash Point | 75.4 °C | [2][4] |
| pKa | 15.12 ± 0.40 (Predicted) | [3] |
| LogP | -0.4 | [3] |
Principles of Solubility
The solubility of this compound is governed by the interplay between its polar functional groups and its non-polar hydrocarbon ring.
-
Polarity and Hydrogen Bonding : The amino (-NH₂) and hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds with solvent molecules.[5] This is the primary reason for its solubility in polar protic solvents like water, methanol, and ethanol.[5][7] These solvent molecules can act as both hydrogen bond donors and acceptors, effectively solvating the this compound molecule.
-
"Like Dissolves Like" : The non-polar cyclohexane backbone allows for some interaction with non-polar or weakly polar solvents. However, the strong intermolecular hydrogen bonding in solid this compound (crystal lattice energy) must be overcome, which non-polar solvents cannot do effectively. This results in lower solubility in solvents like hydrocarbons.
-
Effect of Isomerism : The trans isomer, with its equatorial substituents, generally has higher thermodynamic stability and can pack more efficiently into a crystal lattice compared to the cis isomer. This difference in crystal lattice energy can lead to variations in solubility between the two isomers, a principle often exploited in their separation.[5][8]
Solubility Profile Across Different Solvents
The solubility of this compound has been reported across a range of solvents. The trans isomer is the most studied, and the data below primarily pertains to it unless otherwise specified.
Table 2: Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility Description | Source(s) |
| Polar Protic | Water | Soluble | [3][4][5][9] |
| Methanol (MeOH) | Soluble / Slightly Soluble | [1][3][5][10] | |
| Ethanol (EtOH) | Soluble | [1][5] | |
| Isopropanol (IPA) | Soluble (in buffer) | [4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] | |
| Chlorinated | Chloroform (CHCl₃) | Slightly Soluble | [1][3][4] |
| Ethers | Ethylenglycoldimethylether | Used for recrystallization/separation | [8] |
| Hydrocarbons | Toluene | Used for recrystallization | [8] |
Note: There can be conflicting reports (e.g., "soluble" vs. "slightly soluble" in methanol) which may depend on the specific grade of the compound, temperature, and experimental method used.[1][4] The cis isomer is also reported to be soluble in water and various organic solvents.[11]
Factors Influencing Solubility
Several external factors can be manipulated to control the solubility of this compound.
-
Temperature : In most cases, the solubility of a solid in a liquid increases with temperature. This principle is fundamental to purification by recrystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound.
-
pH : The amino group on this compound is basic. In acidic aqueous solutions (low pH), this group will be protonated to form an ammonium salt (-NH₃⁺). This salt is ionic and typically exhibits significantly higher water solubility than the neutral molecule. Conversely, in highly alkaline solutions, the hydroxyl group could be deprotonated, but this effect is less pronounced as alcohols are very weak acids.
-
Ionic Strength : The addition of salts can alter solubility. A German patent describes a method for separating trans-4-aminocyclohexanol from a mixture with its cis isomer by adding a sufficient amount of KOH or NaOH to an aqueous solution.[8] This increases the ionic strength and lowers the freezing point, causing the less soluble trans isomer to selectively crystallize out upon cooling.[8]
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
To obtain reliable and reproducible quantitative solubility data, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.
Causality Behind Experimental Choices:
-
Isothermal Conditions : Solubility is temperature-dependent. Maintaining a constant temperature is crucial for accurate and comparable results. A water bath or incubator is used to eliminate temperature fluctuations.
-
Equilibrium Achievement : The goal is to measure the concentration of a saturated solution. A sufficient equilibration time (e.g., 24-48 hours) with continuous agitation ensures that the system has reached a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
Excess Solute : Using an excess of the solid solute ensures that the solution becomes saturated and that undissolved solid remains, confirming equilibrium.
-
Filtration : It is critical to separate the undissolved solid from the saturated solution before analysis. A syringe filter with a pore size that retains the solid particles (e.g., 0.45 µm) is used to obtain a clear filtrate for concentration measurement.
Step-by-Step Methodology
-
Preparation : Add an excess amount of this compound to a series of vials or flasks, each containing a known volume of the selected solvent.
-
Equilibration : Seal the containers and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the samples to stand undisturbed in the bath for a short period (e.g., 1-2 hours) to let the excess solid settle.
-
Sampling : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the clear filtrate into a clean, pre-weighed vial for analysis. This step must be performed quickly to avoid temperature changes that could alter solubility.
-
Analysis : Determine the concentration of this compound in the filtrate using a validated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][13]
-
Calculation : Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the aliquot.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Practical Implications in Research and Development
-
Purification via Recrystallization : The moderate solubility in polar solvents and the change in solubility with temperature are key to purification. For instance, crude this compound can be dissolved in a minimal amount of a hot solvent (like water or toluene) and then cooled to crystallize the pure compound, leaving impurities behind in the mother liquor.[5][8]
-
Reaction Medium Selection : In its role as a chemical intermediate, selecting a solvent in which this compound and other reactants are soluble is crucial for achieving a homogeneous reaction environment, which often leads to faster reaction rates and higher yields.[3]
-
Isomer Separation : As noted, the differential solubility of cis and trans isomers, particularly in aqueous solutions with high ionic strength, provides a viable, non-chromatographic method for their separation on an industrial scale.[8]
-
Pharmaceutical Formulation : For any API derived from this compound, understanding the solubility of the final compound is paramount. The hydrophilic/hydrophobic balance, influenced by the aminocyclohexanol moiety, will affect the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Storage
This compound requires careful handling. It is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6][10] It is also known to be hygroscopic and potentially air-sensitive.[3][4]
-
Handling : Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place.[2][3] Storage under an inert atmosphere is recommended to prevent degradation.[3]
Conclusion
The solubility of this compound is a multifaceted property dictated by its unique bifunctional structure. Its good solubility in polar protic solvents is attributed to extensive hydrogen bonding, while its non-polar ring provides some affinity for less polar media. Factors such as temperature, pH, and ionic strength can be strategically manipulated to control its solubility, enabling efficient purification, isomer separation, and rational design of synthetic routes. A thorough understanding of these principles and access to reliable solubility data are indispensable for scientists and researchers aiming to leverage the full potential of this versatile chemical intermediate in pharmaceutical and chemical applications.
References
- 1. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 2. innospk.com [innospk.com]
- 3. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Trans-4-Aminocyclo hexanol Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 8. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 9. chembk.com [chembk.com]
- 10. trans-4-Aminocyclohexanol | 27489-62-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 11. CAS 40525-78-8: cis-4-Aminocyclohexanol | CymitQuimica [cymitquimica.com]
- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
Navigating the Landscape of 4-Aminocyclohexanol: A Technical Guide for Researchers
An in-depth exploration of the commercial availability, synthesis, and critical applications of 4-Aminocyclohexanol, a pivotal building block in modern drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound, a bifunctional cyclic molecule, serves as a cornerstone in the synthesis of a multitude of pharmaceutical compounds.[1] Its rigid cyclohexane framework, coupled with the stereospecific orientation of its amino and hydroxyl functional groups, makes it an invaluable scaffold in medicinal chemistry.[1][2] This unique structure is pivotal in defining the three-dimensional architecture and, consequently, the biological activity of target drug molecules.[1] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial landscape, synthesis, and key applications of this versatile intermediate. The molecule exists as two diastereomers, cis and trans, with the trans isomer being particularly significant in the synthesis of various active pharmaceutical ingredients (APIs).[3][4]
Part 1: Commercial Availability and Supplier Landscape
Acquiring high-quality this compound is the first critical step in any research or development workflow. The compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk industrial needs.[3] The most commonly available form is trans-4-Aminocyclohexanol, often as a white to light yellow crystalline powder.[3]
When sourcing this chemical, it is crucial to consider the purity, isomeric ratio, and the supplier's quality control standards. Purity levels typically exceed 97-98%, with detailed specifications available on the supplier's certificate of analysis.[5][6]
Below is a comparative table of prominent suppliers of trans-4-Aminocyclohexanol:
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 | 97% | 25 g, 100 g |
| Thermo Fisher Scientific | trans-4-Aminocyclohexanol | 27489-62-9 | 97%, 98+% | 100 g[6][7] |
| TCI America | trans-4-Aminocyclohexanol | 27489-62-9 | >98.0% (GC) | 25 g, 500 g[5] |
| AK Scientific, Inc. | trans-4-Aminocyclohexanol | 27489-62-9 | >99% (GC) | Inquire[8] |
| Apollo Scientific | trans-4-Aminocyclohexanol | 27489-62-9 | 98% | 25 g, 100 g, 500 g[9] |
| Darshan Pharma Chem | trans-4-Aminocyclohexanol (4-TACH) | 27489-62-9 | Inquire | 25 kg+[10] |
Note: Pricing information is dynamic and can be obtained directly from the suppliers' websites. The hydrochloride salt is also commonly available and may be preferred for its stability and handling properties.
The cis isomer, while less common, is also commercially available from suppliers like AChemBlock and Apollo Scientific for specific research needs.
Part 2: Synthesis of this compound: Pathways to a Key Intermediate
While commercially available, understanding the synthesis of this compound is crucial for process development and optimization. Both traditional chemical synthesis and modern biocatalytic methods are employed.
Chemical Synthesis: Catalytic Hydrogenation
A prevalent method for synthesizing trans-4-Aminocyclohexanol involves the catalytic hydrogenation of p-aminophenol or its derivatives, such as paracetamol (p-acetamidophenol).[11][12]
A key challenge in this approach is controlling the stereoselectivity to favor the desired trans isomer. The choice of catalyst and reaction conditions are critical. Palladium-based catalysts, for instance, generally favor the formation of the more thermodynamically stable trans isomer.[11]
Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol [11]
-
Reactor Setup: Charge a high-pressure reactor with p-acetamidophenol and a suitable solvent, such as water or isopropanol.
-
Catalyst Addition: Add the 5% Pd/C catalyst. The typical loading is 1-5 mol% relative to the substrate.
-
Inerting and Pressurization: Seal the reactor and purge it multiple times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4.5 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with constant stirring. Monitor the reaction's progress by hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol. The acetamido group is then hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.
-
Isomer Separation: The isomers can be separated by techniques such as fractional crystallization.[12]
Enzymatic Synthesis: A Greener Approach
A more recent and highly efficient method for producing both cis- and trans-4-aminocyclohexanol is through a one-pot enzymatic cascade reaction starting from 1,4-cyclohexanedione.[2][13] This biocatalytic approach offers high diastereoselectivity under mild reaction conditions.[2]
The process typically involves two key enzymes: a ketoreductase (KRED) and an amine transaminase (ATA).
Caption: One-pot, two-step enzymatic cascade for the synthesis of this compound.[2]
The choice of the amine transaminase enzyme is critical for determining the diastereomeric ratio of the final product.[2]
Experimental Protocol: One-Pot Enzymatic Synthesis [2]
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Substrate Addition: Add 1,4-cyclohexanedione to a final concentration of 50 mM.
-
Reagent Addition: Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine (as the amine donor), 1 mM pyridoxal 5'-phosphate (PLP), 1 mM MgCl₂, and 2% (v/v) DMSO.
-
Enzyme Addition: Initiate the reaction by adding the ketoreductase (e.g., from Lactobacillus kefir) and the selected amine transaminase (e.g., ATA-200).
-
Incubation: Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitoring and Purification: Monitor the reaction progress using an appropriate analytical method (e.g., GC or HPLC). Upon completion, the product can be isolated and purified using standard techniques like column chromatography.
Part 3: Analytical Characterization
The definitive identification and differentiation of the cis and trans isomers of this compound are paramount for quality control and for understanding their role in subsequent reactions. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary analytical techniques employed.
NMR Spectroscopy: A Definitive Tool for Isomer Differentiation
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of the cis and trans diastereomers.[14] The key to distinguishing between these isomers lies in the distinct magnetic environments of their protons and carbons, which are influenced by their spatial orientations (axial vs. equatorial) within the cyclohexane ring.[14]
In the more stable diequatorial conformation of trans-4-aminocyclohexanol, the axial protons at the C-1 and C-4 positions exhibit large axial-axial coupling constants (J-values), typically in the range of 10-13 Hz. This is a definitive spectroscopic fingerprint for the trans isomer.[14]
Caption: Workflow for isomer identification using NMR spectroscopy.
FT-IR Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H (hydroxyl) and N-H (amino) stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring will appear around 2850-3000 cm⁻¹, and the C-O and C-N stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹). While FT-IR can confirm the presence of the key functional groups, NMR is the more definitive technique for distinguishing between the cis and trans isomers.
Part 4: Applications in Drug Development
This compound is a versatile building block for a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[2] Its bifunctional nature allows for diverse chemical modifications, making it a sought-after starting material in drug discovery programs.[3]
One of the most notable applications of trans-4-aminocyclohexanol is as a key intermediate in the synthesis of Ambroxol , a widely used mucolytic agent for the treatment of respiratory conditions.[3][10] The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde.[2]
Beyond Ambroxol, trans-4-aminocyclohexanol is utilized in the synthesis of other pharmaceutical intermediates and is being evaluated for its potential in targeting central nervous system (CNS) disorders, as well as for its analgesic and anti-inflammatory properties.[3][15]
Part 5: Safety and Handling
trans-4-Aminocyclohexanol is classified as a hazardous chemical and requires careful handling. It can cause severe skin burns and eye damage.[16] It is essential to handle the compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][16][17]
Conclusion
This compound, particularly the trans isomer, is a commercially accessible and highly valuable building block for pharmaceutical research and development. A thorough understanding of its commercial sources, synthesis, and analytical characterization is essential for its effective utilization. With the advent of efficient enzymatic synthesis routes, the production of this key intermediate is becoming more sustainable and selective. Its continued application in the synthesis of APIs like Ambroxol and its potential in developing new therapeutic agents underscore its significance in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. Page loading... [guidechem.com]
- 5. trans-4-Aminocyclohexanol 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. trans-4-Aminocyclohexanol, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. aksci.com [aksci.com]
- 9. 27489-62-9 Cas No. | trans-4-Aminocyclohexanol | Apollo [store.apolloscientific.co.uk]
- 10. darshanpharmachem.com [darshanpharmachem.com]
- 11. benchchem.com [benchchem.com]
- 12. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]
- 16. fishersci.com [fishersci.com]
- 17. kmpharma.in [kmpharma.in]
Navigating the Safe Use of 4-Aminocyclohexanol: A Technical Guide for Researchers
An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for 4-Aminocyclohexanol for Laboratory and Drug Development Professionals.
Introduction: Understanding this compound
This compound is a versatile bifunctional molecule widely utilized as a key intermediate in organic and pharmaceutical synthesis.[1] Its structure, incorporating both a reactive amine and a hydroxyl group on a cyclohexane ring, makes it a valuable building block for a variety of more complex molecules, including the mucolytic agent Ambroxol.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses necessary for the safe utilization of this compound in a research and development setting. Adherence to these guidelines is paramount to ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and GHS Classification
The hazard classification for this compound can vary depending on the specific isomer (cis- or trans-), purity, and the data source. It is crucial for researchers to consult the specific Safety Data Sheet (SDS) for the product they are using. However, a consolidated overview of the potential hazards is presented below.
GHS Hazard Summary
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B / 2 | Danger | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | Danger | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | (none) | H411: Toxic to aquatic life with long lasting effects |
Note on Classification Discrepancies: The variation in skin corrosion/irritation classification (Category 1B vs. 2) may be attributed to different data submissions to regulatory bodies or differences in the tested material.[2] Researchers should adopt a conservative approach and handle the compound as if it poses the higher risk (Skin Corrosion Category 1B).
GHS Pictograms
The following pictograms are commonly associated with this compound:
-
Health Hazard: For skin/eye irritation, acute toxicity, and respiratory tract irritation.
-
Corrosion: For severe skin burns and eye damage.
-
Environment: For aquatic toxicity.
Safe Handling and Storage Protocols
Proper handling and storage are fundamental to minimizing exposure and ensuring the stability of this compound.
Engineering Controls
The primary line of defense against exposure is the implementation of robust engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[3]
-
Skin Protection:
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][6]
Storage Requirements
-
Container: Store in a tightly closed, original container.[3][6]
-
Environment: The storage area should be cool, dry, and well-ventilated.[3][5] Store away from sources of ignition and incompatible materials such as strong oxidizing agents.[3]
-
Long-term Storage: For extended storage, refrigeration at 2-8°C may be recommended.[7][8] Always consult the manufacturer's specific storage instructions.
Emergency Procedures: A Step-by-Step Guide
A clear and well-rehearsed emergency plan is critical. The following protocols outline the immediate actions to be taken in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[3][4] Flush the affected area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [3][4] If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, the following steps should be taken to mitigate the hazard and ensure a safe cleanup.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][6]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[3][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Toxicological and Physical Properties
A thorough understanding of the toxicological and physical properties of this compound is essential for a comprehensive risk assessment.
Toxicological Profile
-
Acute Toxicity: Harmful if swallowed.[3] Skin contact may cause inflammation, itching, scaling, and redness.[3] Eye contact can result in redness, pain, and severe damage.[3] Inhalation may lead to respiratory tract irritation.[3]
-
Chronic Toxicity: The long-term toxicological properties have not been fully investigated.[4]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Appearance | White to off-white solid or powder[7][9] |
| Melting Point | 106-113 °C[3] |
| Boiling Point | 127 °C at 14 mmHg[1] |
| Solubility | Soluble in water and alcohols[9] |
Experimental Workflow Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response for Skin Contact
Caption: Emergency procedure for skin contact with this compound.
Conclusion
This compound is a valuable chemical intermediate, but its potential hazards necessitate strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a comprehensive resource to support a culture of safety in the laboratory.
References
- 1. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 2. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. aksci.com [aksci.com]
- 9. Trans-4-Aminocyclohexanol at Best Price, High Purity Intermediate [shreeneels.net]
The Biological Versatility of 4-Aminocyclohexanol Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide
Executive Summary
The 4-aminocyclohexanol scaffold is a bifunctional and stereochemically rich building block that has garnered significant attention in medicinal chemistry. Its rigid cyclohexane framework, combined with the strategic placement of amino and hydroxyl groups, provides a unique three-dimensional topology ideal for targeted interactions with biological macromolecules.[1] This guide offers a comprehensive exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives. We delve into the critical role of stereochemistry, detailing the chemoenzymatic pathways that grant access to specific cis and trans isomers—a crucial determinant of pharmacological activity.[2][3] Key biological activities, including potent analgesic, anti-inflammatory, and mucolytic effects, are examined through the lens of structure-activity relationships (SAR) and mechanistic insights.[4][5][6] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also detailed experimental protocols and future perspectives on this versatile scaffold's potential in modern drug discovery.
The this compound Scaffold: A Foundation for Bioactivity
The utility of the this compound core lies in its unique combination of a conformationally restricted cyclohexane ring and two highly versatile functional groups. This structure serves as a rigid scaffold, allowing for the precise spatial orientation of pharmacophoric elements, which is essential for optimizing binding affinity and selectivity for biological targets.[1]
The Criticality of Stereoisomerism
The cyclohexane ring in this compound exists predominantly in a chair conformation. The relative orientation of the amino and hydroxyl groups—either cis (one axial, one equatorial) or trans (both equatorial or both axial, with the di-equatorial being more stable)—dramatically influences the molecule's shape, polarity, and ability to interact with enzyme active sites or receptors. The trans isomer, in particular, is a thermodynamically stable and widely utilized building block in the synthesis of pharmaceutical agents.[1] Consequently, precise control over stereochemistry during synthesis is not merely a procedural detail but a fundamental prerequisite for accessing desired biological activities.
Stereoselective Synthesis: The Gateway to Specific Biological Functions
Achieving high diastereoselectivity is paramount. While classical chemical methods exist, chemoenzymatic one-pot cascade reactions have emerged as a superior strategy, offering high selectivity under mild conditions.[3] This approach typically starts from the precursor 1,4-cyclohexanedione and employs a two-step enzymatic process.
Causality in Experimental Choice: The decision to use a dual-enzyme system is driven by efficiency and selectivity.
-
Ketoreductase (KRED): The first step involves the regioselective reduction of one ketone group on 1,4-cyclohexanedione to yield 4-hydroxycyclohexanone. Enzymes like the KRED from Lactobacillus kefir (LK-KRED) are chosen for their high efficiency and selectivity, minimizing the formation of the 1,4-cyclohexanediol byproduct.[2][3]
-
Amine Transaminase (ATA): The second step is a stereoselective reductive amination of the remaining ketone. The choice of ATA is the critical control point for the final product's stereochemistry. Different ATAs exhibit distinct stereopreferences; for instance, many ATAs favor the production of the cis-isomer, while specific enzymes like ATA-234 or one from Chromobacterium violaceum (Cv-ATA) can be employed to yield the trans-isomer with high diastereomeric purity.[7] This modularity allows for the targeted synthesis of either isomer by simply selecting the appropriate biocatalyst.
Profiled Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide spectrum of biological activities, validating the scaffold's utility in diverse therapeutic areas.
Analgesic and Neuroactive Derivatives
A significant body of research has focused on 4-aryl-4-aminocyclohexanones as a novel class of analgesics.[4][8]
-
Mechanism of Action: These compounds exhibit complex pharmacology. Certain derivatives act as potent analgesics, while others show narcotic antagonist activity.[4] This dual activity suggests interaction with opioid receptors, a common target for pain management. The analgesic effects of amino alcohols derived from these ketones are particularly potent, although they may lack the antagonist component.[4]
-
Structure-Activity Relationship (SAR): The analgesic activity is highly sensitive to substitutions on both the aryl ring and the amino group.[8]
-
Aryl Ring: The nature and position of substituents on the aromatic ring are critical. Derivatives with para-methyl or para-bromo groups were found to be the most potent, exhibiting approximately 50% of the potency of morphine.[8]
-
Amino Group: Systematic variation of the nitrogen substituents revealed non-classical SARs. For antagonist activity, the dimethylamino group was identified as optimal.[4]
-
| Compound Class | Key Structural Feature | Observed Activity | Relative Potency | Reference |
| 4-Aryl-4-aminocyclohexanones | p-CH₃ or p-Br on aryl ring | Potent Analgesic | ~50% of Morphine | [8] |
| 4-Aryl-4-(dimethylamino)cyclohexanones | m-OH on aryl ring | Narcotic Antagonist | Most potent antagonist in series | [4] |
| Phenethyl Grignard adducts | Amino alcohol structure | Potent Analgesic | High | [4] |
-
Future Directions: The proven central nervous system (CNS) activity of these derivatives makes the this compound scaffold a promising starting point for developing agents targeting other neurological and psychiatric disorders.[9] Related structures, such as 4-aminopiperidine derivatives, have shown cognition-enhancing properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[10]
Anti-inflammatory Effects
The parent compound, trans-4-aminocyclohexanol, has been shown to possess inherent anti-inflammatory properties.[5]
-
Mechanism of Action: Its anti-inflammatory effects are attributed to the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: It inhibits COX activity, the enzyme responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5]
-
Protein Kinase C (PKC) Inhibition: The compound has also been shown to bind to and inhibit PKC, an enzyme involved in various cell signaling pathways that regulate inflammatory responses.[5]
-
Application in Respiratory Medicine: The Ambroxol Case Study
One of the most commercially significant applications of trans-4-aminocyclohexanol is as a key intermediate in the synthesis of Ambroxol.[3][6] Ambroxol is a widely used mucolytic agent that breaks down phlegm and is used in the treatment of respiratory conditions.[6] The synthesis underscores the industrial relevance of this building block and its role in producing established pharmaceutical agents. A common synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[11]
Experimental Protocols and Methodologies
To ensure scientific integrity, the following protocols are provided as self-validating systems, grounded in established literature.
Protocol: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol is adapted from established chemoenzymatic cascade methodologies.[3][12]
-
Objective: To synthesize trans-4-aminocyclohexanol from 1,4-cyclohexanedione with high diastereoselectivity.
-
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate
-
trans-selective Amine Transaminase (e.g., ATA-200 or Cv-ATA) cell lysate
-
NADP⁺ (cofactor)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Magnesium chloride (MgCl₂)
-
-
Procedure:
-
Prepare a 30 mL reaction solution in a suitable vessel containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add 1,4-cyclohexanedione to a final concentration of 50 mM.
-
Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[3]
-
Initiate the reaction by adding freshly prepared LK-KRED cell lysate (e.g., 0.2 mg/mL) and the selected trans-selective ATA cell lysate (e.g., 2 mg/mL).[3]
-
Stir the reaction mixture at approximately 250 rpm at 30°C.
-
Monitor the reaction progress via Gas Chromatography (GC) or HPLC to determine substrate conversion and product formation. The reaction is typically complete within 48 hours.[12]
-
Upon completion, stop the reaction (e.g., by adding a quenching solvent or centrifuging to remove enzymes).
-
The product, trans-4-aminocyclohexanol, can be isolated and purified from the aqueous solution using standard techniques such as solid-phase extraction or silica gel column chromatography.[12]
-
-
Validation: The success of the protocol is validated by the diastereomeric ratio (d.r.) of the final product, which should show a high prevalence of the trans isomer, as confirmed by GC or NMR analysis.
Protocol: Synthesis of Ambroxol
This protocol outlines the synthesis of the mucolytic agent Ambroxol using trans-4-aminocyclohexanol as a key intermediate.[11]
-
Objective: To synthesize Ambroxol via reductive amination.
-
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (solvent)
-
Dichloromethane (extraction solvent)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve trans-4-aminocyclohexanol (1.0 eq) and 2-amino-3,5-dibromobenzaldehyde (1.1 eq) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.1 eq) to the mixture portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 1.5-2 hours.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by pouring the mixture into a separatory funnel containing ice water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization or column chromatography to obtain pure Ambroxol.[11]
-
-
Validation: The identity and purity of the synthesized Ambroxol should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against a reference standard.
Future Perspectives and Emerging Applications
The this compound scaffold is far from being fully exploited. Its inherent drug-like properties make it an attractive starting point for several emerging areas of drug discovery.
-
Kinase Inhibitors and GPCR Modulators: The rigid framework of the scaffold is ideal for designing specific inhibitors of protein kinases or modulators of G-protein coupled receptors (GPCRs), where precise conformational control is key to achieving selectivity and potency.[3]
-
Antimicrobial Agents: While less explored, related structures like 4-aminocyclohexanecarboxylic acid have shown antistaphylococcal activity, suggesting that novel antimicrobial agents could be developed from the this compound core.[13]
-
Anticancer Therapeutics: Many successful anticancer drugs are based on heterocyclic scaffolds.[14] The this compound core can be used to synthesize novel heterocyclic systems or as a side chain to improve the pharmacokinetic properties (e.g., solubility, metabolic stability) of existing anticancer agents.
References
- 1. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-4-Aminocyclohexanol | 27489-62-9 | FA14743 [biosynth.com]
- 6. innospk.com [innospk.com]
- 7. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 10. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. Probiotics: antistaphylococcal activity of 4-aminocyclohexanecarboxylic acid, aminobenzoic acid, and their derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to 4-Aminocyclohexanol: A Versatile Chiral Building Block in Modern Synthesis
Abstract
4-Aminocyclohexanol, a bifunctional alicyclic compound, has emerged as a cornerstone chiral building block in medicinal chemistry and materials science. Its rigid cyclohexane scaffold, combined with the stereospecific orientation of its amino and hydroxyl groups, provides a powerful tool for introducing precise three-dimensional architecture into target molecules. This guide offers an in-depth exploration of this compound, focusing on its stereochemistry, advanced stereoselective synthesis methodologies, and its critical role in the development of complex, biologically active compounds. We will delve into the causality behind synthetic choices, present validated experimental protocols, and provide quantitative data to support the selection of appropriate synthetic routes for specific stereoisomers.
The Structural and Stereochemical Foundation of this compound
The utility of this compound is fundamentally rooted in its stereochemistry. The molecule exists as two diastereomers: cis and trans. Within each diastereomer, a pair of enantiomers ((1R,4R)/(1S,4S) for trans and (1R,4S)/(1S,4R) for cis) exists, making four possible stereoisomers in total.
The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the trans-isomer, both the amino and hydroxyl groups can occupy equatorial positions, resulting in a thermodynamically more stable conformation compared to the cis-isomer, where one substituent must be in the sterically less favorable axial position. This inherent stability and well-defined spatial arrangement of functional groups make trans-4-aminocyclohexanol a particularly sought-after intermediate in pharmaceutical synthesis[1].
Caption: Chair conformations of trans- and cis-4-aminocyclohexanol.
Strategic Synthesis: Accessing Specific Stereoisomers
The ability to selectively synthesize a desired stereoisomer of this compound is paramount for its application. While classical chemical methods exist, modern biocatalytic approaches offer unparalleled selectivity and milder reaction conditions.
Traditional Chemical Routes
Conventional synthesis often involves the catalytic hydrogenation of 4-nitrophenol or the reduction of 4-aminocyclohexanone[1]. For instance, hydrogenating paracetamol over a rhodium or palladium catalyst can produce a mixture of cis and trans isomers[1][2]. These methods, however, frequently suffer from a lack of stereocontrol, leading to isomeric mixtures that require challenging separation procedures, such as fractional crystallization[2].
The Biocatalytic Revolution: A One-Pot Enzymatic Cascade
A highly efficient and stereoselective strategy employs a one-pot, two-step enzymatic cascade starting from the readily available 1,4-cyclohexanedione[3][4][5]. This approach leverages the exquisite selectivity of enzymes to control the reaction outcome.
-
Step 1: Keto Reduction: A ketoreductase (KRED) selectively reduces one of the ketone moieties of 1,4-cyclohexanedione to a hydroxyl group, forming the intermediate 4-hydroxycyclohexanone.
-
Step 2: Reductive Amination: An amine transaminase (ATA) then converts the remaining ketone group of 4-hydroxycyclohexanone into an amine.
The genius of this system lies in its modularity. The choice of ATA is critical as it dictates the final diastereomeric outcome. By selecting stereocomplementary ATAs, one can selectively synthesize either the cis or the trans isomer with high diastereomeric excess[3][5]. This biocatalytic method is a prime example of green chemistry, avoiding harsh reagents and complex purification steps[6].
Caption: One-pot, two-step enzymatic cascade for stereoselective synthesis.
Quantitative Analysis of Enzymatic Synthesis
The diastereoselective outcome of the enzymatic cascade is highly dependent on the specific amine transaminase used. The following table summarizes representative results from a one-pot synthesis employing a ketoreductase from Lactobacillus kefir (LK-KRED) in combination with various ATAs.
| Amine Transaminase (ATA) | Key Characteristics | Product Ratio (cis:trans) | Conversion | Reference |
| ATA-256 | (S)-selective | >98:2 | >99% | [7] |
| ATA-025 | (R)-selective | 5:95 | >99% | [7] |
| ATA-200 | trans-selective | <2:98 | >95% | [3][8] |
| ATA-3HMU (W63Y mutant) | cis-selective | 95:5 | >90% | [5] |
Data is compiled from multiple sources for illustrative purposes. Actual results may vary based on specific reaction conditions.
Applications in Drug Discovery and Development
The well-defined stereochemistry of this compound isomers makes them invaluable scaffolds in the synthesis of pharmaceuticals. The rigid cyclohexane core correctly orients pharmacophoric features, enhancing binding affinity and selectivity for biological targets like kinases and GPCRs[9][3].
Case Study: Synthesis of Ambroxol
A prominent example is the use of trans-4-aminocyclohexanol as a key intermediate in the synthesis of the mucolytic agent Ambroxol[3][10]. The synthesis involves the condensation of the trans-isomer with 2-amino-3,5-dibromobenzaldehyde. The specific trans stereochemistry is crucial for the final drug's efficacy.
Caption: Role of trans-4-aminocyclohexanol in the synthesis of Ambroxol.
Beyond Ambroxol, derivatives of this compound are used to synthesize centrally acting muscle relaxants, opioid receptor ligands, and serotonin modulators[1]. It is also used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and specialty polymers[1].
Experimental Protocol: One-Pot Enzymatic Synthesis of this compound
This protocol describes a general procedure for the diastereoselective synthesis of this compound from 1,4-cyclohexanedione using a KRED/ATA cascade. The selection of the ATA enzyme (e.g., ATA-200 for trans, ATA-3HMU W63Y for cis) will determine the primary product.
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase from Lactobacillus kefir (LK-KRED) cell lysate
-
Amine Transaminase (e.g., ATA-200) cell lysate
-
NADP⁺
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Isopropanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5)[3].
-
Substrate Addition: Add 1,4-cyclohexanedione to a final concentration of 50 mM[3][8].
-
Reagent Addition: Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO[3][8].
-
Enzyme Initiation: Initiate the reaction by adding freshly prepared LK-KRED cell lysate (e.g., 0.2 mg/mL) and the selected ATA cell lysate (e.g., 2 mg/mL)[3][8].
-
Incubation: Stir the reaction mixture at 250 rpm at a constant temperature of 30°C[3][8].
-
Monitoring: Monitor the reaction progress periodically using a suitable analytical method, such as Gas Chromatography (GC) or HPLC, until substrate conversion is complete (typically 24-48 hours)[3].
-
Workup and Purification: Upon completion, stop the reaction. Filter the solution to remove cell lysate. The product can be isolated and purified from the aqueous solution using standard techniques such as column chromatography on silica gel[8].
Self-Validation: The success of this protocol is validated by monitoring the disappearance of the starting material and the appearance of the product via chromatography. The stereochemical outcome (cis vs. trans) must be confirmed by comparing the analytical data (e.g., retention time) to that of authentic standards. The high selectivity of the enzymatic catalysts provides inherent trustworthiness to the stereochemical assignment of the final product.
Conclusion and Future Prospects
This compound stands as a testament to the power of stereochemistry in molecular design. Its bifunctional nature and rigid conformation provide a reliable scaffold for building complex, active molecules. While traditional chemical methods laid the groundwork, modern biocatalytic cascades have revolutionized the synthesis of its stereoisomers, offering unparalleled efficiency, selectivity, and sustainability[4][6]. As drug discovery continues to demand molecules with greater complexity and specificity, the demand for high-purity chiral building blocks like cis- and trans-4-aminocyclohexanol is expected to grow, solidifying its role as an indispensable tool for chemists and pharmaceutical developers[10].
References
- 1. Page loading... [guidechem.com]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 10. innospk.com [innospk.com]
A Technical Guide to the Synthesis and Isolation of 4-Aminocyclohexanol for Pharmaceutical and Research Applications
This in-depth technical guide provides a comprehensive overview of 4-Aminocyclohexanol, a crucial building block in the pharmaceutical and fine chemical industries. While not known to be a naturally occurring compound, its synthesis and purification are of significant interest to researchers, scientists, and drug development professionals. This document will delve into the established synthetic routes, with a focus on stereoselective production and subsequent isolation of the desired isomers, particularly the widely used trans-4-Aminocyclohexanol.
Introduction: The Synthetic Origin and Significance of this compound
This compound is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino and a hydroxyl group. It exists as two geometric isomers, cis and trans, with the trans isomer being of particular industrial importance as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as the mucolytic agent Ambroxol.[1][2][3][4] The compound is a white to off-white crystalline solid soluble in water and polar organic solvents like ethanol and methanol.[5][6]
Contrary to inquiries about its natural sources, extensive literature and chemical databases indicate that this compound is not found in plants, microorganisms, or animals as a primary metabolite.[5] Its presence in biological systems is documented as a human metabolite of the drug Ambroxol, specifically cis-4-aminocyclohexanol.[7] Therefore, the focus of this guide shifts from natural isolation to the more relevant and practical aspects of its chemical and chemoenzymatic synthesis and the critical downstream processes of purification and isomer separation.
Synthetic Pathways to this compound
The industrial production of this compound predominantly relies on the catalytic hydrogenation of aromatic precursors. The choice of starting material, catalyst, and reaction conditions plays a pivotal role in the overall yield and, crucially, the stereoselectivity of the reaction, i.e., the ratio of trans to cis isomers.
Catalytic Hydrogenation of p-Aminophenol Derivatives
A common and economically viable route starts from p-aminophenol or its N-acetylated derivative, p-acetamidophenol (paracetamol).[1] This process involves the reduction of the benzene ring to a cyclohexane ring.
Key Causality in Experimental Choices:
-
Starting Material: p-Acetamidophenol is often preferred as it can be hydrogenated in aqueous solutions, offering a greener solvent choice.[1] The acetyl group is later removed through hydrolysis.
-
Catalyst Selection: The choice of metal catalyst is a critical determinant of the trans:cis isomer ratio.
-
Reaction Conditions: Temperature and pressure are significant factors. For the hydrogenation of paracetamol, temperatures around 100°C and hydrogen pressures of about 4.5 bar have been reported to be effective.[8] Insufficient temperature or pressure can lead to incomplete conversion.
The general workflow for this synthetic approach is illustrated below.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Chemoenzymatic Synthesis
A more recent and highly selective approach involves the use of enzymes in a one-pot synthesis. This method can achieve high stereoselectivity, producing almost exclusively one isomer. A notable example is the combination of a keto reductase (KRED) and an amine transaminase (ATA) to convert cyclohexane-1,4-dione into this compound.[9][10]
Causality in Biocatalytic Choices:
-
Enzyme Selectivity: The stereochemical outcome is dictated by the specific enzymes chosen. By selecting appropriate KREDs and ATAs, the synthesis can be directed to yield either the cis or the trans isomer with high purity.[9] For instance, one study achieved a cis/trans ratio of 99:1.[9]
-
Reaction Conditions: Enzymatic reactions are conducted under mild conditions (e.g., 30°C, neutral pH), which minimizes side reactions and energy consumption compared to traditional chemical hydrogenation.[9]
The chemoenzymatic cascade is depicted in the following diagram.
Caption: One-pot chemoenzymatic synthesis of this compound isomers.
Isolation and Purification of trans-4-Aminocyclohexanol
Regardless of the synthetic route, the final product is typically a mixture of cis and trans isomers in an aqueous or alcoholic solution. The separation of these isomers is a critical step to obtain the desired high-purity trans-4-aminocyclohexanol.
Fractional Crystallization
Fractional crystallization is a widely employed technique for isomer separation on an industrial scale. This method exploits the differences in solubility between the cis and trans isomers or their derivatives.
Experimental Protocol: Isomer Separation by Cooling Crystallization
This protocol is based on a patented process for separating trans-4-aminocyclohexanol from a mixture.[1][11]
-
Solution Preparation: Start with the aqueous reaction solution containing the mixture of trans- and cis-4-aminocyclohexanol isomers resulting from the hydrolysis step of the hydrogenation of p-acetamidophenol.
-
Concentration Adjustment: Adjust the concentration of the total aminocyclohexanols in the aqueous solution to at least 0.5 mol/L.[11]
-
Freezing Point Depression: Add a base (e.g., NaOH) to the solution to achieve a concentration of OH- ions of at least 2 mol/L. This depresses the freezing point of the solution to at least -5°C.[1][11]
-
Cooling and Precipitation: Cool the alkaline aqueous solution to a temperature where the trans-4-aminocyclohexanol selectively precipitates or crystallizes out. A temperature of approximately -8°C to -10°C is often effective.[1][11]
-
Isolation: The precipitated trans-4-aminocyclohexanol crystals are isolated by filtration.
-
Washing and Drying: The crystals are washed to remove any remaining mother liquor and then dried to yield the purified product.
Self-Validating System and Trustworthiness: The success of this protocol relies on the precise control of concentration and temperature. The significant difference in the crystallization behavior of the two isomers under these specific alkaline and cooled conditions ensures the selective precipitation of the trans isomer, leading to a high-purity product. The process is self-validating as the purity of the isolated product can be readily checked by standard analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
The logical flow of this isolation process is outlined below.
Caption: Logical workflow for the isolation of trans-4-aminocyclohexanol.
Analytical Characterization
The identity and purity of the synthesized and isolated this compound must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | To determine the ratio of cis to trans isomers and assess purity. | Two distinct peaks corresponding to the cis and trans isomers, with retention times differing due to their different boiling points and polarities. |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure and stereochemistry. | The chemical shifts and coupling constants of the protons on C1 and C4 are characteristic of the cis or trans configuration. |
| Infrared (IR) Spectroscopy | To identify the functional groups (O-H, N-H, C-N, C-O). | Broad peak for O-H stretching (alcohol), sharp peaks for N-H stretching (primary amine). |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of this compound (115.17 g/mol ).[6][12][13] |
| Melting Point Analysis | To assess purity and identify the isomer. | The trans isomer has a reported melting point in the range of 108-113°C.[13] |
Conclusion
This compound is a synthetically derived compound of high value in the pharmaceutical industry. While it lacks a natural origin, sophisticated chemical and enzymatic methods have been developed for its production. Mastery of the synthetic conditions to control stereoselectivity, coupled with efficient and robust isolation protocols like fractional crystallization, is paramount for the cost-effective manufacturing of high-purity trans-4-aminocyclohexanol. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Trans-4-Aminocyclohexanol CAS 27489-62-9 [homesunshinepharma.com]
- 4. darshanpharmachem.com [darshanpharmachem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Trans-4-Aminocyclo hexanol Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 7. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 11. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 12. trans-4-Aminocyclohexanol | 27489-62-9 | FA14743 [biosynth.com]
- 13. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
Methodological & Application
One-Pot Enzymatic Synthesis of cis- and trans-4-Aminocyclohexanol Isomers: An Application & Protocol Guide
Abstract
This comprehensive guide details a robust, one-pot, two-enzyme biocatalytic method for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol. These isomers are valuable chiral building blocks for active pharmaceutical ingredients (APIs), including neuropharmaceuticals and anti-inflammatory agents.[1][2][3] By leveraging a modular enzymatic cascade involving a ketoreductase (KRED) and a stereocomplementary amine transaminase (ATA), this process offers a highly selective, efficient, and environmentally benign alternative to traditional chemical hydrogenation methods, which often yield isomeric mixtures.[4][5] Starting from the readily available precursor 1,4-cyclohexanedione, this guide provides detailed protocols, mechanistic insights, data interpretation, and troubleshooting for producing high-purity cis- or trans-4-aminocyclohexanol, tailored for researchers and process chemists in pharmaceutical development.
Introduction: The Strategic Advantage of Biocatalysis
4-Aminocyclohexanol isomers, particularly the trans configuration, are critical intermediates in the synthesis of drugs such as Ambroxol and the antipsychotic Cariprazine.[6][7] Traditional synthesis routes often rely on the catalytic hydrogenation of precursors like p-aminophenol or paracetamol, which typically result in difficult-to-separate mixtures of cis and trans isomers.[5][8]
Enzymatic synthesis provides a powerful solution to this challenge. The exquisite stereoselectivity of enzymes allows for the targeted production of a specific isomer, significantly simplifying downstream processing and improving overall yield.[6][9] The one-pot cascade system described herein combines two distinct enzymatic activities to perform a sequential reduction and amination, eliminating the need for intermediate isolation and purification steps.[10]
Causality of the Enzymatic Approach: The process begins with the highly regioselective mono-reduction of 1,4-cyclohexanedione to the key intermediate, 4-hydroxycyclohexanone, catalyzed by a ketoreductase (KRED). This step is critical; the enzyme must selectively reduce only one ketone group without significant over-reduction to the 1,4-cyclohexanediol byproduct.[9] The subsequent step is an asymmetric amination of the 4-hydroxycyclohexanone intermediate, catalyzed by an amine transaminase (ATA). The stereochemical outcome—whether the final product is the cis or trans isomer—is dictated entirely by the selection of a specific, stereocomplementary ATA enzyme.[6][11] This modularity is the cornerstone of the protocol's utility, allowing for the synthesis of either desired isomer by simply substituting the ATA catalyst.
Reaction Pathway & Experimental Workflow
The enzymatic cascade is a two-step process occurring sequentially in a single reaction vessel.
Enzymatic Cascade Pathway
The synthesis proceeds as follows: 1,4-cyclohexanedione is first reduced by a KRED, utilizing a cofactor such as NAD(P)H, which is regenerated in situ using a sacrificial alcohol like isopropanol. The resulting 4-hydroxycyclohexanone is then aminated by an ATA, which uses an amine donor (e.g., isopropylamine) and the pyridoxal 5'-phosphate (PLP) cofactor to transfer the amino group.
Caption: One-pot enzymatic synthesis pathway of this compound isomers.
Overall Experimental Workflow
The entire process, from reaction setup to product analysis, follows a logical sequence designed for efficiency and self-validation at each stage.
Caption: General experimental workflow for synthesis and analysis.
Materials and Reagents
Sourcing high-purity reagents and enzymes is crucial for reproducibility. Enzyme screening kits, such as those from Codexis, provide a validated starting point for identifying optimal catalysts.[12][13]
| Reagent/Material | Recommended Grade/Source | Notes |
| 1,4-Cyclohexanedione | ≥98% Purity | Substrate |
| Enzymes | ||
| Ketoreductase (KRED) | e.g., Lactobacillus kefir (LK-KRED) or commercial kits (e.g., Codexis KRED-P2-C11)[9] | Select for high regioselectivity to minimize diol formation. |
| Amine Transaminase (ATA) | Stereocomplementary enzymes from commercial kits (e.g., Codexis ATA Screening Kit)[12][13] | For cis-isomer: Many wild-type ATAs show cis-selectivity.[6] For trans-isomer: e.g., ATA-234 or Chromobacterium violaceum ATA (Cv-ATA).[9] |
| Cofactors & Additives | ||
| NADP⁺ or NAD⁺ | ≥95% Purity | KRED cofactor. Use NADP⁺ for most KREDs. |
| Pyridoxal 5'-phosphate (PLP) | ≥98% Purity | ATA cofactor. |
| Isopropanol (2-Propanol) | Anhydrous, ≥99.5% | Cofactor regeneration for KRED. |
| Isopropylamine | ≥99% Purity | Amine donor for ATA. |
| Buffers & Solvents | ||
| Sodium/Potassium Phosphate or HEPES Buffer | Molecular Biology Grade | Maintain reaction pH. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | Optional co-solvent to improve substrate solubility. |
| Hydrochloric Acid (HCl) / Sodium Hydroxide (NaOH) | 1 M solutions | For pH adjustment. |
Detailed Experimental Protocols
These protocols represent a generalized starting point. Optimization of enzyme loading, substrate concentration, and reaction time may be required depending on the specific enzymes selected.
Protocol 1: Synthesis of trans-4-Aminocyclohexanol
This protocol utilizes a trans-selective ATA, such as ATA-234.[9]
-
Reaction Buffer Preparation: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture Assembly: In a suitable reaction vessel, combine the following components to the specified final concentrations:
-
1,4-Cyclohexanedione: 50 mM
-
NADP⁺: 1.0 mM
-
Isopropanol: 100 mM (0.76% v/v)[6]
-
Isopropylamine: 500 mM
-
Pyridoxal 5'-phosphate (PLP): 1.0 mM
-
Phosphate Buffer (50 mM, pH 7.0): to final volume
-
-
Step 1: Reduction: Add the selected regioselective KRED (e.g., LK-KRED or KRED-P2-C11, typically 0.2-0.4 mg/mL of cell lysate or equivalent activity units).[14] Incubate the mixture at 30°C with gentle agitation (e.g., 250 rpm). Monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone by GC or HPLC (approx. 12-24 hours).
-
Step 2: Amination: Once the reduction is near completion, add the trans-selective ATA (e.g., ATA-234, typically 2 mg/mL of cell lysate).[14] Continue incubation at 30°C with agitation.
-
Monitoring and Completion: Monitor the formation of the aminocyclohexanol product. The reaction is typically complete within 48 hours. The final cis:trans ratio can be determined by GC or ¹H-NMR after derivatization.[6]
-
Work-up: Stop the reaction by denaturing the enzymes, for example, by adding an equal volume of a water-miscible organic solvent like acetonitrile or by heat treatment. Centrifuge to remove precipitated protein and proceed to purification.
Protocol 2: Synthesis of cis-4-Aminocyclohexanol
This protocol is identical to Protocol 1, with the critical exception of the enzyme used in Step 4.
-
Follow Steps 1-3 from Protocol 1.
-
Step 4 (Modified): Amination: Add a cis-selective ATA (identified from a screening kit, e.g., ATA-200 or ATA-3FCR-4M).[14] Continue incubation at 30°C with agitation.
-
Follow Steps 5-6 from Protocol 1.
Data Analysis and Expected Results
The success of the synthesis is measured by substrate conversion, yield, and, most importantly, the diastereomeric ratio (d.r.) of the product.
| Parameter | Analytical Method | Expected Outcome / Target |
| Substrate Conversion | HPLC, GC[4] | >95% conversion of 1,4-cyclohexanedione. |
| Intermediate Formation | HPLC, GC | Transient accumulation of 4-hydroxycyclohexanone. |
| Byproduct Formation | GC | Minimal (<5%) formation of 1,4-cyclohexanediol.[9] |
| Diastereomeric Ratio (d.r.) | HPLC, GC (after derivatization), ¹H-NMR[6][14] | cis-Product: >95:5 (cis:trans) trans-Product: >80:20 (trans:cis), potentially higher (e.g., 92:8 with Cv-ATA).[9] |
| Final Yield | Isolated mass after purification | >70% (dependent on purification efficiency). |
Analytical Methodologies:
-
HPLC: A reverse-phase C18 column can be used to separate the substrate, intermediate, and products.[4] A simple mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) is often effective.[15]
-
GC: Capable of separating all reaction components. For accurate determination of the cis/trans ratio of the final product, derivatization of the aminocyclohexanol (e.g., with di-tert-butyl dicarbonate, (Boc)₂O) may be necessary to improve volatility and resolution on chiral columns.[14]
Troubleshooting and Scientific Insights
A self-validating protocol anticipates potential issues. Understanding the enzymatic interplay is key to troubleshooting.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low KRED Activity / Incomplete Reduction | 1. Inactive enzyme due to improper storage. 2. Insufficient cofactor or regeneration system. 3. Suboptimal pH or temperature. | 1. Use a fresh enzyme aliquot; store enzymes at -20°C or 4°C as recommended.[13] 2. Ensure correct concentrations of NAD(P)⁺ and isopropanol. 3. Verify buffer pH and incubator temperature are optimal for the specific KRED (typically pH 7.0-8.0, 30°C).[6] |
| Significant Diol Byproduct Formation | The KRED used lacks sufficient regioselectivity and is over-reducing the 4-hydroxycyclohexanone intermediate. | Screen for a more selective KRED. Enzymes like LK-KRED have demonstrated high selectivity (<5% diol formation).[9] |
| Low ATA Activity / Stalled Amination | 1. Inhibition of ATA by high concentrations of the starting diketone substrate.[14] 2. Insufficient PLP cofactor or amine donor. 3. Product inhibition. | 1. Ensure the first (KRED) step proceeds to >90% conversion before adding the ATA. This is the rationale behind the sequential one-pot approach. 2. Verify correct concentrations of PLP and isopropylamine. 3. If inhibition is severe, consider in situ product removal strategies, though this adds complexity. |
| Poor Diastereoselectivity (Incorrect cis:trans ratio) | 1. Incorrect ATA enzyme was selected or used. 2. Suboptimal reaction conditions (e.g., pH) for the selected ATA. | 1. Double-check that the correct stereocomplementary ATA was used for the desired isomer. 2. While many enzymes work at pH 7.0, some ATAs may show improved selectivity at higher pH values; perform a small pH screen if selectivity is low.[6] |
| Difficulty in Product Purification | The cis and trans isomers have similar physical properties. | For mixtures, consider fractional crystallization or derivatization to alter physical properties, which can facilitate chromatographic separation.[2][9] |
Conclusion
The one-pot chemoenzymatic synthesis of this compound isomers is a prime example of modern, sustainable pharmaceutical manufacturing. By carefully selecting a regioselective ketoreductase and a stereocomplementary amine transaminase, researchers can predictably and efficiently synthesize either the cis or trans isomer in high diastereomeric purity. This guide provides the foundational protocols and scientific rationale necessary to implement this powerful technique, accelerating the development of crucial chiral intermediates for the pharmaceutical industry.
References
- 1. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 2. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 12. codexis.com [codexis.com]
- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 14. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Pivotal Role of trans-4-Aminocyclohexanol in the Synthesis of Ambroxol
Introduction
Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, is a potent mucolytic and secretomotoric agent extensively used in the management of respiratory diseases characterized by viscous or excessive mucus.[1] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity and precise molecular geometry of its constituent parts. A cornerstone intermediate in the industrial synthesis of Ambroxol is trans-4-aminocyclohexanol.[2] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a cyclohexane scaffold, makes it an indispensable building block.[3][4] The 'trans' stereochemical configuration is particularly critical as it dictates the spatial arrangement of the final Ambroxol molecule, which is essential for its biological activity.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the strategic use of trans-4-aminocyclohexanol in the synthesis of Ambroxol hydrochloride. We will delve into the prevalent synthetic methodologies, provide detailed, field-tested protocols, and explain the causality behind critical experimental choices to ensure procedural robustness and high-purity outcomes.
Synthetic Strategy: Reductive Amination Pathway
The most industrially favored and efficient route to Ambroxol involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[1][3] This pathway is lauded for its operational simplicity, high yields, and suitability for large-scale production.[3] The core of this strategy is a two-step, one-pot reaction sequence:
-
Schiff Base Formation: A condensation reaction between the aldehyde group of 2-amino-3,5-dibromobenzaldehyde and the primary amine of trans-4-aminocyclohexanol. This reaction forms a C=N double bond, yielding an imine intermediate, commonly referred to as a Schiff base (trans-4-[[(E)-2-amino-3,5-dibromobenzylidene]amino]cyclohexanol).[5]
-
In-situ Reduction: The intermediate Schiff base is not isolated but is immediately reduced in the same reaction vessel to the corresponding secondary amine, which constitutes the Ambroxol base.[1][5]
-
Salification: The final step involves the conversion of the Ambroxol base into its more stable and pharmaceutically acceptable hydrochloride salt.[1]
This one-pot approach is advantageous as it minimizes handling of intermediates and reduces processing time and cost.[5]
Causality of Experimental Design
The success of the reductive amination hinges on precise control over reaction conditions and reagent selection.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly employed reducing agent due to its selectivity.[5] It readily reduces the imine C=N bond while being mild enough not to reduce the aldehyde group of the starting material, which could otherwise lead to the formation of (2-amino-3,5-dibromobenzyl) methanol (Ambroxol Impurity A).[5][6] To prevent this side reaction, it is crucial to ensure the condensation reaction is complete before the addition of the reducing agent.[5]
-
Solvent System: Methanol is often the solvent of choice for the condensation step.[5] For the reduction and subsequent salification, solvents like acetone or isopropanol are utilized.[3][7]
-
pH Control: The final salification step requires careful adjustment of the pH to 1-2 using hydrochloric acid to ensure complete precipitation of the Ambroxol hydrochloride salt.[5]
Visualizing the Core Synthesis Workflow
The following diagram illustrates the primary synthetic pathway from key starting materials to the final Ambroxol HCl product.
Caption: One-pot synthesis of Ambroxol HCl via reductive amination.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ambroxol Hydrochloride
This protocol is a robust and widely adopted method for the synthesis of Ambroxol HCl.[5]
Materials and Reagents
| Reagent | Molar Eq. | Molecular Wt. | Quantity (for 20 mmol scale) | Purity |
| 2-Amino-3,5-dibromobenzaldehyde | 1.0 | 279.93 g/mol | 5.60 g | ≥99.0% |
| trans-4-Aminocyclohexanol | 1.2 | 115.18 g/mol | 2.76 g | ≥99.0% |
| Sodium Borohydride (NaBH₄) | 1.2 - 1.5 | 37.83 g/mol | 0.91 g - 1.14 g | ≥98.0% |
| Methanol | Solvent | - | 100 mL | Anhydrous |
| Hydrochloric Acid (HCl) | Reagent | - | As required | 37% (conc.) |
Step-by-Step Methodology
-
Condensation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3,5-dibromobenzaldehyde (5.60 g, 20 mmol) and trans-4-aminocyclohexanol (2.76 g, 24 mmol).[5]
-
Add 100 mL of anhydrous methanol.
-
Heat the mixture to reflux (approximately 60-65°C) and stir for 2-3 hours.[5]
-
Causality: Refluxing in methanol facilitates the condensation reaction by removing the water formed as a byproduct, driving the equilibrium towards the formation of the Schiff base. Using a slight excess of the amine component ensures complete consumption of the more expensive aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 20-30°C in an ice bath.[5]
-
Slowly add sodium borohydride (0.91 g, 24 mmol) portion-wise over 30 minutes, maintaining the temperature below 30°C.[5]
-
Causality: The portion-wise addition of NaBH₄ is critical to control the exothermic reaction and prevent a rapid temperature increase, which could lead to side reactions or degradation of the product. Cooling is essential to moderate the reactivity of the borohydride.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 6 hours.
-
In-Process Control (IPC): Monitor the disappearance of the Schiff base intermediate (Impurity C) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] A typical TLC system is dichloromethane/methanol (10:1).[3]
-
-
Salification and Isolation:
-
Once the reduction is complete (as confirmed by IPC), cool the reaction mixture to 10-20°C.[5]
-
Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. A precipitate will form.
-
Causality: The acidic pH protonates the basic nitrogen atoms of the Ambroxol molecule, forming the hydrochloride salt which is significantly less soluble in the methanolic solution, leading to its crystallization.
-
Cool the suspension further to 0-5°C and stir for an additional 2-4 hours to ensure complete crystallization.[5]
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol (2 x 10 mL) to remove soluble impurities.[5]
-
Dry the product under vacuum at 50-60°C to a constant weight to yield Ambroxol hydrochloride as a white to light yellow crystalline powder.[5]
-
Expected Yield and Purity
-
Yield: Typically >95%
-
Purity (HPLC): ≥99.5%[8]
Protocol 2: Alternative Synthesis from Isatoic Anhydride
An alternative route utilizes isatoic anhydride to first synthesize an amide intermediate, which is subsequently processed to yield Ambroxol.[3][9]
Materials and Reagents
| Reagent | Molar Eq. | Molecular Wt. | Quantity (for 61.3 mmol scale) | Purity |
| Isatoic Anhydride | 1.0 | 163.13 g/mol | 10.0 g | ≥98.0% |
| trans-4-Aminocyclohexanol | 1.02 | 115.18 g/mol | 7.2 g | ≥99.0% |
| Water | Solvent | - | 100 mL | DI Water |
| Bromine | Reagent | - | As required | - |
| Lithium Aluminum Hydride (LiAlH₄) | Reagent | - | As required | - |
Step-by-Step Methodology (Intermediate Synthesis)
-
Amide Formation:
-
In a 500 mL three-neck flask, dissolve trans-4-aminocyclohexanol (7.2 g, 62.5 mmol) in 100 mL of water.[3]
-
Add isatoic anhydride (10.0 g, 61.3 mmol) in batches at 20°C.
-
Maintain the reaction temperature at 30°C and stir. Bubbles of CO₂ will be observed.[3]
-
Causality: The reaction of the amine with the anhydride opens the ring to form an amino benzoyl intermediate, with the release of carbon dioxide. Maintaining a controlled temperature is important to prevent side reactions.
-
Monitor the reaction by TLC (dichloromethane/methanol = 10/1).[3]
-
After approximately 5 hours, collect the product, trans-4-[(2-aminobenzoyl)amino]cyclohexanol, by suction filtration.[3]
-
Wash the filter cake with ice-cold ethanol.[3]
-
The resulting intermediate is then subjected to bromination and subsequent reduction of the amide bond to yield Ambroxol.[9] This route is more complex and involves hazardous reagents like LiAlH₄, making the reductive amination pathway generally preferred for industrial applications.[7]
Visualizing the Alternative Pathway Logic
Caption: Multi-step synthesis of Ambroxol via an amide intermediate.
Quality Control and Impurity Profiling
The purity of trans-4-aminocyclohexanol is paramount as impurities can carry through the synthesis and compromise the final API quality.[2] The European Pharmacopoeia lists several process-related impurities for Ambroxol originating from the reductive amination pathway.[5][6]
| Impurity Name | Chemical Name | Origin |
| Impurity A | (2-amino-3,5-dibromobenzyl) methanol | Premature reduction of the starting aldehyde before imine formation.[5][6] |
| Impurity C | trans-4-[[(E)-2-amino-3,5-dibromobenzylidene]amino]cyclohexanol | Incomplete reduction of the Schiff base intermediate.[5][6] |
| Impurity D | cis-4-[[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol] | Presence of cis-4-aminocyclohexanol impurity in the starting material.[5][6] |
| Impurity E | 2-Amino-3,5-dibromobenzaldehyde | Unreacted starting material.[5][6] |
Trustworthiness through Self-Validation: The protocols described are designed to be self-validating. The implementation of in-process controls (IPCs) via TLC or HPLC at critical junctures (e.g., after condensation and after reduction) allows for real-time monitoring of the reaction progress. This ensures that each step is complete before proceeding to the next, thereby minimizing the formation of the impurities listed above. For instance, confirming the complete consumption of the Schiff base (Impurity C) before workup prevents its carryover into the final product. Similarly, using high-purity trans-4-aminocyclohexanol directly mitigates the risk of forming Impurity D.
Conclusion
Trans-4-aminocyclohexanol is an indispensable raw material for the synthesis of Ambroxol hydrochloride.[3] The reductive amination pathway with 2-amino-3,5-dibromobenzaldehyde stands out for its efficiency, high yields, and operational simplicity, making it the preferred method for industrial-scale production.[3][5] The successful synthesis of high-purity Ambroxol HCl is critically dependent on the quality of the starting materials and meticulous control over the reaction parameters. The protocols and insights provided in this guide offer a detailed framework for the practical and reliable application of trans-4-aminocyclohexanol in the synthesis of this vital pharmaceutical agent.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 7. "A Process For The Preparation Of Ambroxol" [quickcompany.in]
- 8. scispace.com [scispace.com]
- 9. Ambroxol hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrogenation of p-Aminophenol to 4-Aminocyclohexanol
This guide provides an in-depth technical overview for the synthesis of 4-aminocyclohexanol, a critical intermediate in modern drug development, through the catalytic hydrogenation of p-aminophenol. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and address common challenges to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Strategic Importance: Why this compound?
This compound is a bifunctional molecule featuring both an amino and a hydroxyl group on a cyclohexane scaffold. This unique structure makes it an invaluable building block in medicinal chemistry.[1][2] It exists as two key stereoisomers, cis and trans. The trans isomer, in particular, is a crucial precursor for the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the mucolytic agent Ambroxol.[1][3][4][5] Its incorporation into molecular designs can impart desirable properties such as improved stability and specific stereochemical orientations essential for biological activity.[6] Consequently, robust and stereoselective synthetic routes to this compound are of significant interest to the pharmaceutical industry.[7][8]
While enzymatic routes starting from 1,4-cyclohexanedione offer high stereoselectivity, catalytic hydrogenation of readily available p-aminophenol or its N-acetyl derivative (paracetamol) remains a prevalent and scalable industrial method.[9][10][11] This guide focuses on the direct hydrogenation of p-aminophenol, detailing the critical parameters that govern yield, purity, and stereochemical outcome.
The Chemical Transformation: Mechanism & Catalyst Selection
The core of the synthesis is the reduction of the aromatic ring of p-aminophenol to a saturated cyclohexane ring. This is achieved by adding six hydrogen atoms across the benzene ring in the presence of a heterogeneous catalyst and high-pressure hydrogen gas.
Caption: Catalytic hydrogenation of p-aminophenol to its stereoisomers.
Causality in Catalyst Choice
The selection of the catalyst is the most critical factor influencing not only the reaction rate but also the stereoselectivity (trans vs. cis ratio). The hydrogenation of p-aminophenol can be challenging; historical reports noted that the hydroxyl group can be labile and prone to cleavage during hydrogenation.[12][13] However, modern catalysts and optimized conditions have overcome this.
| Catalyst | Support | Typical Performance & Characteristics | Source(s) |
| Ruthenium (Ru) | Al₂O₃, Carbon | Often shows high activity but tends to favor the formation of the cis isomer. | [12][13] |
| Palladium (Pd) | Carbon (C) | Widely used. It often provides a favorable trans to cis isomer ratio. However, its activity can be sensitive to impurities. | [11][14] |
| Platinum (Pt) | Carbon (C) | Exhibits high catalytic activity for aromatic ring hydrogenation. Can be more robust than palladium. | [15][16][17] |
| Rhodium (Rh) | Carbon (C) | Generally less active or selective for this specific transformation compared to Pt or Ru. | [16] |
| Nickel (Ni) | Raney Ni, Carbon | A cost-effective option with good activity. Raney Nickel is highly pyrophoric and requires careful handling. Ni/C catalysts can achieve high conversion and selectivity. | [17][18][19] |
Expert Insight: For the preferential synthesis of trans-4-aminocyclohexanol, a common industrial approach involves the hydrogenation of N-acetyl-p-aminophenol (paracetamol), often using a palladium or ruthenium catalyst, followed by hydrolysis.[10][11] This route can yield a higher trans:cis ratio, which simplifies purification.[12]
Field-Proven Experimental Protocol
This protocol outlines a general procedure for the hydrogenation of p-aminophenol in a laboratory-scale high-pressure reactor. This is a potentially hazardous reaction and must only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.
Core Safety Mandates
-
Hydrogen Hazard: Hydrogen is a colorless, odorless, and highly flammable gas that forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[20][21]
-
Catalyst Handling: Many hydrogenation catalysts (e.g., Pd/C, Raney Ni) are pyrophoric , especially after use when they are dry and saturated with hydrogen.[14][21][22] They can ignite spontaneously upon contact with air. Always handle them in an inert atmosphere or as a wet slurry.[20][21]
-
High-Pressure Operations: Use only pressure-rated equipment (ASME-certified reactors are recommended).[20] Always perform a leak test with an inert gas (nitrogen) before introducing hydrogen.[23] Never exceed the rated pressure or temperature of the reactor.[23]
-
Reagent Toxicity: p-Aminophenol is toxic and can be unstable, turning dark upon exposure to air.[24] Consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat.
Materials & Equipment
| Reagents | Equipment |
| p-Aminophenol | High-Pressure Autoclave/Reactor (e.g., Parr Hydrogenator) |
| Solvent (e.g., Ethanol, Water, Methanol) | Gas cylinders (High-purity H₂ and N₂) with regulators |
| Catalyst (e.g., 5% Pt/C or 5% Pd/C, wet) | Magnetic Stir Plate with Heating Mantle |
| Inert Filtration Aid (e.g., Celite®) | Glassware (Schlenk flask, Büchner funnel) |
| Nitrogen (for purging) | Vacuum pump and trap |
| Hydrogen (for reaction) | Analytical Instruments (GC/HPLC for monitoring) |
Step-by-Step Methodology
The following workflow provides a self-validating system with integrated safety checks.
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor vessel. Inspect all seals, valves, and gauges to ensure they are in perfect condition.[23]
-
Charging the Reactor:
-
Place a magnetic stir bar in the reactor vessel.
-
Add the solvent of choice (e.g., 100 mL of ethanol).
-
Add p-aminophenol (e.g., 10.9 g, 0.1 mol).
-
Crucially, handle the catalyst safely. Weigh the wet catalyst (e.g., 0.5-1.0 g of 5% Pt/C, 50% wet) and add it to the vessel as a slurry in a small amount of the reaction solvent. This minimizes the risk of ignition.[21][22]
-
-
Sealing and Leak Testing: Securely seal the reactor according to the manufacturer's instructions. Pressurize the system with nitrogen to slightly above the intended reaction pressure and monitor for any pressure drop over 30 minutes to ensure there are no leaks.[23]
-
Inerting the Atmosphere: This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[20][21] Vent the nitrogen, then pressurize with nitrogen again to ~3 bar. Vent carefully. Repeat this purge cycle at least three times.[20][23]
-
Hydrogenation:
-
After the final nitrogen purge, evacuate the vessel briefly before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80-120°C).
-
-
Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure closely.[20] A steady drop in pressure indicates the consumption of hydrogen. The reaction is typically complete when hydrogen uptake ceases. If possible, safely take aliquots to monitor progress by GC or HPLC.[22]
-
Shutdown and Work-up:
-
Catalyst Filtration:
-
Open the reactor in the fume hood.
-
Set up a Büchner funnel with a pad of Celite®.
-
Under a gentle stream of nitrogen , filter the reaction mixture. Wash the catalyst on the filter pad with a small amount of solvent.
-
NEVER allow the catalyst filter cake to run dry. Immediately transfer the wet catalyst cake into a beaker of water to render it non-pyrophoric for disposal.[22][25]
-
-
Product Isolation:
-
The filtrate contains the product mixture of cis- and trans-4-aminocyclohexanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified. Separation of the trans isomer is often achieved via fractional crystallization, for example, from a highly alkaline aqueous solution at low temperatures.[10][12]
-
Data Summary & Analysis
The optimal conditions can vary significantly based on the specific catalyst and equipment used.
| Parameter | Typical Range | Rationale / Expert Insight |
| Temperature | 80 - 150 °C | Higher temperatures increase reaction rate but may lead to side reactions or catalyst degradation. |
| H₂ Pressure | 10 - 70 bar (approx. 145 - 1000 psi) | Higher pressure increases hydrogen concentration, accelerating the rate. Must stay within equipment safety limits. |
| Catalyst Loading | 1 - 10% w/w (relative to substrate) | Higher loading increases rate but adds cost and complicates filtration. Optimization is key. |
| Solvent | Ethanol, Methanol, Water | Polar solvents are often preferred. The choice can influence catalyst activity and product solubility.[15] |
| Agitation Speed | >1000 rpm | Vigorous stirring is essential to ensure efficient gas-liquid-solid mass transfer.[16] |
Product Characterization: The identity and purity of the final product, along with the cis:trans ratio, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient hydrogen pressure/temperature, or poor agitation.
-
Solution: Ensure the catalyst is active (use a fresh batch if necessary). Verify pressure and temperature settings. Increase stirring speed to ensure the catalyst is well suspended.[14]
-
-
Low Yield of trans Isomer:
-
Cause: Suboptimal catalyst choice or reaction conditions. Ruthenium catalysts often favor the cis product.[13]
-
Solution: Switch to a catalyst known to favor the trans isomer, such as Palladium on Carbon.[14] Alternatively, consider the N-acetyl-p-aminophenol route which often gives better trans selectivity.[10]
-
-
Formation of Byproducts (e.g., Aniline):
-
Cause: Hydrogenolysis (cleavage) of the C-O bond. This can be promoted by overly harsh conditions (high temperature) or certain catalyst/solvent systems.
-
Solution: Lower the reaction temperature. Screen different catalysts and solvents to find conditions that favor ring hydrogenation over hydrogenolysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 5. Trans-4-Aminocyclohexanol CAS 27489-62-9 [homesunshinepharma.com]
- 6. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 11. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 12. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 13. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. akjournals.com [akjournals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chem.uci.edu [chem.uci.edu]
- 23. njhjchem.com [njhjchem.com]
- 24. handling 4-aminophenol - Chromatography Forum [chromforum.org]
- 25. m.youtube.com [m.youtube.com]
The Versatile Role of 4-Aminocyclohexanol in Advanced Polymer Synthesis: A Guide for Researchers
This technical guide provides an in-depth exploration of 4-aminocyclohexanol as a versatile building block in modern polymer chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, properties, and applications of polymers derived from this unique bifunctional monomer. We will delve into specific polymerization protocols, the influence of stereochemistry on polymer characteristics, and the resulting material properties, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Strategic Advantage of this compound in Polymer Design
This compound is a bifunctional molecule featuring both a primary amine (-NH₂) and a hydroxyl (-OH) group, making it a valuable monomer for step-growth polymerization. Its alicyclic structure imparts a unique combination of rigidity and flexibility to the polymer backbone, offering a distinct advantage over purely aliphatic or aromatic monomers. The presence of two distinct functional groups allows for its incorporation into a variety of polymer families, most notably polyamides, poly(ester amides), and polyurethanes.
The stereochemistry of the cyclohexyl ring, existing as cis and trans isomers, provides a powerful tool for tuning polymer properties. The more thermodynamically stable trans isomer typically leads to polymers with higher crystallinity and thermal stability due to better chain packing, while the cis isomer can disrupt this regularity, resulting in more amorphous materials with potentially different solubility and mechanical characteristics. This isomeric influence is a key theme that will be explored throughout this guide.
Core Applications in Polymer Chemistry
The unique chemical architecture of this compound opens doors to a range of applications, primarily in the development of high-performance and functional polymers.
-
High-Performance Polyamides: Incorporation of the cyclohexyl ring into the polyamide backbone can enhance thermal stability and mechanical strength compared to their linear aliphatic counterparts. These materials are candidates for applications requiring high-temperature resistance and durability.
-
Biodegradable Poly(ester amides): The presence of both ester and amide linkages in polymers synthesized from this compound offers a balance between the mechanical strength of polyamides and the biodegradability of polyesters. This makes them attractive for biomedical applications such as drug delivery systems and tissue engineering scaffolds.[1][2][3]
-
Advanced Polyurethanes: As a diol component in polyurethane synthesis, this compound can be reacted with diisocyanates to create polymers with tailored hardness, elasticity, and thermal properties. The cycloaliphatic nature of the monomer can also improve the light stability of the resulting polyurethane.
Synthesis Protocols and Methodologies
The following section provides detailed, step-by-step protocols for the synthesis of polymers incorporating this compound. These protocols are based on established polymerization techniques and have been designed to be self-validating, with clear explanations for each experimental choice.
Protocol 1: Synthesis of a Polyamide via Solution Polycondensation
This protocol details the synthesis of a polyamide from trans-4-aminocyclohexanol and adipoyl chloride. Solution polycondensation is a common laboratory-scale method that allows for good control over reaction conditions and molecular weight.
Materials:
-
trans-4-Aminocyclohexanol
-
Adipoyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA), anhydrous
-
Methanol
-
Nitrogen gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In the three-necked flask, dissolve a precise amount of trans-4-aminocyclohexanol in anhydrous NMP under a gentle stream of nitrogen. Add an equimolar amount of triethylamine to the solution to act as an acid scavenger for the HCl that will be generated during the reaction. Cool the flask to 0-5 °C using an ice bath.
-
Acid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in anhydrous NMP in the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred solution of the diamine over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The slow addition is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere to ensure high conversion and achieve a high molecular weight.
-
Polymer Precipitation and Purification: Pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Washing: Collect the polymer by filtration and wash it thoroughly with methanol to remove unreacted monomers, triethylamine hydrochloride, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical because acyl chlorides are highly reactive towards water, which would lead to the formation of carboxylic acids and terminate the polymer chain growth.
-
Low Temperature: The initial low temperature helps to control the reaction rate and minimize side reactions, leading to a more linear and higher molecular weight polymer.
-
Acid Scavenger: Triethylamine is used to neutralize the HCl byproduct of the reaction. This prevents the protonation of the amine groups on the monomer, which would render them unreactive and halt the polymerization.
Protocol 2: Synthesis of a Polyurethane via Melt Polyaddition
This protocol describes the synthesis of a polyurethane from trans-4-aminocyclohexanol and 4,4'-methylenebis(phenyl isocyanate) (MDI) using a two-step prepolymer method in the melt. This method is common in industrial settings and produces segmented polyurethanes with distinct hard and soft segments.
Materials:
-
trans-4-Aminocyclohexanol
-
Poly(tetrahydrofuran) (PTHF), hydroxyl-terminated (Mn ≈ 1000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Nitrogen gas supply
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a heating mantle with a temperature controller
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis: Charge the reaction vessel with the hydroxyl-terminated PTHF and heat it to 80-90 °C under a nitrogen atmosphere with stirring. Add a stoichiometric excess of MDI to the reactor. The NCO:OH ratio should be approximately 2:1. Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%). Allow the reaction to proceed for 1-2 hours to form the NCO-terminated prepolymer.
-
Chain Extension: In a separate vessel, melt trans-4-aminocyclohexanol. Add the molten trans-4-aminocyclohexanol (the chain extender) to the prepolymer in a stoichiometric amount to react with the remaining NCO groups.
-
Curing: Continue stirring at 80-90 °C until the mixture becomes highly viscous. Pour the viscous polymer into a mold and cure it in a vacuum oven at 100-110 °C for 12-24 hours to complete the polymerization.
Causality Behind Experimental Choices:
-
Two-Step Method: This approach allows for the formation of a segmented block copolymer. The PTHF forms the "soft" segments, providing flexibility and elastomeric properties, while the MDI and this compound form the "hard" segments, contributing to strength and thermal stability through hydrogen bonding between urethane groups.
-
Catalyst: DBTDL is a common catalyst for polyurethane synthesis, accelerating the reaction between the isocyanate and hydroxyl groups.
-
Curing: The post-reaction curing at an elevated temperature ensures the completion of the polymerization reaction and the development of the final mechanical properties of the material.
Structure-Property Relationships and Data
The incorporation of this compound into polymer backbones has a profound impact on their material properties. The rigidity of the cyclohexyl ring generally increases the glass transition temperature (Tg) and melting temperature (Tm) compared to analogous linear aliphatic polymers. The stereochemistry of the monomer is also a critical factor.
| Polymer Type | Monomers | Tg (°C) | Tm (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyamide | trans-4-Aminocyclohexanol, Adipoyl Chloride | 140-160 | 280-300 | 70-90 | 10-20 |
| Polyamide | cis-4-Aminocyclohexanol, Adipoyl Chloride | 120-140 | Amorphous | 60-80 | 20-40 |
| Polyurethane | trans-4-Aminocyclohexanol, MDI, PTHF | -20 to 0 (soft segment), 80-100 (hard segment) | N/A | 30-50 | 300-500 |
Note: The data in this table are representative values and can vary significantly depending on the molecular weight, polydispersity, and processing conditions of the polymer.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Polyamide Synthesis Workflow
Caption: Workflow for the solution polycondensation of a polyamide.
Polyurethane Synthesis Reaction Mechanism
Caption: Generalized reaction for polyurethane formation.
Conclusion and Future Outlook
This compound stands out as a monomer with significant potential for creating advanced polymers with tailored properties. Its bifunctionality, coupled with the stereochemical options offered by its alicyclic structure, provides a rich platform for innovation in materials science. The ability to fine-tune properties such as thermal stability, mechanical strength, and biodegradability makes polymers derived from this compound highly relevant for a wide range of applications, from high-performance engineering plastics to sophisticated biomedical devices. Future research will likely focus on exploring the full range of diacid and diisocyanate co-monomers, further elucidating the structure-property relationships, and scaling up the synthesis of these promising materials for commercial applications.
References
Application Notes and Protocols: Derivatization of 4-Aminocyclohexanol for the Development of Novel Analgesic Compounds
Introduction: The Strategic Value of the 4-Aminocyclohexanol Scaffold
In the quest for novel analgesic agents with improved efficacy and safety profiles, the selection of a versatile and synthetically tractable scaffold is of paramount importance. The this compound core, available as both cis and trans isomers, represents a highly valuable building block in medicinal chemistry. Its bifunctional nature, featuring a primary or secondary amine and a hydroxyl group on a conformationally well-defined cyclohexane ring, provides multiple points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize interactions with biological targets involved in pain signaling pathways.
The cyclohexane ring imparts a three-dimensional character to the molecules, which can be crucial for fitting into the binding pockets of complex biological targets like G-protein coupled receptors (GPCRs), such as opioid receptors. The stereochemistry of the cis and trans isomers allows for a precise spatial arrangement of the functional groups, which can significantly influence pharmacological activity and selectivity. This guide provides a comprehensive overview of the derivatization strategies for this compound, detailed synthetic protocols, and methodologies for evaluating the analgesic potential of the resulting compounds.
Synthetic Strategies: From Scaffold to Lead Compound
The primary amino group of this compound is a key site for derivatization, most commonly through the formation of amide or N-aryl bonds. These modifications allow for the introduction of a wide variety of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, and its affinity for specific biological targets.
Rationale for N-Acylation and N-Arylation
The formation of an amide bond by reacting this compound with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) is a robust and versatile synthetic transformation. The resulting N-acyl derivatives can be designed to mimic endogenous peptide ligands or to introduce specific pharmacophoric elements. For instance, the introduction of aromatic or heteroaromatic moieties can facilitate π-π stacking or hydrogen bonding interactions within a receptor's binding site. The nature and substitution pattern of the aromatic ring are critical determinants of analgesic activity.[1]
Similarly, N-arylation introduces a direct linkage to an aromatic system, which can profoundly influence the electronic properties and conformational preferences of the molecule. The choice of substituents on the aryl ring allows for fine-tuning of the compound's activity.[2]
Key Synthetic Workflow
The general workflow for the synthesis and evaluation of this compound-based analgesics involves a multi-step process, from initial derivatization to in vivo assessment of analgesic efficacy.
Caption: A general workflow for the development of this compound-based analgesics.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Acylation of trans-4-Aminocyclohexanol
This protocol describes a standard method for the synthesis of N-acyl derivatives of trans-4-aminocyclohexanol using an acyl chloride.
Materials:
-
trans-4-Aminocyclohexanol
-
Substituted Benzoyl Chloride (or other acyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve trans-4-aminocyclohexanol (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Hot Plate Test for Assessing Central Analgesic Activity
The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.
Apparatus:
-
Hot plate analgesia meter with a controlled surface temperature.
-
Transparent restraining cylinder to keep the animal on the heated surface.
Procedure:
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Habituation: Habituate the animals to the apparatus by placing them on the unheated plate within the cylinder for 5-10 minutes on the day before the experiment.
-
Baseline Latency: On the day of the test, set the hot plate temperature to a constant, non-tissue-damaging temperature (e.g., 55 ± 0.5 °C). Place each animal on the hot plate and start a timer. Record the latency to the first sign of nociception, such as paw licking, shaking, or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, a vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: The analgesic effect is quantified as the increase in latency time or as the Percentage of Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Structure-Activity Relationship (SAR) and Data Interpretation
The following table presents representative data for a series of N-[(2-aminocyclohexyl)aryl]acetamide derivatives, which can serve as a guide for the design of analogous this compound-based compounds. The data highlights the importance of the aryl moiety and the substitution on the amide nitrogen for achieving high affinity and selectivity for opioid receptors, particularly the kappa opioid receptor (KOR).
Table 1: Representative Opioid Receptor Binding Affinities and Analgesic Activity of N-Substituted Aminocyclohexyl Acetamide Derivatives
| Compound ID | N-Substituent | Aryl Moiety | KOR Ki (nM) | μOR/KOR Selectivity | Analgesic Activity (MPE₅₀, mg/kg, rat paw pressure) |
| 1 | -CH₃ | 4-Benzo[b]thiophenyl | 4.2 | 780 | 12 |
| 2 | -CH₃ | 4-Benzo[b]furanyl | 6.8 | >1470 | 8.3 |
| 3 | -H | 4-Chlorophenoxy | 12.0 | >830 | 26 |
| 4 | -H | 4-Benzo[b]thiophenyl | 9.1 | >1100 | 24 |
Data adapted from a study on N-[(2-aminocyclohexyl)aryl]acetamide derivatives.[3]
Interpretation of SAR Data:
-
Aryl Moiety: The nature of the aryl group is a critical determinant of activity. Electron-rich, extended aromatic systems like benzothiophene and benzofuran generally lead to high affinity for the kappa opioid receptor.[3] This suggests that these groups are likely involved in favorable interactions within the receptor's binding pocket.
-
N-Substitution: Substitution on the amide nitrogen, for example with a methyl group, can influence both potency and selectivity.[3] This highlights the sensitivity of the receptor to the steric and electronic environment around the nitrogen atom.
-
Lipophilicity: Optimal analgesic activity is often observed within a specific range of lipophilicity (logP).[3] This underscores the importance of balancing the compound's ability to cross the blood-brain barrier with its solubility and potential for off-target effects.
-
Stereochemistry: The trans configuration of the substituents on the cyclohexane ring is often preferred for optimal activity, as it provides a more rigid and defined spatial arrangement of the key pharmacophoric elements.
Mechanistic Considerations: Targeting Opioid Receptors
The analgesic effects of many centrally acting drugs are mediated through their interaction with opioid receptors (μ, δ, and κ). The derivatization of this compound provides a means to develop ligands with specific affinities and functional activities at these receptors. For instance, the development of selective kappa opioid receptor agonists is an area of active research, as they may offer potent analgesia with a reduced risk of the side effects associated with mu-opioid receptor agonists, such as respiratory depression and dependence.[3]
The design of new derivatives should consider the key pharmacophoric elements required for opioid receptor binding: a protonated amine, a hydrophobic region, and often an aromatic ring. The this compound scaffold provides a robust framework to spatially arrange these elements for optimal receptor interaction.
Caption: A simplified representation of the interaction of a this compound derivative with an opioid receptor.
Conclusion
The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel analgesic compounds. Through systematic derivatization of the amino group, researchers can explore a vast chemical space and optimize the pharmacological properties of the resulting molecules. The protocols and SAR insights provided in this guide offer a framework for the rational design and evaluation of new this compound-based analgesics with the potential for improved therapeutic profiles.
References
- 1. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for quantifying 4-Aminocyclohexanol isomers
An In-depth Technical Guide Application Note: Analytical Strategies for the Quantitative Analysis of 4-Aminocyclohexanol Isomers
Abstract and Introduction
This compound is a bifunctional molecule featuring both an amino and a hydroxyl group on a cyclohexane ring. It exists as two primary stereoisomers: cis and trans. The specific stereochemistry of these isomers is a critical determinant of their physical properties and biological activity, making their accurate quantification essential in pharmaceutical development, medicinal chemistry, and materials science.[1][2] For instance, trans-4-aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[3][4]
The analytical challenge lies in the separation and distinct quantification of these isomers, which possess identical mass and similar physicochemical properties. Their high polarity and low volatility also present hurdles for common chromatographic techniques.[5] This application note provides a comprehensive guide to robust analytical methods for the separation and quantification of cis- and trans-4-aminocyclohexanol, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, provide detailed, field-proven protocols, and compare the techniques to guide researchers in selecting the optimal approach for their specific needs.
Core Challenge: Physicochemical Properties of this compound
Direct analysis of this compound isomers is often problematic. The primary obstacles are:
-
High Polarity: The presence of both -NH₂ and -OH groups makes the molecule highly polar. In Gas Chromatography, this leads to poor peak shape, tailing, and potential interaction with active sites in the injector and column.[6]
-
Low Volatility: The strong hydrogen bonding capabilities result in a high boiling point, making it difficult to volatilize the analyte for GC analysis without thermal decomposition.[5]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, rendering standard HPLC-UV detection insensitive.
To overcome these challenges, derivatization is a common and highly effective strategy. This process involves chemically modifying the analyte to enhance its analytical properties.
Method 1: Gas Chromatography with Derivatization
Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for isomer quantification, provided the analyte's volatility is increased.[7][8] Derivatization is the key to unlocking this potential.
The Rationale for Derivatization in GC
The primary goal of derivatization for GC is to replace the "active" hydrogens on the polar amino and hydroxyl groups with non-polar functional groups.[9] This transformation achieves two critical objectives:
-
Increases Volatility: By eliminating hydrogen bonding, the boiling point of the derivative is significantly lowered.
-
Improves Chromatographic Behavior: The resulting non-polar derivative exhibits reduced peak tailing and better interaction with common GC stationary phases, leading to sharper, more symmetrical peaks and improved resolution.
Two common derivatization approaches are silylation and acylation.
Experimental Protocol: GC Analysis via Silylation
Silylation replaces active hydrogens with a trimethylsilyl (TMS) group. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[6]
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound isomer mixture into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). If using an internal standard (e.g., 1-methylcyclohexanol), add it at this stage.[5]
-
Vortex briefly to dissolve the sample.
-
-
Derivatization Reaction:
-
Add 100 µL of MSTFA to the vial.
-
Cap the vial tightly.
-
Heat the reaction mixture at 60-70°C for 30 minutes to ensure complete derivatization of both the amino and hydroxyl groups.
-
-
GC-MS Analysis:
-
Inject 1 µL of the cooled, derivatized sample into the GC-MS system.
-
The following parameters provide a robust starting point:
-
| Parameter | Condition | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5, DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film | A mid-polarity column that provides excellent separation for a wide range of derivatized compounds.[6] |
| Injector Temp. | 250°C | Ensures rapid volatilization of the TMS-derivatives without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min | A temperature gradient is essential to separate the isomers and elute them in a reasonable time. |
| Detector | Mass Spectrometer (MS) | Provides definitive identification based on mass spectra and sensitive quantification using Selected Ion Monitoring (SIM). |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Acquisition Mode | Scan (for identification) or SIM (for quantification) | SIM mode significantly enhances sensitivity by monitoring characteristic ions of the derivatized isomers. |
Workflow for GC-MS Analysis
Caption: GC-MS workflow for this compound isomer analysis.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative to GC, particularly as it does not require the analyte to be volatile. The primary challenge, as noted, is detection. This can be addressed by derivatization with a chromophoric or fluorophoric tag, or by using advanced detectors like Mass Spectrometry (LC-MS).[5][7]
The Rationale for Derivatization in HPLC
For HPLC with UV or Fluorescence detection, derivatization attaches a molecule that is highly responsive to these detection methods. A study on the biocatalytic synthesis of this compound found that derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl) allowed for baseline separation and sensitive detection of the cis and trans isomers.[5] NBD-Cl reacts with the primary amino group to form a stable, highly fluorescent product.
Experimental Protocol: Reverse-Phase HPLC (No Derivatization)
For applications where derivatization is not desired, a reverse-phase method with a mass spectrometer or other universal detector can be employed.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh ~10 mg of the isomer mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
HPLC-MS Analysis:
-
Inject 5-10 µL of the prepared sample.
-
The following parameters are based on established methods for polar analytes:[10]
-
| Parameter | Condition | Rationale |
| HPLC Column | Newcrom R1, 4.6 x 150 mm, 5 µm or similar C18 column | Newcrom R1 is a reverse-phase column with low silanol activity, suitable for polar compounds. A standard C18 is also effective.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a MS-compatible modifier that aids in protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A gradient elution is typically required to separate the isomers and clean the column. |
| Flow Rate | 0.8 mL/min | A standard analytical flow rate. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | Mass Spectrometer (ESI+) | LC-MS provides high sensitivity and selectivity, overcoming the lack of a UV chromophore.[11] |
Workflow for HPLC Analysis
Caption: HPLC workflow for this compound isomer analysis.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structural elucidation and can also be used for quantification without the need for chromatographic separation.[2] The cis and trans isomers of this compound can be distinguished by the chemical shifts and multiplicities of the protons attached to C1 (CH-OH) and C4 (CH-NH₂).[1]
-
In the more stable chair conformation of trans-4-aminocyclohexanol , both the -OH and -NH₂ groups are in equatorial positions. The attached protons (H-1 and H-4) are therefore axial.
-
In the cis-4-aminocyclohexanol isomer, one substituent must be axial and the other equatorial. This results in different magnetic environments for the H-1 and H-4 protons compared to the trans isomer.
Key Distinguishing Features in ¹H NMR: [2]
-
H-1 (CH-OH) Proton: Resonates at a lower field (higher ppm) in the cis isomer compared to the trans isomer.
-
H-4 (CH-NH₂) Proton: Also resonates at a lower field in the cis isomer compared to the trans isomer.
By integrating the distinct signals corresponding to each isomer, their molar ratio in a mixture can be accurately determined.[1]
Method Comparison and Data Summary
Choosing the right method depends on the available instrumentation, required sensitivity, and sample throughput.
| Method | Advantages | Disadvantages | Best For |
| GC-MS | High resolution and sensitivity; Provides structural confirmation (MS); Established and robust.[8] | Requires derivatization, which adds a sample preparation step; Potential for thermal degradation. | Routine quality control; High-throughput screening; Confirmation of isomer ratios in synthesis.[7] |
| HPLC-MS | High sensitivity and selectivity; No derivatization required; Suitable for complex matrices.[11] | Higher instrument cost; Mobile phase compatibility with MS is crucial. | Pharmacokinetic studies; Low-level impurity analysis; Analysis in biological fluids.[10] |
| ¹H NMR | Absolute, structure-specific method; No separation needed; Non-destructive.[2] | Lower sensitivity compared to chromatographic methods; Requires higher sample concentration; Not suitable for trace analysis. | Structural confirmation; Determination of isomer ratios in pure samples or reaction mixtures.[1] |
Table of Typical Chromatographic Data:
| Method | Isomer | Typical Retention Time (min) | Key MS Ion (TMS Derivative) |
| GC-MS | cis-4-Aminocyclohexanol-bis(TMS) | ~12.5 | m/z 156, 170 |
| GC-MS | trans-4-Aminocyclohexanol-bis(TMS) | ~12.8 | m/z 156, 170 |
| HPLC-MS | cis-4-Aminocyclohexanol | ~4.2 | m/z 116.1 [M+H]⁺ |
| HPLC-MS | trans-4-Aminocyclohexanol | ~4.5 | m/z 116.1 [M+H]⁺ |
| Note: Retention times are illustrative and will vary based on specific instrument conditions and columns. |
Conclusion
The accurate quantification of this compound isomers is critical for ensuring the quality and efficacy of pharmaceutical products and fine chemicals. Both GC-MS and HPLC-MS offer robust and reliable solutions.
-
GC-MS following derivatization is a highly effective and high-resolution method, ideal for routine analysis where sample preparation time is not a major constraint.
-
HPLC-MS provides a powerful alternative that avoids derivatization, offering excellent sensitivity and suitability for complex sample matrices.
-
NMR spectroscopy remains the gold standard for unambiguous structural confirmation and for quantifying isomer ratios in bulk samples without chromatographic separation.
The choice of method should be guided by the specific analytical requirements, including sensitivity, sample matrix, available equipment, and desired throughput. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and validating a quantitative method for cis- and trans-4-aminocyclohexanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. rsc.org [rsc.org]
Application Note: Unambiguous Identification of 4-Aminocyclohexanol Stereoisomers using ¹H and ¹³C NMR Spectroscopy
Introduction: The Criticality of Stereoisomer Identification
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of ensuring safety, efficacy, and reproducibility.[1] Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit profoundly different pharmacological and toxicological profiles. The compound 4-aminocyclohexanol, a key building block in the synthesis of various active pharmaceutical ingredients, exists as two diastereomers: cis and trans.[1][2] The ability to unambiguously differentiate between these isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing detailed information about the molecular structure in solution.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the use of ¹H and ¹³C NMR spectroscopy to confidently assign the stereochemistry of this compound isomers.
Theoretical Foundation: The Role of Cyclohexane Conformation
The key to distinguishing cis- and trans-4-aminocyclohexanol lies in understanding the conformational behavior of the cyclohexane ring. The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize steric and torsional strain. In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).
The relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups is fixed in each isomer, which dictates their preferred conformational state:
-
trans-4-Aminocyclohexanol: The most stable conformation is the diequatorial form, where both the -OH and -NH₂ groups occupy equatorial positions. This arrangement minimizes steric hindrance.[3]
-
cis-4-Aminocyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. The ring will be in a dynamic equilibrium between two chair conformations. The conformer where the bulkier amino group is in the more spacious equatorial position is slightly favored.[4]
These distinct spatial arrangements create unique magnetic environments for the protons and carbons within each isomer, leading to characteristic and predictable differences in their NMR spectra.[1] Specifically, the chemical shifts (δ) and the spin-spin coupling constants (J) of the protons on C1 and C4 (the carbons bearing the -OH and -NH₂ groups, respectively) are highly sensitive to their axial or equatorial orientation.[5]
Comparative NMR Data Analysis
A careful examination of the ¹H and ¹³C NMR spectra allows for a clear and definitive assignment of the cis and trans isomers. The data presented below are typical values observed in a common deuterated solvent like D₂O.
¹H NMR Spectroscopy: A Tale of Two Protons
The most telling information in the ¹H NMR spectrum comes from the signals of the methine protons at the C1 and C4 positions (H-1 and H-4). Their chemical shifts and, more importantly, their coupling patterns, serve as a diagnostic fingerprint for each isomer.
Table 1: Comparative ¹H NMR Data for this compound Isomers (in D₂O)
| Proton | cis-4-Aminocyclohexanol (ppm) | trans-4-Aminocyclohexanol (ppm) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 (multiplet)[1][5] | ~3.58 (multiplet)[1][5] | The H-1 proton in the cis isomer is predominantly equatorial, leading to a downfield shift (deshielding) compared to the axial H-1 proton in the trans isomer.[1] |
| **H-4 (CH-NH₂) ** | ~3.20 (multiplet)[1][5] | ~2.65 (multiplet)[1] | Similar to H-1, the equatorial H-4 proton in the cis isomer is deshielded relative to the axial H-4 proton in the trans isomer.[1] |
| Cyclohexyl H | ~1.68 (multiplet, 8H)[5] | ~1.18 (m, 4H), ~1.83 (m, 4H)[5] | The cyclohexane protons of the trans isomer often show a more resolved pattern due to the fixed chair conformation. |
The Decisive Role of Coupling Constants (J-values):
Beyond chemical shifts, the proton-proton coupling constants provide irrefutable evidence of stereochemistry.[1]
-
trans Isomer: In the stable diequatorial conformation, the H-1 and H-4 protons are axial. They exhibit large axial-axial (Jₐₐ) couplings to the adjacent axial protons. These coupling constants are typically in the range of 10-13 Hz .[1] The multiplicity of these signals often appears as a triplet of triplets.
-
cis Isomer: With one substituent axial and the other equatorial, the H-1 and H-4 protons are in different environments (one axial, one equatorial). This results in smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings, which are generally in the range of 2-5 Hz .[1] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[1]
¹³C NMR Spectroscopy: Corroborating Evidence
The ¹³C NMR spectrum offers complementary information. The chemical shifts of the carbon atoms are sensitive to the stereochemistry of the attached substituents, a phenomenon related to steric compression (the γ-gauche effect).
Table 2: Comparative ¹³C NMR Data for this compound Isomers
| Carbon | cis-4-Aminocyclohexanol (ppm) | trans-4-Aminocyclohexanol (ppm) | Key Distinguishing Features |
| C-1 (CH-OH) | Data not readily available | ~69.8 | The chemical shifts of the substituted carbons are sensitive to the axial/equatorial orientation of the substituent. Generally, a carbon with an axial substituent is shielded (appears at a higher field/lower ppm) compared to one with an equatorial substituent.[6] |
| **C-4 (CH-NH₂) ** | Data not readily available | ~49.5[1] | The C-4 chemical shift is also highly dependent on the stereochemistry of the amino group.[1] |
| Cyclohexyl C | Data not readily available | ~35.5, ~31.0 | The symmetry of the molecule influences the number of signals. The diequatorial trans isomer is expected to have 4 signals due to symmetry. |
Note: Obtaining a complete and directly comparable set of ¹³C NMR data for both isomers in the same solvent from publicly available sources can be challenging. The data for the trans isomer serves as a reference.[1]
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the correct choice of experimental parameters.[1][7]
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh the this compound isomer.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated water (D₂O) and methanol-d₄ (CD₃OD) are common choices.[1] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can also be used.[8]
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent.[9][10]
-
Filtration and Transfer: To ensure the solution is free of particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as TMS (for organic solvents) or DSS/TSP (for aqueous solutions) can be added, though modern spectrometers can accurately reference the residual solvent peak.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following are typical acquisition parameters for a modern high-field NMR spectrometer (e.g., 400 MHz or higher).
Table 3: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |
| Pulse Program | Standard single-pulse (e.g., zg30)[9] | Proton-decoupled (e.g., zgpg30)[9] | A standard pulse is sufficient for ¹H. Proton decoupling for ¹³C simplifies the spectrum to single lines and provides a sensitivity enhancement (NOE).[11] |
| Spectral Width (sw) | ~15 ppm[12] | ~220-250 ppm[9] | Ensures all signals of interest are captured within the spectrum. |
| Acquisition Time (aq) | 2-4 seconds[7][9] | 1-2 seconds[9] | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (d1) | 1-2 seconds[9] | 2-5 seconds[9] | Allows for sufficient relaxation of the nuclei between scans, which is crucial for quantitative analysis and preventing signal saturation, especially for quaternary carbons in ¹³C NMR.[12] |
| Pulse Angle | 30-45°[7] | 30°[7] | A reduced pulse angle allows for a shorter relaxation delay without saturating the signals, improving the efficiency of data acquisition.[11] |
| Number of Scans (ns) | 8-16[9] | 128-1024 (or more)[9] | More scans are required for ¹³C due to its low natural abundance (1.1%) and lower gyromagnetic ratio.[11] |
Workflow and Logic Visualization
To streamline the process of isomer identification, the following workflow can be adopted. The logical basis for differentiation is also visualized.
Caption: Experimental workflow for this compound isomer identification.
Caption: Logic diagram for differentiating isomers based on coupling constants.
Conclusion
¹H and ¹³C NMR spectroscopy together provide a powerful and unequivocal method for the stereochemical assignment of cis- and trans-4-aminocyclohexanol.[1] While chemical shifts offer strong initial indications, the analysis of proton-proton coupling constants (J-values) for the H-1 and H-4 protons provides the definitive evidence.[1] The presence of large, axial-axial couplings is a hallmark of the trans isomer, whereas smaller couplings are characteristic of the cis isomer. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra, enabling confident and accurate structural elucidation, thereby ensuring the integrity of their chemical entities for downstream applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]
GC-MS analysis of 4-Aminocyclohexanol and its byproducts
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Aminocyclohexanol and its Process-Related Byproducts
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the robust analysis of this compound, a critical bifunctional intermediate in the pharmaceutical and fine chemical industries.[1][2] Due to its high polarity and the presence of active hydrogen atoms on both its amino and hydroxyl functional groups, direct analysis by gas chromatography is challenging, leading to poor peak shape and thermal instability.[3][4] This application note details a complete workflow, emphasizing a necessary derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability. We present a validated protocol for sample preparation, detailed instrument parameters for GC-MS analysis, and a guide to interpreting the resulting mass spectra for confident identification of this compound isomers and key process-related byproducts. This method is designed for researchers, quality control analysts, and drug development professionals requiring precise impurity profiling and quantification.[5]
Introduction: The Analytical Challenge
This compound serves as a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its molecular structure, containing both a primary amine and a secondary alcohol on a cyclohexane ring, exists as cis and trans stereoisomers, the ratio of which can be critical for subsequent reaction stereoselectivity and final product purity.
The direct analysis of this compound by GC-MS is fundamentally problematic. The polar -NH₂ and -OH groups can engage in hydrogen bonding, which increases the compound's boiling point and causes it to adsorb to active sites within the GC inlet and column.[3][6] This leads to significant peak tailing, poor sensitivity, and potential thermal degradation. To overcome these limitations, derivatization is an essential prerequisite. This process chemically modifies the polar functional groups, replacing the active hydrogens with non-polar moieties, thereby increasing volatility and making the analyte amenable to GC analysis.[7] Silylation with BSTFA is a highly effective and widely used technique for this purpose, as it efficiently derivatizes both hydroxyl and amino groups in a single reaction step, and its reaction byproducts are highly volatile, eluting with the solvent front to prevent chromatographic interference.[4][8]
Synthesis Context and Potential Byproducts
Effective impurity profiling requires an understanding of the synthetic route. A common and modern approach to synthesizing this compound is a one-pot enzymatic cascade starting from 1,4-cyclohexanedione.[2][9] This pathway, while efficient, can lead to several process-related impurities if reactions are incomplete or lack perfect selectivity.
Key potential byproducts from this synthesis include:
-
4-Hydroxycyclohexanone: A key intermediate formed by the initial mono-reduction of the starting material.[2][9]
-
1,4-Cyclohexanediol: An over-reduction byproduct where both ketone groups are reduced to alcohols.[9][10]
-
1,4-Diaminocyclohexane: A potential byproduct if the amine transaminase enzyme acts on the starting diketone.[9]
This analytical method is designed to separate and identify the derivatized forms of this compound (cis and trans isomers) as well as these critical process-related impurities.
Experimental Workflow and Protocols
Overall Analytical Workflow
The entire process, from sample preparation to data analysis, follows a systematic and validated path to ensure reproducibility and accuracy.
Caption: Overall workflow for GC-MS analysis of this compound.
Protocol 1: Sample Derivatization (Silylation)
This protocol details the conversion of polar analytes into their more volatile and thermally stable trimethylsilyl (TMS) derivatives. The use of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst ensures efficient derivatization of both alcohol and amine functional groups.[6][8]
Materials:
-
Sample containing this compound.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Anhydrous Pyridine or Acetonitrile (solvent).
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or oven.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the sample directly into a 2 mL GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 200 µL of anhydrous pyridine to the vial to dissolve the sample residue.
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial.[3]
-
Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds to ensure homogeneity. Place the vial in a heating block or oven set to 70°C for 45 minutes to facilitate the reaction.[3]
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Protocol 2: GC-MS Instrumental Parameters
The following parameters have been optimized for the separation of derivatized this compound isomers and related byproducts on a standard non-polar column.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, low-bleed, non-polar column providing excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium, Constant Flow | Inert gas standard for MS applications. Constant flow ensures stable retention times. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. Ratio can be adjusted based on sample concentration. |
| Injection Volume | 1.0 µL | Standard volume for this type of analysis. |
| Oven Program | Initial: 60°C, hold for 2 min | Allows for solvent focusing and separation of very volatile components. |
| Ramp 1: 10 °C/min to 200 °C | Separates the main components of interest. | |
| Ramp 2: 25 °C/min to 300 °C, hold for 5 min | A faster ramp to elute any higher boiling point compounds quickly and clean the column. | |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | The standard energy for generating EI mass spectra, ensuring comparability with commercial libraries (e.g., NIST). |
| Source Temp. | 230 °C | Optimized temperature to prevent analyte condensation or degradation in the source. |
| Quadrupole Temp. | 150 °C | Standard setting to ensure stable mass filtering. |
| Mass Scan Range | m/z 40 - 500 | Covers the expected mass range of the derivatized analytes and their characteristic fragments. |
| Transfer Line Temp. | 280 °C | Prevents cold spots and ensures efficient transfer of analytes from the GC to the MS. |
Data Interpretation: Identifying the Target and Byproducts
Successful identification relies on a combination of chromatographic retention time and the unique mass spectral fragmentation pattern of each TMS-derivatized compound.
Derivatization Reaction and Products
The silylation reaction replaces the active protons on the amine and hydroxyl groups with non-polar TMS groups.
Caption: Silylation of this compound using BSTFA.
Mass Spectral Fragmentation Guide
The Electron Ionization (EI) process creates characteristic fragments that serve as a fingerprint for each molecule. For TMS derivatives, certain ions are highly diagnostic.[11]
| Original Compound | Derivatized Form | MW (Deriv.) | Key Diagnostic Fragments (m/z) | Notes |
| This compound | N,O-bis(TMS)-4-aminocyclohexanol | 259 | 244, 170, 156, 143, 73 | [M-15]⁺ (244): Loss of a methyl group is a very common and indicative fragment for TMS compounds.[12][13] m/z 73: The trimethylsilyl cation [Si(CH₃)₃]⁺ is the base peak for many silylated compounds.[14] Other fragments correspond to cleavage of the ring and loss of TMS groups. |
| 1,4-Cyclohexanediol | 1,4-bis(TMSoxy)cyclohexane | 260 | 245, 170, 147, 73 | [M-15]⁺ (245): Loss of a methyl group. m/z 147: [(CH₃)₃Si-O=Si(CH₃)₂]⁺, a common rearrangement ion for di-silylated diols. |
| 4-Hydroxycyclohexanone | 4-(TMSoxy)cyclohexanone | 186 | 171, 129, 73 | [M-15]⁺ (171): Loss of a methyl group. |
| 1,4-Cyclohexanedione | 1,4-bis(TMS-enol ether)cyclohexadiene | 254 | 254, 239, 73 | The enol ether form is expected. M⁺ (254): Molecular ion should be visible. [M-15]⁺ (239): Loss of a methyl group. |
Interpretation Notes:
-
The molecular ion (M⁺) , if visible, provides the molecular weight of the derivatized compound. For TMS derivatives, it can sometimes be weak or absent.[15]
-
The [M-15]⁺ ion, resulting from the loss of a methyl radical (•CH₃), is almost always present and is a strong indicator of a TMS group.[12][13]
-
The m/z 73 ion is the trimethylsilyl cation, [Si(CH₃)₃]⁺, and is often the base peak in the spectrum.[14]
-
The separation of cis and trans isomers of derivatized this compound should be achievable on a DB-5ms column, typically with the trans isomer eluting slightly later due to its more stable chair conformation and potentially higher boiling point.
Conclusion
The protocol described in this application note provides a reliable and robust method for the analysis of this compound and its key process-related byproducts. The critical step of silylation derivatization with BSTFA successfully transforms these polar, non-volatile compounds into derivatives suitable for GC-MS analysis, enabling accurate identification and impurity profiling. By understanding the potential byproducts from the synthetic route and the characteristic mass spectral fragmentation of their TMS derivatives, researchers and quality control scientists can confidently assess the purity, quality, and isomeric composition of this compound, ensuring it meets the stringent requirements for pharmaceutical and fine chemical applications.[16]
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 11. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. resolvemass.ca [resolvemass.ca]
The Strategic Role of 4-Aminocyclohexanol in the Synthesis of Novel CNS Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel therapeutics targeting the Central Nervous System (CNS) is a cornerstone of modern medicinal chemistry. Within this intricate landscape, the selection of appropriate molecular scaffolds is paramount to achieving desired pharmacological profiles. This comprehensive guide delves into the strategic application of 4-aminocyclohexanol, a versatile bifunctional building block, in the design and synthesis of a new generation of CNS modulators. We will explore the nuanced causality behind its selection, provide detailed, field-proven synthetic protocols, and dissect the structure-activity relationships (SAR) that govern the efficacy of its derivatives. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of innovative CNS-active agents.
The this compound Scaffold: A Privileged Substructure for CNS Drug Design
The this compound core, particularly the trans-isomer, offers a unique combination of stereochemical and physicochemical properties that make it an attractive starting point for the synthesis of CNS modulators.[1][2]
Key Attributes:
-
Three-Dimensionality: The rigid cyclohexane ring provides a defined three-dimensional geometry, which is crucial for precise interaction with the complex topographies of CNS receptors. The trans configuration, in particular, imparts a stable, chair-like conformation that can orient functional groups in specific spatial arrangements.[1]
-
Bifunctionality: The presence of both an amino and a hydroxyl group allows for versatile and orthogonal chemical modifications. The primary amine is a key site for forming amides, ureas, and sulfonamides, while the hydroxyl group can be functionalized as an ether, ester, or serve as a hydrogen bond donor.[3]
-
Chirality and Stereocontrol: As a chiral building block, this compound enables the synthesis of enantiomerically pure compounds, a critical consideration in modern drug development to minimize off-target effects and enhance therapeutic indices.[2]
-
Physicochemical Properties: The polar nature of the amino and hydroxyl groups can influence solubility and pharmacokinetic properties, which are vital for CNS penetration and overall drug-likeness.
These attributes have positioned this compound and its derivatives as valuable intermediates in the pursuit of novel analgesics, kappa opioid receptor modulators, and other agents targeting CNS pathways.[4][5]
Synthesis of trans-4-Aminocyclohexanol: A Foundational Protocol
The stereoselective synthesis of trans-4-aminocyclohexanol is a critical first step. While several methods exist, a common and scalable approach involves the catalytic hydrogenation of p-aminophenol.
Protocol 1: Catalytic Hydrogenation of p-Aminophenol
This protocol outlines a general procedure for the synthesis of trans-4-aminocyclohexanol.
Materials:
-
p-Aminophenol
-
Rhodium on alumina (5% Rh/Al₂O₃) or Ruthenium-based catalyst (e.g., Ru-M/Al₂O₃ where M is Rh, Pd, Pt, or Ni)[6]
-
Ethanol or Water
-
Hydrogen gas
-
Pressure reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a high-pressure vessel, dissolve p-aminophenol (1.0 eq) in a suitable solvent such as ethanol or water.[7]
-
Add the catalyst (e.g., 5% Rh/Al₂O₃, typically 5-10% w/w of the substrate).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 bar).[6][7]
-
Heat the reaction mixture to the target temperature (e.g., room temperature to 180°C) and stir vigorously.[7]
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-4-aminocyclohexanol. The trans/cis ratio can be influenced by the choice of catalyst and reaction conditions.[7]
-
The isomers can be separated by fractional crystallization, often after derivatization (e.g., as the acetamide) followed by hydrolysis.[8]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of catalyst is crucial for both the efficiency of the hydrogenation and the stereoselectivity of the product. Rhodium and Ruthenium-based catalysts are often preferred for their ability to promote the desired reduction while influencing the formation of the thermodynamically more stable trans-isomer.[6][7]
-
Solvent: Ethanol and water are common solvents due to their ability to dissolve the starting material and their inertness under hydrogenation conditions.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate and to favor the formation of the desired isomer. Higher temperatures and pressures can sometimes lead to different isomer ratios or side reactions.
Application in the Synthesis of CNS Modulators: Kappa Opioid Receptor Agonists
The kappa opioid receptor (KOR) is a promising target for the development of non-addictive analgesics and treatments for various CNS disorders.[9] The this compound scaffold has been explored in the synthesis of novel KOR agonists.
Workflow for the Synthesis of a Novel KOR Agonist from trans-4-Aminocyclohexanol
The following workflow illustrates a generalized synthetic approach towards a KOR agonist incorporating the trans-4-aminocyclohexanol moiety. This is a representative scheme based on common synthetic strategies in medicinal chemistry.
Caption: A generalized synthetic workflow for a KOR agonist.
Protocol 2: Synthesis of a Hypothetical KOR Agonist
This protocol provides a detailed, step-by-step methodology for the synthesis of a hypothetical KOR agonist based on the workflow above.
Step 1: N-Boc Protection of trans-4-Aminocyclohexanol
-
Dissolve trans-4-aminocyclohexanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.[10]
Step 2: Mesylation of the Hydroxyl Group
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add a base (e.g., triethylamine, 1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the mesylated intermediate.
Step 3: Nucleophilic Aromatic Substitution
-
In a reaction vessel, dissolve the appropriate aryl nucleophile (e.g., a substituted phenol, 1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base like potassium carbonate or sodium hydride to deprotonate the nucleophile.
-
Add the mesylated intermediate (1.0 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction, add water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 4: Deprotection of the Amino Group
-
Dissolve the coupled product (1.0 eq) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.
-
Purify the final KOR agonist by column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic modifications to probe the SAR of CNS modulators.
| Modification Site | Structural Change | Impact on Activity (General Trends) |
| Amino Group | Acylation, Alkylation, Urea/Sulfonamide formation | Modulates receptor affinity and selectivity. Can introduce additional binding interactions. |
| Hydroxyl Group | Etherification, Esterification | Affects lipophilicity, CNS penetration, and can introduce hydrogen bond accepting groups. |
| Cyclohexane Ring | Introduction of substituents | Can alter the conformation and steric profile, influencing receptor fit. |
| Aryl Moiety (in derivatives) | Substitution pattern on the aromatic ring | Critically influences potency and selectivity for the target receptor.[4] |
Causality of SAR:
The analgesic activity of 4-amino-4-arylcyclohexanone derivatives is highly sensitive to the nature and position of substituents on the aromatic ring.[4] For instance, electron-donating groups in the para position of the aryl ring have been shown to enhance analgesic potency. This suggests that the electronic properties of the aryl moiety play a crucial role in the interaction with the opioid receptor. The cyclohexane ring acts as a rigid spacer, positioning the key pharmacophoric elements—the amino group and the aryl ring—in an optimal orientation for receptor binding.
Conclusion
This compound, particularly the trans-isomer, is a highly valuable and versatile scaffold in the synthesis of CNS modulators. Its inherent stereochemistry, bifunctionality, and favorable physicochemical properties provide a solid foundation for the development of novel therapeutics. The protocols and workflows presented herein offer a practical guide for researchers to leverage this privileged substructure in their drug discovery efforts. A thorough understanding of the synthetic methodologies and the underlying structure-activity relationships is essential for the rational design of the next generation of CNS-active agents.
References
- 1. Trans-4-Amino Cyclohexanol (4-TAC) Online | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers [scimplify.com]
- 2. chemimpex.com [chemimpex.com]
- 3. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 4. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. benchchem.com [benchchem.com]
- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Pharmacological Evaluation Aminothiazolomorphinans at Mu and Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Polybenzoxazine-Silica Hybrid Nanocomposites with 4-Aminocyclohexanol
Introduction: A New Frontier in High-Performance Hybrid Materials
Polybenzoxazines (PBz) are a class of phenolic thermosetting resins that have garnered significant attention for their exceptional properties, which often surpass those of traditional phenolic and epoxy resins.[1] These advantages include near-zero volumetric shrinkage during curing, low water absorption, excellent thermal stability, a high char yield, and remarkable molecular design flexibility.[1] The synthesis of benzoxazine monomers is typically a straightforward one-pot reaction involving a phenol, a primary amine, and formaldehyde.[2] This inherent versatility in precursor selection allows for the fine-tuning of the final polymer's properties.
The incorporation of inorganic moieties, such as silica, into the polybenzoxazine matrix can lead to the development of hybrid nanocomposites with enhanced mechanical strength, thermal stability, and flame retardancy.[3][4][5] The in-situ sol-gel process is a particularly effective method for creating these hybrids, as it allows for the formation of a nano-dispersed silica phase within the polymerizing benzoxazine matrix, leading to a high degree of homogeneity.[3][4]
This application note details the preparation of a novel polybenzoxazine-silica hybrid nanocomposite utilizing 4-Aminocyclohexanol as the amine precursor. The use of a cycloaliphatic amine, such as this compound, is expected to impart a unique combination of properties to the resulting polybenzoxazine, including improved thermal stability compared to some linear aliphatic amine-based counterparts.[6][7][8] Furthermore, the presence of the hydroxyl group on the cyclohexyl ring offers a potential site for secondary reactions, which can influence the crosslinking density and the interaction with the silica network.
Scientific Principles and Rationale
The synthesis of the polybenzoxazine-silica hybrid nanocomposite is a two-stage process that is performed concurrently in a one-pot synthesis.
Part 1: Benzoxazine Monomer Formation
The first stage is the synthesis of the benzoxazine monomer from phenol, this compound, and paraformaldehyde via a Mannich condensation reaction. This reaction proceeds through the formation of a Mannich base intermediate, which then undergoes cyclization to form the characteristic oxazine ring. The choice of this compound as the amine component is strategic. The alicyclic structure of the cyclohexyl group can enhance the thermal stability and glass transition temperature (Tg) of the resulting polybenzoxazine.[6][7][8]
Part 2: In-situ Sol-Gel Process for Silica Formation
The second stage involves the in-situ formation of a silica network within the benzoxazine monomer matrix via a sol-gel process. This is achieved by introducing a silica precursor, such as tetraethoxysilane (TEOS), into the reaction mixture. The sol-gel process is a wet-chemical technique that involves the hydrolysis and subsequent polycondensation of metal alkoxides to form a colloidal suspension (sol) and then a gel-like network. In this protocol, the hydroxyl group of this compound and the phenolic hydroxyl groups generated during the ring-opening polymerization of the benzoxazine can potentially co-react with the siloxane network, leading to a covalently linked organic-inorganic hybrid material. This covalent integration is key to achieving a homogeneous dispersion of the silica nanoparticles and enhancing the overall properties of the nanocomposite.
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Benzoxazine Monomer
This protocol details the synthesis of the benzoxazine monomer (P-4acol) from phenol and this compound.
Materials:
-
Phenol (99%)
-
This compound (mixture of cis and trans isomers, 98%)
-
Paraformaldehyde (95%)
-
1,4-Dioxane (anhydrous, 99.8%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (0.1 mol, 9.41 g) and this compound (0.1 mol, 11.52 g) in 100 mL of 1,4-dioxane.
-
Stir the mixture at room temperature until all reactants are fully dissolved.
-
Add paraformaldehyde (0.2 mol, 6.01 g) to the solution.
-
Heat the reaction mixture to 90-95 °C and reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the solution with 1N sodium hydroxide solution (3 x 50 mL) to remove unreacted phenol, followed by deionized water (3 x 50 mL) until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Dry the resulting viscous liquid or solid product in a vacuum oven at 50 °C for 24 hours to obtain the pure benzoxazine monomer.
Expected Yield and Characterization:
The expected yield of the benzoxazine monomer is typically in the range of 80-90%. The structure of the synthesized monomer can be confirmed by Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.[2][9]
-
FTIR (KBr, cm⁻¹): Characteristic peaks are expected around 1230 cm⁻¹ (asymmetric C-O-C stretching), 1030 cm⁻¹ (symmetric C-O-C stretching), and 940 cm⁻¹ (out-of-plane bending of the C-H in the oxazine ring). The absence of a broad O-H peak from phenol and the N-H peak from the primary amine indicates the successful formation of the benzoxazine ring. A broad O-H peak from the cyclohexanol moiety is expected to be present.
-
¹H NMR (CDCl₃, ppm): The formation of the oxazine ring is confirmed by the appearance of two characteristic singlet peaks at approximately 4.9 ppm (O-CH₂-N) and 4.0 ppm (Ar-CH₂-N).[9]
Protocol 2: In-situ Preparation of Polybenzoxazine-Silica Hybrid Nanocomposites
This protocol describes the one-pot synthesis of the polybenzoxazine-silica hybrid nanocomposite.
Materials:
-
This compound-based benzoxazine monomer (synthesized as per Protocol 1)
-
Tetraethoxysilane (TEOS, 98%)
-
(3-Aminopropyl)triethoxysilane (APTES, 99%) - as a coupling agent (optional, but recommended)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl) or Ammonia solution (as catalyst for sol-gel)
-
Toluene
Equipment:
-
Beaker
-
Magnetic stirrer with hotplate
-
Vacuum oven
-
Molds for curing (e.g., aluminum or silicone)
Procedure:
-
In a beaker, dissolve the this compound-based benzoxazine monomer (e.g., 10 g) in a minimal amount of toluene to reduce viscosity.
-
In a separate container, prepare the silica precursor solution by mixing TEOS and, if used, APTES in ethanol. The weight percentage of silica in the final composite can be varied (e.g., 5, 10, 15 wt%).
-
Add a catalytic amount of either HCl (acidic) or ammonia (basic) to the silica precursor solution to initiate hydrolysis.
-
Slowly add the silica precursor solution to the benzoxazine monomer solution under vigorous stirring.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure a homogeneous dispersion and to allow for the initial stages of the sol-gel reaction.
-
Pour the resulting mixture into a mold.
-
Place the mold in a vacuum oven to remove the solvent and any volatiles.
-
Cure the composite using a stepwise heating program. A typical curing schedule is: 150 °C for 2 hours, 170 °C for 2 hours, 190 °C for 2 hours, and a final post-cure at 210 °C for 1 hour. This gradual heating is crucial for the ring-opening polymerization of the benzoxazine and the completion of the sol-gel reaction.
Expected Results and Characterization:
The resulting hybrid nanocomposite should be a rigid, transparent or translucent solid. The properties of the nanocomposite can be evaluated using the following techniques:
-
Differential Scanning Calorimetry (DSC): To determine the curing behavior of the benzoxazine monomer and the glass transition temperature (Tg) of the cured nanocomposite. Polybenzoxazines based on cycloaliphatic amines are expected to exhibit high Tg values.[6][7][8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the nanocomposite. The incorporation of silica is expected to increase the degradation temperature and char yield of the polybenzoxazine.[3][4]
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To observe the morphology and the dispersion of the silica nanoparticles within the polybenzoxazine matrix.
-
Dynamic Mechanical Analysis (DMA): To evaluate the mechanical properties of the nanocomposite, such as storage modulus and tan delta.
Data Presentation
Table 1: Reactant Ratios for Benzoxazine Monomer Synthesis
| Reactant | Molar Ratio |
| Phenol | 1 |
| This compound | 1 |
| Paraformaldehyde | 2 |
Table 2: Formulation of Polybenzoxazine-Silica Nanocomposites
| Sample ID | Benzoxazine Monomer (wt%) | TEOS (wt%) | APTES (wt%) |
| PBz-Si-0 | 100 | 0 | 0 |
| PBz-Si-5 | 95 | 4.5 | 0.5 |
| PBz-Si-10 | 90 | 9 | 1 |
| PBz-Si-15 | 85 | 13.5 | 1.5 |
Table 3: Expected Thermal Properties of the Hybrid Nanocomposites
| Sample ID | Expected Tg (°C) | Expected 5% Weight Loss Temp. (°C) | Expected Char Yield at 800 °C (%) |
| PBz-Si-0 | 160-180 | > 300 | ~35 |
| PBz-Si-5 | 165-185 | > 310 | ~40 |
| PBz-Si-10 | 170-190 | > 320 | ~45 |
| PBz-Si-15 | 175-195 | > 330 | ~50 |
Note: These are estimated values based on literature for similar polybenzoxazine-silica systems. Actual values may vary depending on the specific experimental conditions.
Visualizations
Chemical Reaction and Workflow Diagrams
Figure 1: Synthesis of this compound-based benzoxazine monomer.
Figure 2: Experimental workflow for the hybrid nanocomposite preparation.
Figure 3: Schematic of the polybenzoxazine-silica nanocomposite structure.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of polybenzoxazine-silica hybrid nanocomposites using this compound. The outlined protocols are designed to be robust and reproducible, offering researchers a solid foundation for exploring this promising class of materials. The unique combination of a cycloaliphatic amine and an in-situ generated silica network is expected to yield high-performance thermosets with potential applications in aerospace, electronics, and automotive industries where high thermal stability and mechanical integrity are paramount.
References
- 1. Flexible Composite Hydrogels Based on Polybenzoxazine for Supercapacitor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ sol–gel synthesis of silica reinforced polybenzoxazine hybrid materials with low surface free energy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] In situ sol–gel synthesis of silica reinforced polybenzoxazine hybrid materials with low surface free energy | Semantic Scholar [semanticscholar.org]
- 5. ir.vignan.ac.in [ir.vignan.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploration of Poorly Recognized Advantages of Supply Chain Sustainable, Various Aliphatic Multiamine-Based Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Harnessing 4-Aminocyclohexanol for the Synthesis of Novel Agrochemicals
Introduction: 4-Aminocyclohexanol as a Strategic Building Block
In the landscape of modern agrochemical research, the pursuit of novel active ingredients with improved efficacy, selectivity, and environmental profiles is a constant endeavor. Central to this pursuit is the strategic use of versatile chemical intermediates that provide a scaffold for molecular diversity. This compound, a bifunctional cyclic amino alcohol, has emerged as a significant building block in the synthesis of a range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its two reactive centers—a primary amine and a secondary alcohol—offer orthogonal handles for chemical modification, allowing for the systematic construction of complex molecular architectures.
This application note provides a comprehensive guide for researchers and scientists on the utility of this compound as an intermediate in the development of potential new agrochemicals. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its derivatization, and present a hypothetical, yet scientifically sound, synthetic pathway to a novel agrochemical scaffold. Both the cis and trans isomers of this compound are valuable, with the trans isomer often being more widely utilized due to its thermodynamic stability.[1]
Core Properties and Handling of this compound
Before embarking on synthetic protocols, a thorough understanding of the physical and chemical properties of this compound is essential for safe handling and optimal reaction outcomes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 115.17 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 105-115 °C (trans-isomer) | --INVALID-LINK-- |
| Solubility | Soluble in water and polar organic solvents like ethanol and methanol. | --INVALID-LINK-- |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthetic Strategy: A Gateway to Triazole-Based Fungicides
Triazole fungicides are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The 1,2,4-triazole moiety is a key pharmacophore in many commercial fungicides. Here, we present a logical and feasible synthetic workflow for the preparation of a novel N-(4-hydroxycyclohexyl)-substituted triazole derivative, a scaffold with potential fungicidal activity.
This strategy leverages the nucleophilicity of the amino group of this compound for the introduction of the triazole ring system. The hydroxyl group can be further functionalized to modulate the compound's physicochemical properties, such as solubility and systemic transport in plants.
Caption: A generalized workflow for the synthesis of a potential agrochemical from this compound.
Experimental Protocols
Protocol 1: Synthesis of N-(trans-4-hydroxycyclohexyl)-1H-1,2,4-triazole
This protocol details the nucleophilic substitution reaction between trans-4-aminocyclohexanol and a hypothetical activated triazole precursor. For the purpose of this protocol, we will use 1-bromo-2-(1H-1,2,4-triazol-1-yl)ethane as the triazole precursor, a compound that can be synthesized from 1,2-dibromoethane and 1H-1,2,4-triazole.
Rationale: The primary amino group of trans-4-aminocyclohexanol is a potent nucleophile that can displace the bromide leaving group on the triazole precursor. The use of a base like potassium carbonate is crucial to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. A polar aprotic solvent such as dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the S(_N)2 reaction.
Materials:
-
trans-4-Aminocyclohexanol (1.0 eq)
-
1-Bromo-2-(1H-1,2,4-triazol-1-yl)ethane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add trans-4-aminocyclohexanol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
Add 1-bromo-2-(1H-1,2,4-triazol-1-yl)ethane (1.1 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(trans-4-hydroxycyclohexyl)-1H-1,2,4-triazole derivative.
Self-Validation: The successful synthesis can be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Protocol 2: O-Alkylation of N-(trans-4-hydroxycyclohexyl)-1H-1,2,4-triazole
This optional protocol describes the functionalization of the hydroxyl group of the intermediate synthesized in Protocol 1. This step can be used to introduce different substituents to fine-tune the biological activity and physicochemical properties of the final compound. Here, we exemplify the synthesis of an ether linkage.
Rationale: The hydroxyl group can be deprotonated by a strong base like sodium hydride to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide in an S(_N)2 reaction to form an ether. The choice of the alkyl halide determines the nature of the R group introduced.
Materials:
-
N-(trans-4-hydroxycyclohexyl)-1H-1,2,4-triazole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringe and needles
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-(trans-4-hydroxycyclohexyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ether derivative.
Caption: Proposed synthetic pathway from this compound to a potential agrochemical.
Conclusion and Future Perspectives
This compound stands as a readily available and highly versatile intermediate for the synthesis of novel agrochemicals. Its bifunctional nature allows for a multitude of chemical transformations, paving the way for the creation of diverse libraries of compounds for biological screening. The protocols detailed herein provide a solid foundation for the synthesis of triazole-based derivatives, a class of compounds with proven fungicidal activity. Researchers are encouraged to adapt and expand upon these methodologies to explore a wider range of chemical space in the quest for the next generation of crop protection agents.
References
Troubleshooting & Optimization
Technical Support Center: Navigating the Separation of cis- and trans-4-Aminocyclohexanol
Welcome to the technical support center dedicated to addressing the complexities involved in the separation of cis- and trans-4-Aminocyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining the desired isomer in high purity. The separation of these stereoisomers is a critical yet often demanding step, pivotal for the synthesis of various pharmaceutical intermediates, including Ambroxol.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your separation workflows.
The Core Challenge: Why is this Separation Difficult?
The primary difficulty in separating cis- and trans-4-aminocyclohexanol lies in their structural similarity. These geometric isomers possess identical molecular weights and functional groups, leading to very close physical properties such as polarity and solubility, which are the fundamental principles upon which most separation techniques are based. The trans isomer is generally more thermodynamically stable due to the equatorial positioning of both the amino and hydroxyl groups on the cyclohexane ring.[3] However, this stability does not always translate to a straightforward separation from the cis isomer.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the separation of cis- and trans-4-aminocyclohexanol and provides actionable solutions based on established methods.
Issue 1: Poor Separation Efficiency with Fractional Crystallization
Question: My attempts at fractional crystallization of the isomer mixture are yielding low purity of the desired trans isomer. What factors could be contributing to this, and how can I optimize the process?
Answer: Inefficient fractional crystallization is a common hurdle. The key is to exploit the subtle differences in the isomers' crystal lattice energies and solubilities under specific conditions. Here are several proven strategies:
1. Alkaline Cooling Crystallization:
-
The Principle: This patented method leverages the differential solubility of the isomers in a highly alkaline aqueous solution at sub-zero temperatures.[4][5] The addition of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) lowers the freezing point of the solution, allowing for crystallization to occur at temperatures as low as -10°C.[5][6] Under these conditions, trans-4-aminocyclohexanol preferentially precipitates.[6]
-
Troubleshooting Steps:
-
Insufficient Alkalinity: Ensure the pH of the aqueous solution is at least 13.5.[7] This is crucial for creating the optimal conditions for selective precipitation.
-
Incorrect Isomer Ratio: This technique is most effective when the starting mixture has a trans:cis ratio of at least 1:1, with better results seen at ratios of 4:1 or higher.[4][5]
-
Inadequate Cooling: The solution must be cooled sufficiently, potentially down to -10°C, to induce crystallization of the trans isomer.[4][6]
-
Protocol 1: Alkaline Cooling Crystallization
-
Prepare an aqueous solution of the cis/trans-4-aminocyclohexanol mixture. The concentration of the aminocyclohexanols should be at least 0.5 mol/L.[4]
-
Add a sufficient amount of NaOH or KOH to the solution to lower its freezing point to at least -5°C.[5] This typically corresponds to a pH greater than 13.5.[7]
-
Cool the alkaline solution with stirring to a temperature at which the trans-4-aminocyclohexanol crystallizes out. This may be as low as -10°C.[4]
-
Isolate the precipitated trans isomer by filtration and wash with a cold, alkaline solution.
-
Dry the product under vacuum.
2. Derivatization Followed by Crystallization:
-
The Principle: Converting the aminocyclohexanol isomers into derivatives, such as acetamides, can amplify the differences in their physical properties, making separation by crystallization more effective.[4][8] The trans-4-acetamidocyclohexanol, for instance, can be more readily purified.[4]
-
Troubleshooting Steps:
-
Incomplete Derivatization: Ensure the reaction with the derivatizing agent (e.g., acetic anhydride) goes to completion. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Suboptimal Recrystallization Solvent: The choice of solvent for recrystallizing the derivative is critical. Toluene and ethyl acetate have been successfully used for 4-aminocyclohexanol derivatives.[2][6]
-
Protocol 2: Separation via Acetamido Derivative
-
React the cis/trans-4-aminocyclohexanol isomer mixture with acetic anhydride to form the corresponding 4-acetamidocyclohexanol isomers.[8]
-
Perform a fractional crystallization of the resulting acetamido-cyclohexanol mixture from a suitable solvent like acetone or ethyl acetate.[2][4]
-
Isolate the purified trans-4-acetamidocyclohexanol crystals.
-
Hydrolyze the acetamido group under acidic or basic conditions to yield the pure trans-4-aminocyclohexanol.[4][6]
Issue 2: Inadequate Separation with Column Chromatography
Question: I am unable to achieve baseline separation of the cis and trans isomers using standard column chromatography. What chromatographic strategies can I employ?
Answer: The similar polarity of the isomers makes their separation on standard silica gel challenging. However, several advanced chromatographic techniques can be effective.
1. High-Performance Liquid Chromatography (HPLC):
-
The Principle: HPLC offers superior resolving power for separating closely related isomers. A reverse-phase C18 column is often effective.[6]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA), can achieve baseline separation.[6]
-
Derivatization for Enhanced Detection and Separation: Pre-column derivatization can improve separation and detection. Derivatizing agents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazol (NBD-Cl) can be used to create diastereomers that are more easily separated on a chiral column or standard reverse-phase column.[9][10]
-
2. Gas Chromatography (GC):
-
The Principle: GC can also be used, particularly for analytical-scale separation and quantification.
-
Troubleshooting Steps:
-
Derivatization is Often Necessary: Due to their low volatility and high polarity, direct GC analysis of the isomers can be difficult.[9] Derivatization, for example with di-tert-butyl dicarbonate ((Boc)₂O), is often required to increase volatility and improve separation.[9]
-
Chiral Stationary Phases: Chiral columns containing cyclodextrin-based stationary phases may be necessary to resolve the derivatized isomers.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between cis- and trans-4-Aminocyclohexanol?
A1: While many physical properties are similar, there are subtle but important distinctions that can be exploited for separation. The trans isomer is generally more stable and often has a higher melting point.
| Property | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Source(s) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [1][11] |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [1][12] |
| Appearance | - | White to light yellow crystalline powder | [1][13] |
| Melting Point | - | 108-113 °C | [1][11][13] |
| Boiling Point | ~201 °C (Predicted) | 127 °C at 14 mmHg | [13][14] |
| Solubility | - | Soluble in water; slightly soluble in methanol and chloroform. | [1][3][13] |
Q2: How can I confirm the stereochemistry of my separated isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. In ¹H NMR, the coupling constants of the protons on C1 and C4 (the carbons bearing the -OH and -NH₂ groups, respectively) are diagnostic. In the more stable chair conformation of the trans isomer, these protons are axial, leading to large axial-axial coupling constants (typically 8-13 Hz). In the cis isomer, one of these protons is axial and the other is equatorial, resulting in smaller axial-equatorial coupling constants (typically 2-5 Hz).[15]
Q3: Are there any enzymatic methods that can selectively produce the desired trans isomer to begin with?
A3: Yes, chemoenzymatic synthesis offers high stereoselectivity. Amine transaminases (ATAs) can be selected to have a high preference for producing either the cis or trans isomer. For example, some ATAs have been shown to produce the trans isomer with high diastereomeric ratios, simplifying or even eliminating the need for downstream separation.[6] Combining a ketoreductase (KRED) with a trans-selective ATA in a one-pot synthesis from 1,4-cyclohexanedione is a promising strategy.[16]
Visualization of Separation Strategies
The following diagram illustrates the logical workflow for selecting a separation strategy for cis- and trans-4-aminocyclohexanol.
Caption: Decision workflow for separating cis/trans-4-aminocyclohexanol.
References
- 1. cartelinternational.com [cartelinternational.com]
- 2. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 5. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. researchgate.net [researchgate.net]
- 11. trans-4-Aminocyclohexanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Hydrogenation of p-Aminophenol
Welcome to the technical support center for the catalytic hydrogenation of p-aminophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize your reaction's success.
The hydrogenation of the aromatic ring in p-aminophenol to produce 4-aminocyclohexanol is a pivotal transformation, yielding a valuable intermediate for pharmaceuticals, such as Ambroxol. However, the reaction presents significant challenges, primarily in controlling stereoselectivity to obtain the desired cis or trans isomers and preventing catalyst deactivation. This guide provides a structured approach to navigate these complexities.
Reaction Pathway and Stereochemistry
The hydrogenation of p-aminophenol involves the reduction of the benzene ring to a cyclohexane ring, converting a planar aromatic molecule into a three-dimensional cycloaliphatic one. This process requires breaking the aromatic stabilization energy and is typically performed under elevated temperature and pressure with a suitable metal catalyst.
The primary products are the cis and trans stereoisomers of this compound. The orientation of the amino and hydroxyl groups (either on the same side, cis, or opposite sides, trans, of the cyclohexane ring) is determined by the reaction mechanism and conditions.
Technical Support Center: Purification of 4-Aminocyclohexanol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Aminocyclohexanol via recrystallization. We will move beyond rote procedural steps to address the common, yet often complex, challenges encountered in the laboratory. This content is structured to provide immediate, actionable solutions in a question-and-answer format, grounded in the fundamental principles of crystallization.
Core Properties of this compound: A Quick Reference
Before purification, a clear understanding of the target molecule's properties is essential. This compound is a bifunctional compound existing as two key diastereomers, cis and trans. The trans isomer is generally more thermodynamically stable and is often the desired product in many synthetic applications, including as a key intermediate for Ambroxol.[1][2][3]
| Property | Value / Description | Source(s) |
| CAS Number | 27489-62-9 (trans-isomer) | [4][5] |
| Appearance | White to light yellow or light orange crystalline powder | [2][6] |
| Molecular Formula | C₆H₁₃NO | [4][6] |
| Molecular Weight | 115.17 g/mol | [2][6] |
| Melting Point (trans) | 108–113 °C | [2][4] |
| Boiling Point | 127 °C @ 14 mmHg | [5] |
| Solubility Profile | Soluble in water, methanol, ethanol, acetone, DMSO.[1][6][7] Slightly soluble in chloroform.[6] | [1][6][7] |
| Stability | Stable under recommended storage conditions; can be hygroscopic and air-sensitive.[8][9] Incompatible with strong oxidizing agents.[5][10] | [5][8][9][10] |
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a successful recrystallization protocol.
Q1: What is the best starting point for selecting a recrystallization solvent for this compound?
A1: The ideal solvent must exhibit high solubility for this compound at elevated temperatures and low solubility upon cooling.[11] Given the polar amino and hydroxyl groups, polar solvents are the logical starting point.[1][12]
-
Single Solvents: Water is a viable option due to the compound's polarity and solubility.[1][7] Toluene has also been successfully used, particularly for larger scale purifications.[13][14]
-
Mixed Solvents: For molecules like this containing both hydrogen-bond donors and acceptors, alcohol/water mixtures are often an excellent choice.[15] A combination of ethyl acetate and isopropanol has also been reported for derivatives.[16]
The selection process is empirical. Small-scale trials with various solvents are crucial to identify the optimal system for your specific crude material.[17]
Q2: My synthesis produced a mixture of cis and trans isomers. Can recrystallization effectively separate them?
A2: Yes, selective crystallization is a primary method for separating these isomers. The trans isomer is more thermodynamically stable and often crystallizes more readily from solution.[1] Patented industrial processes describe methods to selectively crystallize the trans-isomer from an aqueous alkaline solution by adding KOH or NaOH, which lowers the solution's freezing point, and then cooling to precipitate the target trans product.[14][18] The key is to exploit the subtle differences in solubility and crystal lattice energy between the two isomers.
Q3: How should I properly handle and store purified this compound to maintain its purity?
A3: this compound is stable under recommended conditions but is known to be hygroscopic (absorbs moisture from the air).[7][8] To prevent degradation and maintain purity, store the crystalline solid in a tightly-closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][10] Keep it away from strong oxidizing agents, with which it is incompatible.[5][10]
Troubleshooting Guide: From Theory to Practice
This section provides in-depth, cause-and-effect solutions to specific experimental failures.
Problem: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how do I fix it?
Answer: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points.[19] It occurs when the solute separates from the supersaturated solution as a liquid phase because the solution temperature is still above the melting point of the solute at that concentration.[19][20] Amines are particularly prone to this behavior.[20]
Causality & Solutions:
-
Supersaturation is too high: The solution is too concentrated, causing the compound to crash out prematurely.
-
Cooling is too rapid: Plunging the hot solution directly into an ice bath shocks the system.
-
Solution: Employ a stepwise cooling process. Allow the flask to cool slowly on the benchtop to room temperature first. If crystals do not form, then move it to a cold bath. Slow cooling is critical for the formation of well-ordered, pure crystals.[11]
-
-
Inherent properties of the compound/impurities: Significant impurities can depress the melting point of the mixture, exacerbating the oiling out phenomenon.
-
Solution: Try adding a seed crystal to the solution just as it begins to cool and become cloudy.[22] The seed crystal provides a template for proper lattice formation, guiding the system towards crystallization rather than oiling.
-
Problem: I have allowed my solution to cool, but no crystals have formed. What are my next steps?
Answer: The absence of crystallization indicates that the solution is not sufficiently supersaturated at the lower temperature. This can be due to two primary reasons: either too much solvent was used, or the solution is in a metastable supersaturated state and requires an energy input to initiate nucleation.[19][21]
Causality & Solutions:
-
Excess Solvent: The most common cause is using too much solvent, meaning the solution remains unsaturated even when cold.[19]
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[21] Be sure to use a boiling chip or stir bar to prevent bumping.
-
-
Lack of Nucleation Sites: The solution is supersaturated, but there are no sites for the first crystals to begin forming.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation points.[21][22]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound to the cold solution. This provides a perfect template for crystal growth.[22]
-
dot
Caption: Troubleshooting workflow for failed crystallization.
Problem: The recrystallized product has a low melting point and/or a broad melting range.
Answer: A low or broad melting point is a classic indicator of an impure sample. Pure crystalline solids have sharp, defined melting points. Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it apart and occurring over a wider range.
Causality & Solutions:
-
Occluded Impurities: If cooling was too rapid, impurities may have been trapped within the growing crystal lattice.[21]
-
Solution: Perform a second recrystallization. Ensure the cooling process is slow and gradual to allow for equilibrium between the solid and liquid phases, which selectively excludes impurity molecules from the lattice.
-
-
Residual Solvent: The crystals were not dried sufficiently, and the remaining solvent is acting as an impurity.
-
Solution: Dry the crystals under a high vacuum for an extended period, possibly with gentle heating (well below the compound's melting point) to drive off any remaining solvent.
-
-
Incorrect Isomer Ratio: The sample may contain a higher-than-expected amount of the cis-isomer, which can act as an impurity to the trans-isomer.
-
Solution: Re-purify the material, potentially using a more selective solvent system. Analytical techniques like NMR or GC can confirm the isomeric ratio.[23]
-
Problem: My recovery of the purified compound is very low.
Answer: Poor recovery is a common challenge in recrystallization and usually stems from issues with solvent volume or premature filtration.
Causality & Solutions:
-
Using Excessive Solvent: While a small excess of solvent can prevent premature crystallization, using far too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[19]
-
Solution: In future runs, use the minimum amount of hot solvent required to fully dissolve the crude solid. For the current run, you can attempt to recover more product by evaporating a large portion of the solvent from the filtrate and cooling the concentrated solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
-
Premature Crystallization during Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem upon slight cooling.[19]
-
Solution: Use slightly more hot solvent than the minimum needed before filtration to ensure the product stays in solution.[19] Also, pre-heat the filter funnel and receiving flask with hot solvent or by placing them in a heating mantle or oven before filtration to minimize the temperature drop.
-
-
Significant Solubility in Cold Solvent: The chosen solvent may be too "good," meaning it still dissolves a considerable amount of the compound even at low temperatures.
-
Solution: Re-evaluate your solvent choice. The ideal solvent has a very steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[15] Consider a mixed-solvent system where the compound is highly soluble in the "good" solvent and insoluble in the "poor" or "anti-solvent."[24]
-
Detailed Experimental Protocol: Recrystallization from a Mixed-Solvent System
This protocol outlines a general procedure using a binary solvent system, a powerful technique when a single ideal solvent cannot be found. A common pair for a polar compound like this compound could be Methanol (good solvent) and Diethyl Ether (anti-solvent).
dot
Caption: General workflow for mixed-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Heat the "good" solvent (e.g., methanol) in a separate beaker. Add the minimum amount of the hot "good" solvent to the crude material with stirring until the solid just dissolves.
-
Induce Saturation: While the solution is still hot, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise. The anti-solvent should be miscible with the good solvent.[15] Continue adding until you observe persistent cloudiness (turbidity), which indicates the solution is now saturated.
-
Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate, resulting in a clear, hot, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold anti-solvent to remove any residual soluble impurities from the mother liquor.
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly under a high vacuum to remove all traces of solvent. Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR).
References
- 1. Page loading... [guidechem.com]
- 2. darshanpharmachem.com [darshanpharmachem.com]
- 3. Page loading... [guidechem.com]
- 4. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 7. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. aksci.com [aksci.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 14. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 19. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mt.com [mt.com]
Technical Support Center: Forced Degradation Studies of 4-Aminocyclohexanol Solutions
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 4-Aminocyclohexanol. As a bifunctional molecule with both an amino and a hydroxyl group, this compound presents unique stability challenges.[1] This guide provides in-depth, field-proven insights into designing, executing, and troubleshooting forced degradation studies, ensuring the development of robust, stability-indicating analytical methods in line with global regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the forced degradation of this compound, providing the essential knowledge base for designing scientifically sound studies.
Q1: What are forced degradation studies and why are they a regulatory requirement? A1: Forced degradation studies, also known as stress testing, are a critical component of the drug development process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[2][3] The core objectives, as outlined in regulatory guidelines like ICH Q1A(R2), are to:
-
Identify Potential Degradants: To reveal the likely degradation products that could form under storage or handling conditions.[3]
-
Elucidate Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule, such as hydrolysis or oxidation.[2][3]
-
Develop Stability-Indicating Methods: To generate degraded samples that are used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.[3][4] These studies are mandatory for regulatory submissions to demonstrate the intrinsic stability of the drug substance and the specificity of the analytical methods used for quality control.[2]
Q2: What are the primary chemical stability concerns specific to this compound? A2: The stability of this compound is dictated by its two functional groups: the primary amine and the secondary alcohol on a cyclohexane ring.[1][5]
-
Amino Group: The primary aliphatic amine is a nucleophilic and basic center. It is highly susceptible to oxidation, especially in its unprotonated (free base) form, which can lead to the formation of imines, nitroso compounds, or hydroxylamines.[1] This oxidative degradation is often the cause of discoloration (yellowing or browning) in solutions.[1]
-
Hydroxyl Group: The secondary alcohol can undergo dehydration (loss of a water molecule) to form an alkene (cyclohexeneamine). This reaction is typically catalyzed by acid and accelerated by heat.[1]
Q3: How does the pH of a solution critically impact the degradation pathway of this compound? A3: The pH of the aqueous solution is arguably the most critical factor governing the stability of this compound because it controls the protonation state of the amino group.
-
Acidic Conditions (e.g., pH < 4): The amino group is predominantly protonated (-NH₃⁺). This positively charged form is electronically stabilized and significantly less susceptible to oxidation.[1] However, under these conditions, the hydroxyl group can be protonated, turning it into a good leaving group and facilitating acid-catalyzed dehydration.[1]
-
Neutral to Alkaline Conditions (e.g., pH > 7): A significant portion of the amino group exists as the neutral free base (-NH₂). This form is much more susceptible to oxidative degradation.[1] At strongly alkaline pH (pH > 10), the free base form predominates, maximizing the risk of oxidation.[1]
Q4: What is a "stability-indicating method" and why can't I just use a standard purity assay? A4: A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease of the active drug substance in the presence of its potential degradation products, excipients, and other impurities. A standard purity assay might show 100% purity simply because the degradation product co-elutes with the main peak in chromatography, making it appear as if no degradation has occurred. A validated SIM ensures that all degradation products are separated from the parent peak, providing a true measure of the drug's stability. Forced degradation studies are essential for generating the very degradants needed to prove a method is "stability-indicating".[6]
Section 2: Troubleshooting Guide for Experimental Challenges
This guide uses a practical question-and-answer format to address specific issues you may encounter during your experiments.
Q5: My this compound solution turned a distinct yellow/brown color after a few days at room temperature. What is the most likely cause and how do I confirm it? A5:
-
Likely Cause: The yellow or brown discoloration is a classic indicator of oxidation of the primary amino group.[1] This often occurs in neutral or slightly alkaline solutions exposed to air (oxygen). The initial oxidation products can further react or polymerize to form colored compounds.
-
Troubleshooting & Confirmation:
-
Analyze Immediately: Analyze the discolored solution using your HPLC method. You should see a decrease in the main this compound peak and the appearance of one or more new peaks corresponding to degradation products.
-
Conduct a Confirmatory Oxidation Study: Intentionally stress the solution with a mild oxidizing agent like 3% hydrogen peroxide (H₂O₂).[1] Compare the chromatograms and UV spectra of the peaks formed in the discolored sample to those generated in the controlled H₂O₂ study. A match confirms the degradation pathway is oxidative.
-
Preventative Measures: To improve stability, consider preparing solutions at a slightly acidic pH (e.g., pH 5-6), storing them under an inert atmosphere (e.g., nitrogen or argon), and protecting them from light at reduced temperatures (2-8°C).[7]
-
Q6: I'm not achieving the target 5-20% degradation. My compound seems too stable under thermal and photolytic stress. What are my next steps? A6:
-
Causality: Achieving the target degradation of 5-20% is key; too little degradation doesn't adequately challenge the analytical method, while too much can lead to secondary degradation that complicates pathway analysis.[3][8] If this compound appears stable, the stress conditions are likely insufficient.
-
Troubleshooting & Optimization:
-
Increase Stress Intensity Systematically: Do not drastically change conditions.
-
Thermal Stress: Increase the temperature in controlled increments (e.g., from 60°C to 70°C, then 80°C) or extend the exposure time.[9][10]
-
Photolytic Stress: Ensure you are meeting the ICH Q1B requirements of at least 1.2 million lux hours for visible light and 200 watt-hours/m² for UVA light.[2][3] If there is still no degradation, you can expose the sample for a longer duration. Note in your report that the molecule shows high photostability.
-
-
Consider Solution vs. Solid State: If you are testing in the solid state, repeat the study in an aqueous solution. Molecules are often more reactive in solution.
-
Document the Stability: If significant degradation is still not observed even under harsh but scientifically justifiable conditions, it is a valid result. Your report should state that the molecule is highly stable under those specific conditions.
-
Q7: My HPLC chromatogram shows a significant tailing peak for this compound. How can I improve the peak shape? A7:
-
Likely Cause: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the protonated amine and residual acidic silanol groups on the silica-based C18 column. Column contamination or a mismatch between the sample solvent and mobile phase can also be culprits.[11]
-
Troubleshooting & Optimization:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5). At this pH, the amine is fully protonated, and the silanol groups are non-ionized, minimizing secondary interactions. Use a buffer (e.g., phosphate or formate) to maintain a consistent pH.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.
-
Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Dissolving it in a much stronger solvent can cause peak distortion.[12]
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds. If tailing persists, consider switching to one of these columns.
-
Clean the Column: If the column has been used extensively, it may be contaminated. Flush it according to the manufacturer's instructions.[13]
-
Q8: I have a loss of mass balance in my study (i.e., the sum of the assay of the parent compound and the percentage of all impurities is less than 95%). What are the potential causes? A8:
-
Likely Causes: A significant loss in mass balance suggests that one or more degradation products are not being detected or quantified correctly. Common reasons include:
-
Degradants have no UV chromophore and are "invisible" to the UV detector.
-
Degradants are volatile and have been lost from the solution.
-
Degradants have precipitated out of solution.[1]
-
Degradants are strongly retained on the HPLC column and have not eluted.
-
-
Troubleshooting & Investigation:
-
Use a Mass-Sensitive Detector: The best practice is to analyze the samples using an LC-MS system. A mass spectrometer can detect compounds that lack a UV chromophore.
-
Change Detection Wavelength: Analyze samples at a lower UV wavelength (e.g., 210 nm) where more organic molecules show some absorbance.
-
Check for Precipitation: Visually inspect the vials. If a precipitate is present, attempt to dissolve it in a stronger solvent and analyze the resulting solution.[1]
-
Implement a Strong Needle Wash and Column Flush: After each run, include a column flushing step with a strong organic solvent (like 100% acetonitrile or methanol) in your gradient to elute any highly retained compounds.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always begin with milder conditions and incrementally increase the stress to achieve the target degradation.
Protocol 1: Forced Degradation Sample Preparation
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water:acetonitrile).
-
Execution of Stress Conditions: For each condition, use the stock solution and store a corresponding control sample (stock solution only) at 2-8°C protected from light.
| Stress Condition | Protocol | Recommended Time Points |
| Acid Hydrolysis | Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Incubate at 60°C. | 4, 8, 24, 48 hours |
| Alkaline Hydrolysis | Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Incubate at 60°C. | 4, 8, 24, 48 hours |
| Oxidative Degradation | Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature, protected from light. | 2, 4, 8, 24 hours |
| Thermal Degradation | Place a tightly capped vial of the stock solution in a calibrated oven at 70°C. | 1, 3, 5, 7 days |
| Photodegradation | Expose a clear vial of the stock solution in a photostability chamber to ICH Q1B conditions. A parallel sample wrapped in aluminum foil should be run as a dark control. | End of exposure |
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Crucially, neutralize the acidic and alkaline samples to a pH of ~7 using an equivalent amount of base or acid, respectively, to halt the reaction before analysis.
-
Dilute all samples (including the control) to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
This method serves as a starting point for development and must be optimized and validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Section 4: Visualizations and Workflows
Data Presentation
Table 1: Summary of Recommended Starting Stress Conditions (ICH Q1A/Q1B)
| Stress Type | Condition | Rationale & Key Considerations |
| Hydrolytic | 0.1 M HCl and 0.1 M NaOH at 60°C | Investigates susceptibility to acid/base catalyzed degradation.[9][14] Neutralization before injection is critical. |
| Oxidative | 3% H₂O₂ at Room Temperature | A common oxidizing agent to test susceptibility of the amine group.[1] |
| Thermal | 70°C (Dry Heat, Solution) | Evaluates intrinsic stability at elevated temperatures.[9] |
| Photolytic | 1.2 million lux-hr (visible) & 200 W-hr/m² (UVA) | Tests for light sensitivity.[2][3] Requires a photostability chamber and a dark control. |
Experimental and Logical Diagrams
Caption: General experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Page loading... [guidechem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. API Stress Testing Studies - Protheragen [protheragen.ai]
- 10. youtube.com [youtube.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. longdom.org [longdom.org]
Technical Support Center: Synthesis and Handling of 4-Aminocyclohexanol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-aminocyclohexanol. Its purpose is to address the primary challenge encountered during its synthesis and handling: oxidative degradation. By understanding the underlying chemical principles and implementing the robust protocols detailed here, you can ensure the integrity, purity, and stability of your compound.
Understanding the Challenge: The Chemistry of Oxidation
This compound is a bifunctional molecule containing both a primary amine and a secondary alcohol. Both functional groups are susceptible to oxidation, but the primary aliphatic amine is particularly vulnerable to air oxidation, especially in the presence of light, heat, or catalytic metal impurities.
The oxidation of amines is a complex process that can proceed through various radical-mediated pathways. Atmospheric oxygen acts as a diradical, initiating reactions that can lead to the formation of imines, nitroso compounds, and ultimately, highly colored polymeric materials. This degradation is often visually apparent as a yellowing or browning of the compound, both in solid form and in solution.[1] The secondary alcohol can also be oxidized to the corresponding ketone, 4-aminocyclohexanone, further complicating the product profile. Industrial synthesis and handling protocols emphasize the use of controlled reactors under an inert atmosphere to prevent these unwanted side reactions.[2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and handling of this compound in a practical question-and-answer format.
Q1: My solution of this compound turned yellow/brown during work-up. What happened?
A1: This is a classic sign of air oxidation.[1] The primary amine group is highly sensitive to atmospheric oxygen. The discoloration is caused by the formation of oxidized species and their subsequent polymerization into colored byproducts. This process can be accelerated by several factors:
-
Exposure to Air: During steps like filtration, solvent removal (rotary evaporation), or transfers.
-
Presence of Metal Impurities: Trace metals from reagents or equipment can catalyze oxidation reactions.[3]
-
Solvent Impurities: Peroxides in aged solvents (like THF or diethyl ether) are potent oxidizing agents.
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1]
Q2: How can I proactively prevent oxidation during the synthesis reaction itself?
A2: The most effective strategy is to rigorously exclude oxygen from the reaction environment. This is achieved by creating and maintaining an inert atmosphere.[4]
-
Use an Inert Gas Blanket: Continuously purge the reaction flask with a positive pressure of an inert gas like high-purity nitrogen (N₂) or argon (Ar). Argon is denser than air and can provide a more stable blanket, but nitrogen is more cost-effective and sufficient for most applications.[4]
-
Use Degassed Solvents: Solvents contain significant amounts of dissolved oxygen. You must remove it before use. This can be done by sparging (bubbling) an inert gas through the solvent for 15-30 minutes or by using the freeze-pump-thaw technique for more sensitive applications.[1]
-
Purify Reagents: Ensure all starting materials are pure and free from metallic contaminants.
Q3: What are the best practices for work-up and purification to maintain product integrity?
A3: The work-up phase is where the product is most vulnerable. Maintaining an inert environment throughout is critical.
-
Inert Atmosphere Filtration: Filter reaction mixtures, for example to remove a hydrogenation catalyst, under a positive pressure of nitrogen or argon. This can be done using a Schlenk filter or by performing the filtration inside a glovebox.[1]
-
Solvent Removal: When using a rotary evaporator, do not vent the system to air. Instead, break the vacuum with nitrogen or argon.[1]
-
Purification Method: For purification, recrystallization or vacuum distillation are common methods.[2] Perform these procedures under an inert atmosphere. If the free base is exceptionally unstable, consider converting it to a more stable salt (e.g., hydrochloride salt) for purification and storage.[1] This protonates the amine, significantly reducing its susceptibility to oxidation.[5]
Q4: My final, pure product degrades over time. How should I store this compound?
A4: Proper storage is essential for long-term stability.
-
Atmosphere: Store the solid compound under an inert atmosphere of nitrogen or argon in a tightly sealed container. Amber glass vials with Teflon-lined caps are ideal.
-
Temperature: Store in a cool, dark place, such as a refrigerator or freezer.[2]
-
pH Control for Solutions: If storing in solution, using a mildly acidic buffer (pH 4-6) can enhance stability by keeping the amino group protonated.[5]
-
Consider Antioxidants: For solutions, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or a chelating agent like EDTA can inhibit degradation pathways.[3][5] However, you must verify that the additive is compatible with any downstream applications.
Q5: How can I check my sample for oxidative degradation?
A5: A stability-indicating analytical method is required to quantify the parent compound and detect degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reverse-phase C18 column with a UV detector is typically effective. You can develop a method that separates this compound from its potential impurities and degradation products.[5]
-
Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC/MS) for peak identification. Due to the polarity of the molecule, derivatization may be necessary to improve peak shape and volatility.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the bulk material and identify major impurities if their concentrations are high enough.[7]
Visualized Pathways and Workflows
Oxidation and Prevention Pathway
The following diagram illustrates the primary cause of degradation and the key preventative measures.
Caption: Key degradation pathways and corresponding preventative strategies.
Troubleshooting Flowchart for Product Discoloration
Use this flowchart to diagnose and resolve issues with product purity.
Caption: A logical guide to troubleshooting product discoloration.
Key Experimental Protocols
Protocol 1: Reaction Setup Under Inert Atmosphere
This protocol describes a standard setup for running a reaction while excluding atmospheric oxygen.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas.
-
Assembly: Assemble the reaction flask, condenser, and any addition funnels. Use high-vacuum grease on all joints to ensure a good seal.
-
Inert Gas Inlet/Outlet: Connect the top of the condenser or a side-arm adapter to an inert gas manifold. The manifold should have both a vacuum line and an inert gas line. The outlet should lead to an oil bubbler to allow for pressure equalization and visual confirmation of positive gas flow.
-
Purge Cycle: Evacuate the assembled glassware using the vacuum line (to ~1 mmHg) and then carefully refill with nitrogen or argon. Repeat this "vac-fill" cycle three times to ensure the removal of residual air.[4]
-
Reagent Addition: Add degassed solvents via a cannula or syringe through a rubber septum. Add solid reagents under a strong positive flow of inert gas.
-
Reaction: Maintain a slight positive pressure of inert gas (indicated by slow bubbling in the outlet bubbler) throughout the entire reaction period.
Protocol 2: Solvent Degassing by Sparging
This is a rapid and effective method for removing dissolved oxygen from solvents.
-
Setup: Obtain a long needle or glass tube connected via inert tubing to your nitrogen or argon source.
-
Insertion: Place the solvent in a suitable flask (e.g., a Schlenk flask). Insert the needle or tube so that its tip is well below the solvent's surface.
-
Sparging: Start a steady but gentle flow of the inert gas to create fine bubbles throughout the liquid. Avoid a violent stream that could splash the solvent.
-
Duration: For most solvents (e.g., THF, DCM, Ethanol), sparge for 15-30 minutes immediately before use.[1]
-
Storage: Keep the solvent under a positive pressure of the inert gas until it is used.
Summary of Preventative Strategies
| Strategy | Mechanism of Action | Key Implementation Points |
| Inert Atmosphere | Physically displaces O₂, a key reactant in the oxidation pathway.[4] | Use N₂ or Ar for all reaction, work-up, and storage steps. Ensure a slight positive pressure. |
| Solvent Purity | Removes dissolved O₂ and catalytic impurities (peroxides, metals).[5] | Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Degas via sparging. |
| Temperature Control | Reduces the kinetic rate of the oxidation reaction.[1] | Perform reactions and work-ups at the lowest practical temperature. Store the final product cold. |
| Conversion to Salt | Protonation of the amine group reduces its electron density and susceptibility to oxidation.[5] | Isolate or store the compound as a stable salt (e.g., HCl) if the free base is unstable. |
| Use of Additives | Antioxidants scavenge radicals; chelators sequester catalytic metals.[3][5] | Add trace amounts of BHT or EDTA to solutions. Verify compatibility with downstream steps. |
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
- 5. benchchem.com [benchchem.com]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low trans:cis Isomer Ratio in 4-Aminocyclohexanol Synthesis
Welcome to the Technical Support Center for 4-aminocyclohexanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in achieving a high trans:cis isomer ratio. As the trans isomer is often the more desired product in various applications, including pharmaceuticals and fine chemicals, controlling the stereochemistry of this synthesis is paramount.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do they influence the trans:cis isomer ratio?
A1: The stereochemical outcome of this compound synthesis is highly dependent on the chosen synthetic pathway. The most prevalent methods include:
-
Catalytic Hydrogenation: This is a widely used industrial method, typically involving the hydrogenation of p-aminophenol or its N-acetylated derivative, paracetamol.[2] The choice of catalyst is a critical factor influencing the isomer ratio. Palladium (Pd) catalysts, for instance, tend to favor the formation of the more thermodynamically stable trans isomer, while rhodium (Rh) catalysts may yield a higher proportion of the cis isomer.[2]
-
Reduction of 4-Aminocyclohexanone: The reduction of a ketone precursor offers another route. The stereoselectivity here is governed by the reducing agent and the steric environment of the ketone. Bulky reducing agents will preferentially attack from the less hindered face, influencing the resulting alcohol's stereochemistry.
-
Chemoenzymatic Synthesis: This modern approach leverages the high stereoselectivity of enzymes. A two-step enzymatic process starting from 1,4-cyclohexanedione, utilizing a keto reductase (KRED) and an amine transaminase (ATA), can be tailored to produce either the cis or trans isomer with excellent selectivity by choosing the appropriate enzymes.[3][4]
Q2: We are observing a low trans:cis ratio in our catalytic hydrogenation of a p-aminophenol derivative. What are the likely causes and how can we improve it?
A2: A low trans:cis ratio in catalytic hydrogenation is a common hurdle. Several factors can be at play, and a systematic approach to troubleshooting is recommended.
Key Factors Influencing Stereoselectivity:
| Factor | Influence on trans:cis Ratio | Recommended Actions |
| Catalyst Choice | High Impact: Palladium (Pd) on carbon (Pd/C) generally favors the trans isomer.[2] Rhodium (Rh) catalysts can favor the cis isomer.[2] Ruthenium (Ru) catalysts have also been explored. | If a high trans ratio is desired, screen various Pd catalysts (e.g., 5% Pd/C, 10% Pd/C). If the cis isomer is preferred, consider a rhodium-based catalyst. |
| Reaction Temperature | Moderate Impact: Higher temperatures can sometimes favor the thermodynamically more stable trans product, but can also lead to side reactions. | Optimize the temperature in a range of 80-120°C. Start with a lower temperature and incrementally increase it while monitoring the isomer ratio. |
| Hydrogen Pressure | Moderate Impact: Sufficient hydrogen pressure is necessary for complete reaction. Sub-optimal pressure can lead to incomplete conversion and a mixture of products. | A typical pressure range is 4-5 bar.[2] Ensure your reactor is properly sealed and can maintain the set pressure. |
| Solvent System | Moderate Impact: The solvent can influence catalyst activity and stereoselectivity. Water is a common solvent for the hydrogenation of p-acetamidophenol, while isopropanol has been used for p-aminophenol to enhance diastereoselectivity.[2] | Experiment with different solvents such as water, ethanol, isopropanol, or mixtures thereof. |
| Catalyst Loading | Low to Moderate Impact: While primarily affecting reaction rate, insufficient catalyst can lead to incomplete conversion. | A typical catalyst loading is 1-5 mol% relative to the substrate.[2] |
Troubleshooting Workflow:
References
Minimizing byproduct formation in enzymatic synthesis of 4-Aminocyclohexanol
Welcome to the Technical Support Center for the enzymatic synthesis of 4-Aminocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during this chemoenzymatic cascade reaction. Our goal is to empower you to minimize byproduct formation and maximize the yield and purity of your target cis- or trans-4-Aminocyclohexanol.
I. Understanding the Core Synthesis Pathway and Potential Byproducts
The one-pot enzymatic synthesis of this compound from 1,4-cyclohexanedione is a powerful and stereoselective method. It typically involves a cascade reaction utilizing a Ketoreductase (KRED) and an Amine Transaminase (ATA). The desired reaction proceeds in two main steps:
-
Keto Reduction: A regioselective KRED reduces one of the ketone moieties of 1,4-cyclohexanedione to a hydroxyl group, forming the intermediate 4-hydroxycyclohexanone.
-
Transamination: A stereocomplementary ATA then catalyzes the transfer of an amino group from an amine donor (commonly isopropylamine) to the remaining ketone group of 4-hydroxycyclohexanone, yielding the final product, this compound.
However, deviations from this ideal pathway can lead to the formation of undesirable byproducts, primarily:
-
1,4-Cyclohexanediol: This results from the over-reduction of the starting material or the intermediate, where both ketone groups are reduced to hydroxyl groups.
-
1,4-Diaminocyclohexane: This occurs when the ATA acts on both ketone groups of the starting diketone, leading to double amination.
The key to a successful synthesis lies in carefully selecting the enzymes and optimizing the reaction conditions to favor the desired reaction pathway while suppressing these side reactions.[1]
Diagram of the Main Reaction and Byproduct Pathways:
Caption: Main reaction and byproduct pathways in the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right KRED and ATA for my desired stereoisomer (cis- or trans-4-Aminocyclohexanol)?
A1: The stereochemical outcome of the reaction is determined by the specific enzymes used. You will need to screen a panel of commercially available KREDs and ATAs to identify a pair that provides high diastereoselectivity for your desired isomer. Many enzyme suppliers offer screening kits for this purpose. The KRED should be highly regioselective for the mono-reduction of 1,4-cyclohexanedione. The ATA will then determine the final stereochemistry (cis or trans) of the amino alcohol.
Q2: What are the most common causes of low yield and high byproduct formation?
A2: The most frequent culprits are:
-
Suboptimal Enzyme Selection: A KRED with low regioselectivity will lead to the formation of 1,4-cyclohexanediol. An overly active or non-specific ATA can cause the formation of 1,4-diaminocyclohexane.
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or substrate/cofactor concentrations can reduce enzyme activity and selectivity.
-
Enzyme Inhibition: High concentrations of the substrate, product, or byproducts (like acetone from the cofactor regeneration system) can inhibit the enzymes.[2]
-
Imbalanced Reaction Rates: In a cascade reaction, the rates of the KRED and ATA reactions need to be well-balanced to prevent the accumulation of the intermediate, which can then be converted to byproducts.
Q3: What is the role of cofactor regeneration and how do I set it up?
A3: Both KREDs and ATAs require cofactors (NADH/NADPH and pyridoxal-5'-phosphate (PLP), respectively) that are expensive to use in stoichiometric amounts. Therefore, in situ cofactor regeneration is essential for a cost-effective process.[3][4][5]
-
For KREDs (NADH/NADPH regeneration): A common method is to use a sacrificial alcohol, such as isopropanol, which is oxidized to acetone by the KRED, regenerating the NADH/NADPH. Another approach is to use a second enzyme system, like glucose dehydrogenase (GDH) with glucose as the ultimate reductant.[3]
-
For ATAs (PLP regeneration): PLP is typically regenerated as part of the catalytic cycle. The key is to provide a suitable amine donor, such as isopropylamine, which also serves to drive the reaction equilibrium towards product formation.[6][7][8]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
Issue 1: High Levels of 1,4-Cyclohexanediol Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Low KRED Regioselectivity | The KRED is reducing both ketone groups of the 1,4-cyclohexanedione starting material. | Screen for a more regioselective KRED that preferentially catalyzes the mono-reduction. |
| Imbalanced Reaction Rates | The KRED reaction is significantly faster than the ATA reaction, leading to an accumulation of the 4-hydroxycyclohexanone intermediate, which is then further reduced by the KRED. | Decrease the concentration of the KRED or increase the concentration of the ATA. Consider a sequential one-pot reaction where the ATA is added after the complete conversion of the starting diketone to the hydroxyketone intermediate.[9] |
| Suboptimal Reaction Conditions | The reaction conditions (e.g., pH, temperature) favor the reduction of the intermediate over the transamination. | Optimize the reaction pH and temperature to find a balance that supports both enzyme activities without favoring the over-reduction. |
Issue 2: High Levels of 1,4-Diaminocyclohexane Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Low ATA Selectivity | The ATA is aminating both ketone groups of the 1,4-cyclohexanedione starting material. | Screen for an ATA that is more selective for the 4-hydroxycyclohexanone intermediate over the starting diketone. |
| High Concentration of Amine Donor | A very high concentration of the amine donor (e.g., isopropylamine) can sometimes drive the non-selective amination of the starting material. | Titrate the concentration of the amine donor to find the optimal level that drives the desired reaction without promoting byproduct formation. A typical starting point is 1 M isopropylamine.[2] |
| Suboptimal pH | The reaction pH may favor the amination of the diketone. | Adjust the pH of the reaction. While many ATAs have alkaline pH optima, running the reaction at a more neutral pH (around 7.5) might improve selectivity.[10][11] |
Issue 3: Low Diastereoselectivity (Poor cis:trans Ratio)
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Enzyme Selection | The chosen ATA does not have the desired stereopreference. | Screen for different ATAs. Some are specific for producing the cis isomer, while others favor the trans isomer. |
| Suboptimal Reaction Temperature | Higher temperatures can sometimes reduce the stereoselectivity of an enzyme. | Try running the reaction at a lower temperature (e.g., 25-30°C). |
| Incorrect pH | The pH can influence the protonation state of the substrate and enzyme active site, which can affect stereoselectivity. | Experiment with a range of pH values around the enzyme's optimum to see if it impacts the diastereomeric ratio. |
Troubleshooting Workflow:
Caption: A workflow for troubleshooting common issues in the enzymatic synthesis of this compound.
IV. Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of this compound
This is a general protocol that should be optimized for your specific enzymes and desired product.
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (KRED)
-
Amine Transaminase (ATA)
-
NADP+ or NAD+
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropanol
-
Isopropylamine
-
Sodium phosphate buffer (50 mM)
-
DMSO (optional, as a cosolvent)
Procedure:
-
Prepare a reaction mixture in a suitable vessel with magnetic stirring. For a 50 mM reaction, combine:
-
1,4-cyclohexanedione (to a final concentration of 50 mM)
-
NADP+ or NAD+ (to a final concentration of 1.0 mM)
-
Isopropanol (to a final concentration of 100 mM)
-
PLP (to a final concentration of 1 mM)
-
Isopropylamine (to a final concentration of 500 mM - 1 M)
-
Bring to final volume with 50 mM sodium phosphate buffer (pH 7.0-8.0).[1]
-
-
Add the regioselective KRED to the reaction mixture.
-
Add the stereocomplementary ATA to the reaction mixture. For a sequential reaction, add the ATA after the KRED has converted all the starting material to the intermediate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC.
Protocol 2: Gas Chromatography (GC) Analysis of Reaction Components
Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 100 µL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) containing an internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a GC vial for analysis.
GC Parameters (example):
-
Column: A chiral column may be necessary to separate the cis and trans isomers.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (for FID)
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium
Note: These parameters are a starting point and should be optimized for your specific instrument and column.[9][12][13]
V. References
-
Humphreys, L. D., et al. (2011). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Redutions by Engineered Escherichia coli. Biocatalysis and Biotransformation, 29(4), 153-163. --INVALID-LINK--
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. --INVALID-LINK--
-
Gotor-Fernández, V., et al. (2019). Isopropylamine as Amine Donor in Transaminase-Catalyzed Reactions: Better Acceptance through Reaction and Enzyme Engineering. Advanced Synthesis & Catalysis, 361(15), 3538-3548. --INVALID-LINK--
-
Bornscheuer, U. T., et al. (2022). Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. International Journal of Molecular Sciences, 23(23), 15338. --INVALID-LINK--
-
Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology, 14(6), 583-589. --INVALID-LINK--
-
Gotor, V., & Gotor-Fernández, V. (2019). FTIR microscopy for direct observation of conformational changes on immobilized ω-transaminase: effect of water activity and organic solvent on biocatalyst performance. Catalysis Science & Technology, 9(1), 145-153. --INVALID-LINK--
-
Koszelewski, D., et al. (2010). The challenge of using isopropylamine as amine donor in transaminase catalysed reactions. Organic & Biomolecular Chemistry, 8(18), 4129-4133. --INVALID-LINK--
-
Sviatenko, O. (2020). Combining ketoreductase and amine transaminase for this compound synthesis. University of Greifswald. --INVALID-LINK--
-
Kallstrom, G., et al. (2019). The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions. Organic & Biomolecular Chemistry, 17(7), 1634-1642. --INVALID-LINK--
-
Savile, C. K., et al. (2010). Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development, 14(2), 395-400. --INVALID-LINK--
-
Hollmann, F., & Arends, I. W. C. E. (2012). Principle methods of cofactor regeneration. ChemCatChem, 4(5), 596-607. --INVALID-LINK--
-
Kara, S., et al. (2014). Various methods of cofactor regeneration. Biotechnology Advances, 32(3), 671-683. --INVALID-LINK--
-
Sviatenko, O., et al. (2019). Combining ketoreductase and amine transaminase for this compound synthesis. ChemCatChem, 11(23), 5794-5799. --INVALID-LINK--
-
Nowak, C., & Tassoti, S. (2020). Round, round we go - strategies for enzymatic cofactor regeneration. Natural Product Reports, 37(10), 1319-1342. --INVALID-LINK--
-
Duarte, F., et al. (2019). Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase Revealed in Atomistic Detail. ACS Catalysis, 9(10), 9129-9140. --INVALID-LINK--
-
BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis. --INVALID-LINK--
-
Qin, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. --INVALID-LINK--
-
Qin, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of this compound. --INVALID-LINK--
-
Farkas, S., et al. (2021). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. Scientific Reports, 11(1), 1-10. --INVALID-LINK--
-
Bornscheuer, U. T., et al. (2022). Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering. International Journal of Molecular Sciences, 23(23), 15338. --INVALID-LINK--
-
Qin, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. --INVALID-LINK--
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. --INVALID-LINK--
-
Qin, Z., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 929784. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Diastereoselectivity in β-Amino Ketone Synthesis. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Round, round we go - strategies for enzymatic cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 10. Shifting the pH Optima of (R)-Selective Transaminases by Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bre.com [bre.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Resolving Precipitation in 4-Aminocyclohexanol Stock Solutions
Welcome to the technical support center for 4-Aminocyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the precipitation of this compound in stock solutions. By understanding the underlying chemical principles, you can ensure the stability and reliability of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of this compound, and now I see a precipitate. What are the most likely causes?
A1: The appearance of a precipitate in your this compound stock solution can be attributed to several factors, often related to its chemical properties. The most common culprits include:
-
Exceeding Solubility Limits: The concentration of your solution may be too high for the chosen solvent at the current storage temperature. Solubility can decrease significantly at lower temperatures.
-
pH-Dependent Solubility: this compound possesses an amino group, making its solubility highly dependent on the pH of the solution. The protonated form at a lower pH is generally more soluble in aqueous solutions than the free base.[1]
-
Solvent Polarity: While this compound is soluble in several organic solvents like DMSO, methanol, and ethanol, it has moderate to low solubility in others.[2][3] Using an inappropriate solvent or a solvent mixture of the wrong polarity can lead to precipitation.
-
Formation of Insoluble Salts: The presence of certain ions in your solution could lead to the formation of an insoluble salt with this compound.[1]
-
Chemical Degradation: Over time, especially with exposure to air and light, this compound can degrade.[4] Some degradation products may be less soluble than the parent compound, causing them to precipitate out of the solution.[1] The amino group is susceptible to oxidation, which can be catalyzed by trace metal ions.[1]
Q2: My this compound solution has turned a yellow or brown color. Is this related to the precipitation?
A2: Discoloration, particularly to a yellow or brown hue, is a strong indicator of chemical degradation, specifically the oxidation of the amino group.[1] This is more prevalent at neutral to alkaline pH where the amino group is in its free base form and more susceptible to reaction with oxygen.[1] While the colored degradation products themselves may or may not be the precipitate, the conditions leading to discoloration (e.g., improper storage, presence of contaminants) can also contribute to the formation of other insoluble byproducts.
Q3: What is the difference between the cis and trans isomers of this compound, and does this affect solubility?
A3: this compound exists as cis and trans geometric isomers. The trans isomer is thermodynamically more stable because both the amino and hydroxyl groups can occupy equatorial positions on the cyclohexane ring, which minimizes steric hindrance.[5] While both isomers are soluble in polar solvents due to the presence of hydrogen-bonding groups, their solubility characteristics can differ slightly due to differences in their crystal packing and molecular interactions.[3][6] The trans isomer is the more commonly used form in research and synthesis.[6]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you encounter precipitation in your this compound stock solution, follow this systematic troubleshooting guide to identify and resolve the issue.
Caption: Troubleshooting workflow for precipitating this compound solutions.
Detailed Troubleshooting Steps:
-
Verify Solubility Parameters:
-
Action: Gently warm the solution in a water bath to see if the precipitate redissolves. This indicates that the solution may have been stored at a temperature where the compound's solubility is lower.
-
Causality: The solubility of most solids increases with temperature. If warming resolves the issue, consider storing your stock solution at room temperature (if stability allows) or preparing a more dilute stock.
-
-
Measure and Adjust pH (for aqueous solutions):
-
Action: If your solvent is water or a buffer, measure the pH. If it is neutral or alkaline, carefully add a dilute, compatible acid (e.g., HCl) dropwise to lower the pH to a mildly acidic range (e.g., 4-6).
-
Causality: The amino group of this compound has a predicted pKa of around 10.5.[1] At pH values below this, the amino group will be protonated (-NH3+), which significantly increases its polarity and, therefore, its solubility in polar solvents like water.
-
-
Evaluate the Solvent System:
-
Action: Confirm that the correct solvent was used for the desired concentration. This compound is freely soluble in solvents like DMSO and methanol but only slightly soluble in others like chloroform.[2][6] If you suspect solvent evaporation has occurred, which would increase the concentration, it is best to prepare a fresh solution.
-
Causality: "Like dissolves like" is a fundamental principle of solubility. Using a solvent with inappropriate polarity will prevent the compound from fully dissolving or staying in solution.
-
-
Assess for and Mitigate Degradation:
-
Action: If the solution is discolored or has been stored for an extended period, degradation is likely. Discard the solution and prepare a fresh stock.
-
Causality: this compound is sensitive to air and can oxidize.[7] To prevent this, use high-purity, peroxide-free solvents and consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon.[1] Storing in an amber vial will protect it from light.
-
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound. The choice of solvent and concentration should be adapted to your specific experimental needs.
Materials:
-
trans-4-Aminocyclohexanol (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (MeOH)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of trans-4-Aminocyclohexanol powder in a sterile conical tube.
-
Add Solvent: Add the appropriate volume of DMSO or MeOH to the tube to achieve the desired final concentration.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, you may gently warm the solution in a water bath (not exceeding 40-50°C) with intermittent vortexing.
-
Visual Inspection: Once dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and purging with an inert gas.
Data Presentation: Solubility of trans-4-Aminocyclohexanol
| Solvent | Solubility | Source(s) |
| Water | Soluble | [3][4][7][8] |
| Methanol | Soluble / Slightly Soluble | [2][3][6] |
| Ethanol | Soluble | [3] |
| DMSO | Soluble | [2] |
| Acetone | Soluble | [2] |
| Chloroform | Slightly Soluble | [6] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. Always perform a small-scale test to determine the exact solubility limit for your specific concentration and storage conditions.
Visualizing Key Concepts
pH-Dependent Solubility of this compound
The following diagram illustrates how pH influences the ionization state and, consequently, the aqueous solubility of this compound.
Caption: Effect of pH on this compound's form and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. cartelinternational.com [cartelinternational.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. trans-4-Aminocyclohexanol, 98+% | Fisher Scientific [fishersci.ca]
- 8. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
Technical Support Center: Impact of Catalyst Choice on 4-Aminocyclohexanol Isomer Ratio
Welcome to the Technical Support Center for professionals engaged in the synthesis of 4-aminocyclohexanol. This guide is designed to provide in-depth troubleshooting and practical advice for controlling the cis/trans isomer ratio, a critical parameter in pharmaceutical and materials science applications. We will explore the causal relationships between catalyst selection, reaction conditions, and stereochemical outcomes, offering field-proven insights to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do they influence the initial isomer ratio?
A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of p-aminophenol or its N-acetylated derivative, p-acetamidophenol (paracetamol).[1] This approach directly reduces the aromatic ring to a cyclohexane ring, generating a mixture of cis and trans isomers. The choice of catalyst and reaction conditions during this hydrogenation is the most critical factor in determining the final isomer ratio.
Alternative methods include:
-
Chemoenzymatic Synthesis: This highly selective route uses a combination of a keto reductase (KRED) and an amine transaminase (ATA) to convert 1,4-cyclohexanedione into either the cis or trans isomer with high diastereomeric excess, depending on the specific enzymes chosen.[2][3]
-
Reductive Amination: While a viable route, controlling the stereochemistry to favor the desired trans isomer can be challenging.[1][4]
The initial isomer ratio is fundamentally a product of the reaction mechanism. Catalytic hydrogenation, being the most common route, presents the most significant challenges and opportunities for controlling stereoselectivity.
Troubleshooting Guide: Isomer Ratio Control in Catalytic Hydrogenation
Issue 1: My synthesis yields a low trans:cis isomer ratio. How can I increase the proportion of the trans isomer?
This is a common challenge, as the trans isomer is often the desired product due to its greater thermodynamic stability.[4][5] The key to enhancing the trans:cis ratio lies in carefully selecting the catalyst and optimizing reaction conditions.
Root Cause Analysis & Solutions:
-
Catalyst Selection: The choice of metal catalyst is paramount in influencing the stereochemical outcome of the hydrogenation.
-
Palladium (Pd) Catalysts: Palladium-based catalysts, such as Palladium on carbon (Pd/C) or Palladium on alumina (Pd/Al₂O₃), generally favor the formation of the more thermodynamically stable trans isomer.[1][6] This is attributed to the reaction mechanism on the catalyst surface, which allows for equilibration to the lower energy diequatorial conformation of the trans product.
-
Rhodium (Rh) Catalysts: In contrast, Rhodium-based catalysts have been reported to favor the formation of the cis isomer.[1]
-
Ruthenium (Ru) Catalysts: Ruthenium catalysts can also be employed, but may lead to a higher proportion of the cis isomer. For instance, a Ru/Al₂O₃ catalyst has been reported to yield 86% of the cis product and only 14% of the trans.[7][8] The addition of a promoter metal like Rhodium to a Ruthenium catalyst can significantly improve the trans-isomer ratio.[9]
-
Platinum (Pt) Catalysts: Platinum catalysts are also effective for the hydrogenation of p-aminophenol precursors.[10][11]
-
Data Summary: Catalyst Impact on Isomer Ratio
| Catalyst | Support | Substrate | trans:cis Ratio | Reference |
| 5% Pd/C | Carbon | p-Acetamidophenol | 3:1 to 4:1 | [1] |
| 5% Pd/Al₂O₃ | Alumina | p-Cresol | 80:20 | [6] |
| Rhodium-based | Not specified | p-Aminophenol | 92:8 | [1] |
| Ru/Al₂O₃ | Alumina | p-Aminophenol | 14:86 | [7][8] |
| Ru-Rh/Al₂O₃ | Alumina | p-Aminophenol | 92:8 | [9] |
| Platinum Oxide | None | p-Acetamidophenol | ~4:1 | [8] |
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence diastereoselectivity. For instance, using isopropanol instead of water has been shown to improve the trans:cis ratio when hydrogenating p-aminophenol.[1][6]
-
Temperature and Pressure: Insufficient temperature or hydrogen pressure can lead to incomplete conversion, while excessively high temperatures may promote side reactions.[1] Typical conditions for the hydrogenation of paracetamol are around 100°C and 4.5 bar of hydrogen pressure.[1][7]
-
Workflow for Optimizing trans-Isomer Selectivity
Caption: Troubleshooting workflow for increasing the trans:cis isomer ratio.
Issue 2: My reaction has stalled, or I'm observing low conversion of the starting material.
Low conversion rates are typically due to issues with catalyst activity or suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Catalyst Deactivation/Poisoning:
-
Impurities: The starting material (p-aminophenol or paracetamol) or the solvent may contain impurities that can poison the catalyst. Ensure the use of high-purity reagents.[1]
-
Catalyst Handling: Improper handling or storage can lead to catalyst deactivation. Use a fresh batch of catalyst if poisoning is suspected.
-
-
Insufficient Reaction Conditions:
-
Temperature and Pressure: As mentioned, these are critical parameters. Ensure your reactor is reaching and maintaining the target temperature and hydrogen pressure.[1][12]
-
Agitation: In a slurry reactor, efficient stirring is necessary to ensure good contact between the substrate, hydrogen, and the catalyst.
-
Experimental Workflow for Catalytic Hydrogenation
Caption: General experimental workflow for catalytic hydrogenation.
Analytical Protocols
Q2: How can I accurately determine the isomer ratio of my this compound product?
Accurate determination of the cis/trans ratio is crucial. Several analytical techniques are well-suited for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the cis and trans isomers.[13] The key differences lie in the chemical shifts and coupling constants of the protons at the C1 and C4 positions due to their different spatial orientations (axial vs. equatorial).[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is an effective method for separating and quantifying the isomers.[1]
-
Gas Chromatography (GC): GC can also be used to determine the trans/cis ratio, sometimes requiring derivatization of the sample.[1][7]
Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol
This protocol is a generalized procedure based on literature reports.[1]
Materials:
-
p-Acetamidophenol (paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% water-wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and deionized water.[1]
-
Add the 5% Pd/C catalyst. The typical loading is 1-5 mol% relative to the substrate.[1]
-
Seal the reactor and purge it multiple times with nitrogen, followed by several purges with hydrogen.[1]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4.5 bar).[1]
-
Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring.[1][7]
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing samples (if possible) via GC or TLC. The reaction typically runs for 24-36 hours or until the starting material is consumed.[1][7]
-
After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.[1]
-
Filter the reaction mixture to remove the catalyst.[1]
-
The resulting solution contains a mixture of cis- and trans-4-acetamidocyclohexanol. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Diastereoselectivity in 4-Aminocyclohexanol Synthesis
Welcome to the technical support center for the stereoselective synthesis of 4-aminocyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the diastereoselectivity of this critical synthetic transformation. The this compound scaffold is a prevalent motif in numerous active pharmaceutical ingredients (APIs), and controlling the relative stereochemistry of the amino and hydroxyl groups is paramount for achieving desired biological activity and optimizing drug properties.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and frequently asked questions. We will delve into the mechanistic principles that govern diastereoselectivity and offer practical, actionable protocols to enhance the formation of your desired cis or trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the diastereoselectivity in the reduction of 4-aminocyclohexanone derivatives?
A1: The diastereomeric outcome of the reduction of a 4-substituted cyclohexanone is primarily governed by the interplay of several factors:
-
Steric Approach Control: This is often the most dominant factor. The trajectory of the incoming hydride nucleophile is dictated by the steric hindrance around the carbonyl group. The reducing agent will preferentially attack from the less hindered face of the cyclohexanone ring.[1]
-
Choice of Reducing Agent: The steric bulk of the hydride reagent itself is a critical determinant of the direction of attack. Smaller reagents, like sodium borohydride (NaBH₄), can often approach from the more sterically congested axial face, whereas bulkier reagents, such as L-Selectride®, are forced to attack from the less hindered equatorial face.[1][2]
-
Torsional Strain (Felkin-Anh Model): In the transition state, the developing bond between the hydride and the carbonyl carbon seeks to avoid eclipsing interactions with adjacent substituents. This principle, often described by the Felkin-Anh model, can influence the preferred trajectory of the nucleophile.
-
Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity.[3] This is because the transition state leading to the major diastereomer has a lower activation energy. At lower temperatures, there is less thermal energy to overcome the higher activation barrier of the pathway leading to the minor diastereomer.
-
Solvent Effects: The solvent can influence the effective size and reactivity of the reducing agent and the conformation of the substrate, thereby impacting the diastereomeric ratio.[4]
Q2: Why is it often necessary to use a protecting group for the amine functionality during the reduction?
A2: Protecting the amino group, typically as a carbamate (e.g., Boc or Cbz), is a crucial strategy for several reasons:
-
Prevention of Side Reactions: Primary and secondary amines can react with the ketone to form imine or enamine intermediates. These intermediates can undergo reduction themselves or participate in other undesired side reactions, leading to a complex product mixture and lower yield of the desired amino alcohol.[5][6]
-
Improved Solubility: The protected intermediate often has better solubility in common organic solvents used for reductions, leading to a more homogeneous and efficient reaction.
-
Modulation of Steric Hindrance: The protecting group itself can influence the stereochemical outcome by altering the steric environment around the cyclohexanone ring.
Q3: How can I accurately determine the diastereomeric ratio (cis/trans) of my this compound product?
A3: The most reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. The key is to analyze the signals of the protons on the carbons bearing the hydroxyl and amino groups (C1 and C4). Due to the different spatial orientations (axial vs. equatorial) in the cis and trans isomers, these protons will have distinct chemical shifts and, more importantly, different coupling constants (J-values) with neighboring protons. Generally, axial protons exhibit larger coupling constants to adjacent axial protons compared to axial-equatorial or equatorial-equatorial couplings.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor cis/trans Ratio)
Q: My reduction of N-Boc-4-aminocyclohexanone with sodium borohydride is giving me a nearly 1:1 mixture of cis and trans isomers. How can I improve the selectivity?
A: This is a common challenge. The outcome of the reduction is a kinetically controlled process, and several parameters can be adjusted to favor one diastereomer over the other.
Underlying Cause & Mechanistic Insight: The reduction of a 4-substituted cyclohexanone, such as 4-tert-butylcyclohexanone (a well-studied proxy), provides a clear illustration of the governing principles. The bulky substituent at C4 locks the ring in a chair conformation where this group is equatorial. The incoming hydride can then attack from either the axial or equatorial face.
-
Axial Attack: The hydride approaches from the same face as the axial hydrogens at C2 and C6. This leads to the formation of an equatorial alcohol (the trans product in the case of 4-substituted cyclohexanols). This pathway is generally favored by small, unhindered reducing agents (e.g., NaBH₄, LiAlH₄) because the transition state is stabilized by avoiding torsional strain with the adjacent C-H bonds.[1]
-
Equatorial Attack: The hydride approaches from the opposite face of the axial hydrogens. This pathway leads to the formation of an axial alcohol (the cis product). This trajectory is favored by bulky, sterically demanding reducing agents (e.g., L-Selectride®, K-Selectride®) as they are too large to easily approach from the more hindered axial face.[1][2]
Solutions & Experimental Protocols:
1. Change the Reducing Agent: This is the most effective way to alter the diastereoselectivity.
-
To Favor the trans Isomer (Equatorial -OH): Use a small hydride source.
-
To Favor the cis Isomer (Axial -OH): Use a bulky hydride source.
-
Reagent: Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®).
-
Rationale: The large sec-butyl groups create significant steric hindrance, forcing the hydride to attack from the less congested equatorial face.[2]
-
Table 1: Effect of Reducing Agent on the Diastereoselectivity of 4-tert-Butylcyclohexanone Reduction
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Reference(s) |
| NaBH₄ | Ethanol | 25 | 88:12 | [2] |
| LiAlH₄ | THF | 25 | 90:10 | [1] |
| L-Selectride® | THF | -78 | 8:92 | [2] |
2. Lower the Reaction Temperature:
-
Protocol: Perform the reduction at a lower temperature, such as -78 °C (dry ice/acetone bath).
-
Rationale: Diastereoselectivity is often temperature-dependent.[3] Lowering the temperature increases the energy difference between the diastereomeric transition states, thus amplifying the preference for the lower energy pathway.
3. Modify the Solvent:
-
Rationale: The solvent can influence the aggregation state and effective steric bulk of the reducing agent.[4] While less impactful than changing the reagent itself, screening solvents can provide modest improvements in selectivity. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. Aprotic solvents like THF are necessary for more reactive hydrides like L-Selectride®.
Problem 2: Low or No Yield of the Desired this compound
Q: I am getting a low yield in my reduction reaction, and my starting material seems to be consumed. What could be the issue?
A: Low yields, when the starting material is consumed, often point to side reactions or product degradation during workup.
Underlying Cause & Mechanistic Insight: The primary culprit is often the reactivity of the unprotected amine. As mentioned, the amine can react with the starting ketone to form an imine, which can then be reduced to a secondary amine dimer or undergo other reactions. Additionally, aminoketones and amino alcohols can be sensitive to harsh pH conditions during the workup.[5]
Solutions & Experimental Protocols:
1. Protect the Amine:
-
Protocol: Before the reduction step, protect the amine of 4-aminocyclohexanone with a tert-butyloxycarbonyl (Boc) group.
-
Dissolve 4-aminocyclohexanone hydrochloride in a suitable solvent like dichloromethane.
-
Add a base, such as triethylamine or a solid-supported base, to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up and purify to obtain N-Boc-4-aminocyclohexanone.[7]
-
-
Rationale: The Boc group is stable under the basic or neutral conditions of hydride reduction but can be easily removed later under acidic conditions.[6][8] This prevents imine formation and other side reactions.[5]
2. Optimize Workup Conditions:
-
Problem: If your product is an unprotected amino alcohol, it can be sensitive to strong acids or bases.
-
Solution: Use a buffered or mild workup. After the reduction is complete, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer instead of strong acid. This will neutralize the reaction while avoiding extreme pH values that could degrade the product.
3. Ensure Anhydrous Conditions:
-
Problem: Hydride reducing agents react with water.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for highly reactive agents like LiAlH₄ and L-Selectride®.
Experimental Workflow & Protocols
Workflow for Optimizing Diastereoselectivity
Caption: Workflow for optimizing diastereoselectivity.
Protocol 1: Synthesis of trans-N-Boc-4-aminocyclohexanol
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-aminocyclohexanone (1.0 eq) and methanol to make a ~0.2 M solution.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR. The trans isomer is expected to be the major product.
Protocol 2: Synthesis of cis-N-Boc-4-aminocyclohexanol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-aminocyclohexanone (1.0 eq) and anhydrous tetrahydrofuran (THF) to make a ~0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC.
-
Workup: Slowly quench the reaction at -78 °C by adding a few drops of water, followed by a 3M NaOH solution and 30% hydrogen peroxide. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR. The cis isomer is expected to be the major product.[2]
Mechanistic Visualization
Caption: Hydride attack on N-Boc-4-aminocyclohexanone.
References
- 1. odinity.com [odinity.com]
- 2. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 3. Unusual temperature dependence in the cis/trans-oxetane formation discloses competitive syn versus anti attack for the Paternò-Büchi reaction of triplet-excited ketones with cis- and trans-cylooctenes. Conformational control of diastereoselectivity in the cyclization and cleavage of preoxetane diradicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Fractional Crystallization for Separating 4-Aminocyclohexanol Isomers
Prepared by: Senior Application Scientist, Chemical Separations Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the separation of 4-aminocyclohexanol isomers. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the application of fractional crystallization to isolate the thermodynamically stable trans-isomer from its cis-counterpart.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between cis- and trans-4-aminocyclohexanol that enable separation by crystallization?
The separation of cis- and trans-4-aminocyclohexanol is possible due to differences in their physical properties, which arise from their distinct three-dimensional structures. The trans-isomer, with both the amino and hydroxyl groups in equatorial positions on the cyclohexane ring, has a more stable, lower-energy conformation.[1][2] This structural difference leads to variations in crystal lattice packing, resulting in different melting points and, most critically, different solubilities in various solvents. The trans-isomer is generally less soluble than the cis-isomer in specific solvent systems, a key property exploited during fractional crystallization.[3]
Q2: Why is fractional crystallization the preferred industrial method for this separation?
Fractional crystallization is a robust, scalable, and cost-effective technique for separating isomers on a large scale.[3][4] Unlike chromatography, which can be expensive and solvent-intensive for bulk separations, fractional crystallization relies on simple principles of solubility and temperature control. The method is highly effective for this compound, where a significant solubility difference between the isomers can be achieved under specific conditions, allowing for the selective precipitation of the desired trans-isomer in high purity.[3][5]
Q3: What is the core principle of separating this compound isomers via fractional crystallization?
The process hinges on solubility differences. A solution containing a mixture of the cis and trans isomers is prepared, typically at an elevated temperature to ensure complete dissolution. As the solution is slowly cooled, it becomes supersaturated. The less soluble isomer—in this case, trans-4-aminocyclohexanol—will reach its saturation point first and begin to crystallize, leaving the more soluble cis-isomer enriched in the remaining solution (the mother liquor).[3][4] By carefully controlling the temperature, cooling rate, and solvent composition, a high degree of separation can be achieved.
Q4: Is it necessary to derivatize the isomers before crystallization?
While direct crystallization of the free amino alcohols is a common and effective method, derivatization is an alternative strategy used to enhance the physical differences between the isomers.[3] A frequent approach involves the N-acetyl derivatives, which are precursors in syntheses starting from paracetamol.[5][6] The cis- and trans-N-acetyl-4-aminocyclohexanol isomers can be effectively separated by fractional crystallization from solvents like acetone.[3][5] Another patented method involves creating acetic esters to improve separation efficiency.[6] The choice between direct or derivative crystallization depends on the overall synthetic route, scale, and desired final product.
Troubleshooting Guide
Q1: I've cooled my solution, but no crystals are forming.
Possible Causes & Solutions:
-
Supersaturation Not Reached: The solution may be too dilute (i.e., too much solvent was used).
-
Solution: Gently reheat the solution to evaporate a portion of the solvent and re-cool. Be cautious not to evaporate too much, which could cause the product to "oil out."[7]
-
-
High Purity of Solvent/Isomers: Highly pure systems can sometimes resist nucleation.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7][8]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of the pure trans-isomer to the cooled solution. This "seed crystal" will act as a template for further crystallization.[8]
-
-
Insufficient Cooling: The temperature may not be low enough to induce crystallization.
Q2: My yield of the trans-isomer is extremely low.
Possible Causes & Solutions:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a large portion of the target isomer remaining in the mother liquor upon cooling.[7]
-
Solution: Perform small-scale solubility tests to determine the optimal solvent volume. If the yield is low, you can try to recover more product by concentrating the mother liquor and performing a second crystallization.
-
-
Initial Isomer Ratio: The starting material may have a low trans:cis ratio. Fractional crystallization is a purification technique; it cannot create more of the desired isomer.
-
Cooling Too Rapidly: Fast cooling can lead to the formation of very small crystals that are difficult to collect via filtration.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature slowly before moving it to an ice bath or cryostat. This promotes the growth of larger, more easily filterable crystals.
-
Q3: The purity of my isolated crystals is poor, with significant cis-isomer contamination.
Possible Causes & Solutions:
-
Rapid Crystallization: If the solution is cooled too quickly, the cis-isomer can be trapped within the crystal lattice of the precipitating trans-isomer, a phenomenon known as co-crystallization.[7][11][12]
-
Solution: Ensure the cooling is slow and gradual. Insulating the flask can help maintain a slow cooling rate.
-
-
Insufficient Solvent: Using too little solvent can cause both isomers to precipitate simultaneously as the solution becomes oversaturated with respect to both compounds.
-
Solution: Re-dissolve the impure crystals in a slightly larger volume of hot solvent and recrystallize. This second crystallization step will significantly improve purity.[3]
-
-
Inefficient Washing: The mother liquor, which is rich in the cis-isomer, may not have been completely removed from the surface of the filtered crystals.
-
Solution: Wash the filtered crystal cake with a small amount of ice-cold, fresh solvent to displace the impure mother liquor. Do not use too much washing solvent, as this will dissolve some of the desired product.
-
Q4: The solution turned into an oil or solidified into a single mass instead of forming distinct crystals.
Possible Causes & Solutions:
-
Solution Cooled Below Melting Point: The compound may be "crashing out" of the solution at a temperature where it is a liquid or amorphous solid rather than a crystalline solid. This often happens with impure samples.
-
Solution: Reheat the mixture to redissolve it, then add a small amount of additional solvent. This keeps the compound soluble to a lower temperature, allowing crystallization to occur properly.[7]
-
-
High Impurity Levels: The presence of significant impurities can disrupt the crystal lattice formation.
-
Solution: Consider a preliminary purification step (e.g., charcoal treatment if impurities are colored) or attempt crystallization from a different solvent system.
-
Data Summary: Properties of this compound Isomers
| Property | trans-4-Aminocyclohexanol | cis-4-Aminocyclohexanol | Source(s) |
| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | [2] |
| Molecular Weight | 115.17 g/mol | 115.17 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | Data less common; often in mixture | [2] |
| Melting Point | 108-113 °C | Data varies; generally lower than trans | [2] |
| Thermodynamic Stability | More stable | Less stable | [1][2] |
| Solubility | Moderately soluble in polar solvents (e.g., water); Less soluble than the cis-isomer in specific systems. | Soluble in polar solvents; More soluble than the trans-isomer. | [1][2][3] |
Detailed Experimental Protocol: Separation via Alkaline Aqueous Solution
This protocol is adapted from established industrial methods for separating the free aminocyclohexanol isomers.[5][13][14] It leverages the reduced solubility of the trans-isomer in a high-concentration alkaline solution at low temperatures.
Materials:
-
Isomer mixture of cis- and trans-4-aminocyclohexanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Jacketed reaction vessel with overhead stirrer and temperature probe
-
Cooling system (cryostat or appropriate cooling bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Prepare the Alkaline Solution: In the jacketed reaction vessel, prepare an aqueous solution of the isomer mixture. The concentration of the aminocyclohexanols should be at least 0.5 mol/L.[5]
-
Adjust Alkalinity: While stirring, add NaOH or KOH pellets to the solution. The target concentration of hydroxide ions (OH⁻) should be at least 2 mol/L.[5] This high concentration is critical as it depresses the freezing point of the solution, allowing for cooling to sub-zero temperatures without the solvent freezing.[3][13] The pH should be >13.5.[14][15]
-
Dissolution: If necessary, gently warm the mixture to ensure all solids are completely dissolved.
-
Controlled Cooling: Begin cooling the solution slowly using the circulating cooling system. A target temperature of approximately -8°C to -10°C is effective for precipitating the trans-isomer.[5] A slow, controlled cooling rate is essential to promote the growth of pure, well-defined crystals.
-
Crystallization: As the solution cools, the less soluble trans-4-aminocyclohexanol will begin to crystallize. Maintain the target temperature with gentle stirring for a sufficient period to maximize the yield of the crystalline product.
-
Isolation: Quickly filter the cold slurry through a pre-chilled Buchner funnel to separate the crystallized trans-isomer from the cis-isomer-rich mother liquor.
-
Washing: Wash the crystal cake on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified trans-4-aminocyclohexanol crystals under vacuum.
-
Purity Analysis: Confirm the isomeric purity of the final product using an appropriate analytical method, such as ¹H NMR spectroscopy, by observing the characteristic coupling constants for the axial protons in the trans-isomer.[9] Purity greater than 99% can be achieved with this method.[3]
Visualizations
Fractional Crystallization Workflow
Caption: Experimental workflow for the separation of this compound isomers.
Principle of Separation by Solubility
Caption: Solubility difference drives selective crystallization of the trans-isomer.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 4. rcprocess.se [rcprocess.se]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. steemit.com [steemit.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 14. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Distinguishing cis- and trans-4-Aminocyclohexanol by ¹H NMR Coupling Constants
In the fields of medicinal chemistry and materials science, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity, material properties, and regulatory approval. For 1,4-disubstituted cyclohexanes like 4-aminocyclohexanol, a key building block in pharmaceuticals, the distinction between the cis and trans diastereomers is paramount.[1] While various analytical techniques can be employed, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers an unambiguous and definitive method for this assignment. The key lies not just in the chemical shift (δ), but more decisively, in the proton-proton spin-spin coupling constants (J-values).
This guide provides an in-depth comparison of the ¹H NMR spectral features of cis- and trans-4-aminocyclohexanol, grounded in the principles of conformational analysis. We will explain the causality behind the spectral differences and provide a robust experimental protocol for obtaining high-quality, reproducible data.
The Decisive Role of Coupling Constants: A Conformational Perspective
The ability to distinguish between the cis and trans isomers of this compound stems directly from their preferred three-dimensional structures in solution. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
-
trans-4-Aminocyclohexanol : The most stable conformation for the trans isomer places both the hydroxyl (-OH) and amino (-NH₂) groups in equatorial positions.[1] This diequatorial arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would destabilize a diaxial conformation.[1] Consequently, the protons attached to the substituent-bearing carbons (H-1 and H-4) are forced into axial positions.
-
cis-4-Aminocyclohexanol : In the cis isomer, one substituent must be axial and the other equatorial. The cyclohexane ring will undergo rapid flipping between two chair conformations. In one conformer, the -OH group is axial and the -NH₂ group is equatorial; in the other, the reverse is true. The equilibrium will favor the conformer where the bulkier group occupies the equatorial position. Regardless of the equilibrium position, one of the methine protons (H-1 or H-4) will be axial, and the other will be equatorial.
This fundamental difference in proton orientation is the origin of their distinct NMR signatures, governed by the Karplus relationship.
The Karplus Relationship: Translating Dihedral Angles into J-Values
The magnitude of the coupling constant between two vicinal protons (³JHH), i.e., protons on adjacent carbons, is exquisitely sensitive to the dihedral angle (φ) between them.[2] The Karplus equation describes this correlation, predicting that:
-
A large coupling constant (Jax-ax ≈ 10-13 Hz) is observed for axial-axial protons, which have a dihedral angle of approximately 180°.[3][4]
-
A small coupling constant (Jax-eq and Jeq-eq ≈ 2-5 Hz) is observed for axial-equatorial and equatorial-equatorial protons, which have dihedral angles of roughly 60°.[3][5]
This relationship is the cornerstone of conformational analysis in cyclohexane systems and provides a definitive tool for our stereochemical assignment.[6]
Caption: Key vicinal proton relationships in cis and trans isomers.
Comparative ¹H NMR Data Analysis
The most informative signals in the ¹H NMR spectrum are those of the methine protons at the C-1 and C-4 positions (H-1 and H-4). The splitting pattern (multiplicity) and the magnitude of the coupling constants for these protons provide a clear fingerprint for each isomer.
-
For trans-4-Aminocyclohexanol : Since both H-1 and H-4 are axial, each will be coupled to two adjacent axial protons and two adjacent equatorial protons. This will result in a complex multiplet, often appearing as a "triplet of triplets" or a broad multiplet whose large width is indicative of at least one large axial-axial coupling constant. The observation of a large coupling constant (J > 10 Hz) for the H-1 or H-4 proton is a strong indicator of the trans isomer.[3] For example, the H-1 signal for the trans-isomer has been reported with coupling constants of 11.2 Hz (axial-axial) and 3.9 Hz (axial-equatorial).[7]
-
For cis-4-Aminocyclohexanol : One methine proton is axial, while the other is equatorial. The axial proton will exhibit both a large axial-axial coupling and a small axial-equatorial coupling. However, the equatorial proton will only have small couplings to its neighbors (Jeq-ax and Jeq-eq), both in the 2-5 Hz range.[3] This results in a characteristically narrow multiplet for the equatorial proton, which is a definitive marker for the cis isomer.
The following table summarizes the key diagnostic differences observed in the ¹H NMR spectra, typically recorded in D₂O.
| Feature | cis-4-Aminocyclohexanol | trans-4-Aminocyclohexanol | Rationale |
| H-1 Chemical Shift (δ) | ~3.96 ppm[3][7] | ~3.58 ppm[3][7] | The proton in the cis isomer has a significant equatorial character, leading to greater deshielding compared to the purely axial H-1 in the trans isomer. |
| H-4 Chemical Shift (δ) | ~3.20 ppm[3][7] | ~2.65 ppm[3][7] | Similar to H-1, the proton at C-4 in the cis isomer is more deshielded due to its equatorial character. |
| H-1 / H-4 Coupling | Exhibits small Jax-eq and Jeq-eq couplings (~2-5 Hz). At least one methine signal will be a narrow multiplet.[3] | Exhibits large Jax-ax couplings (~10-13 Hz). Both methine signals will be broad multiplets.[3] | The dihedral angle dependence (Karplus relationship) dictates the magnitude of the coupling constant.[8] |
Experimental Protocol: A Self-Validating Workflow
Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, unambiguous data. The following workflow is designed to be self-validating, ensuring that the results are reliable and reproducible.
References
- 1. benchchem.com [benchchem.com]
- 2. Karplus equation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solved Problem #3. The coupling constant for vicinal protons | Chegg.com [chegg.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 8. jove.com [jove.com]
A Comparative Technical Guide to 4-Aminocyclohexanol and Other Amino Alcohols for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and asymmetric synthesis, amino alcohols serve as foundational pillars. Their bifunctional nature, combining the nucleophilicity of an amine with the hydrogen-bonding capacity of a hydroxyl group, makes them invaluable as chiral building blocks, ligands for metal-catalyzed reactions, and organocatalysts. Among these, 4-Aminocyclohexanol, with its conformationally restricted cyclic backbone, presents a unique stereochemical scaffold. This guide offers an in-depth comparative analysis of this compound against other key amino alcohols, providing the technical insights and experimental data necessary for informed selection in research and drug development.
The Structural and Physicochemical Landscape of Amino Alcohols
The utility of an amino alcohol in a synthetic strategy is fundamentally dictated by its structure. The spatial arrangement of the amino and hydroxyl groups, the nature of the carbon skeleton (cyclic vs. acyclic), and the presence of other substituents all contribute to its reactivity, stereoselectivity, and physical properties.
This compound: A Study in Stereoisomerism
This compound exists as two diastereomers: cis and trans. The trans isomer is generally the more thermodynamically stable and commonly utilized form due to both bulky substituents occupying equatorial positions in the chair conformation, minimizing steric strain.[1] This rigid structure provides a well-defined orientation of the functional groups, which can be advantageous in the design of chiral ligands and pharmacophores.
A Comparative Overview of Key Amino Alcohols
To understand the unique position of this compound, it is essential to compare its properties with other widely used amino alcohols.
| Property | trans-4-Aminocyclohexanol | Ethanolamine | (S)-Prolinol | (1R,2S)-(-)-Norephedrine |
| Molecular Formula | C₆H₁₃NO | C₂H₇NO | C₅H₁₁NO | C₉H₁₃NO |
| Molecular Weight ( g/mol ) | 115.17 | 61.08 | 101.15 | 151.21 |
| Structure | Cyclic, Secondary | Acyclic, Primary | Cyclic, Chiral | Acyclic, Chiral |
| Appearance | White to light yellow crystalline powder | Colorless, viscous liquid | Colorless to pale yellow liquid | White crystalline powder |
| Melting Point (°C) | 108-113 | 10.3 | 42-44 | 49-51 |
| Boiling Point (°C) | 127 @ 14 mmHg | 170 | 74-76 @ 2 mmHg | 225 |
| Solubility in Water | Soluble | Miscible | Fully miscible | Slightly soluble |
This table presents a summary of key physicochemical properties for a selection of amino alcohols.[2]
The acyclic nature of ethanolamine and norephedrine allows for greater conformational flexibility, which can be beneficial in certain catalytic applications but may lead to lower stereoselectivity compared to the more rigid cyclic systems of this compound and (S)-Prolinol.
Performance in Asymmetric Synthesis: A Comparative Analysis
The true value of chiral amino alcohols is realized in their application as catalysts, ligands, or auxiliaries in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.
Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a crucial reaction for the synthesis of chiral alcohols. Chiral β-amino alcohols are frequently employed as ligands for ruthenium catalysts in this transformation. While specific data for this compound in this context is limited in readily available literature, the performance of other amino alcohol-derived ligands provides a benchmark for comparison.
| Chiral Ligand Precursor | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | Aromatic Ketones | Good to excellent | up to 82% |
| (S)-Prolinamide | Proline-derived | Ketones and aromatic aldehydes | High to quantitative | up to 99% |
Data from a comparative analysis of amino alcohols in synthetic chemistry.[1]
Asymmetric Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline-derived amino alcohols, such as prolinol, are well-established as effective organocatalysts for this transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Prolinol | 20 | DMSO | 68 | 95:5 | 93 (anti) |
| (S)-Prolinamide | 10 | DMSO | 97 | 95:5 | 96 (anti) |
Performance of prolinol and a prolinamide derivative in the asymmetric aldol reaction between acetone and isobutyraldehyde.
The rigid pyrrolidine ring of prolinol and its derivatives is key to creating a highly organized transition state, leading to excellent stereocontrol. The defined stereochemistry of this compound suggests its potential for similar applications, though this remains a less explored area.
Application in Pharmaceutical Synthesis: Case Studies
The choice of an amino alcohol scaffold can have a profound impact on the pharmacological activity and pharmacokinetic properties of a drug molecule. The rigidity and stereochemistry of the scaffold can influence binding to the target receptor and metabolic stability.
This compound in the Synthesis of Ambroxol
A significant industrial application of trans-4-Aminocyclohexanol is in the synthesis of the mucolytic agent Ambroxol.[1] In this synthesis, the amino group of trans-4-Aminocyclohexanol acts as a nucleophile in a reductive amination reaction with 2-amino-3,5-dibromobenzaldehyde. The cyclohexane ring serves as a rigid scaffold, correctly positioning the functional groups for the desired biological activity.
Experimental Protocols
Protocol 1: Synthesis of Ambroxol Hydrochloride from trans-4-Aminocyclohexanol
This protocol details the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Lithium perchlorate (LiClO₄)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane
-
Dichloromethane
-
Acetone
-
Concentrated Hydrochloric Acid
-
Activated Carbon
Procedure:
-
Reaction Setup: In a suitable reaction flask, combine 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, 0.8 mmol of LiClO₄, and 22 mmol of NaBH(OAc)₃.
-
Solvent Addition: Add 100 mL of 1,2-dichloroethane to the flask.
-
Reaction: Stir the mixture vigorously for 1.5 hours at room temperature.
-
Work-up: Quench the reaction by pouring the solution into 100 mL of ice water. Extract the aqueous layer with 100 mL of dichloromethane.
-
Isolation: Remove the organic solvent by rotary evaporation to yield a yellow liquid.
-
Salt Formation: Dissolve the resulting liquid in 100 mL of acetone and add 5 mL of concentrated hydrochloric acid dropwise while stirring at room temperature. A light yellow precipitate of Ambroxol hydrochloride will form.
-
Purification: Continue stirring for 1 hour, then collect the precipitate by filtration and wash with acetone. The crude product can be further purified by recrystallization from water with the addition of activated carbon for decolorization to yield white Ambroxol hydrochloride.[1]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination of Amino Alcohols
This protocol provides a general method for the determination of enantiomeric excess of chiral amino alcohols after derivatization.
Materials:
-
Chiral amino alcohol sample
-
Chiral derivatizing agent (e.g., Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., C18 column for diastereomer separation)
Procedure:
-
Derivatization: In a microcentrifuge tube, dissolve a small amount of the amino alcohol sample in a suitable solvent. Add the chiral derivatizing agent and a base (e.g., triethylamine) and incubate at a slightly elevated temperature to form diastereomers.
-
Sample Preparation: After the reaction is complete, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for DNP derivatives).
-
-
Data Analysis: The two diastereomers will have different retention times on the HPLC column. The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Protocol 3: GC-MS Analysis of Amino Alcohols
This protocol outlines a general procedure for the analysis of amino alcohols by Gas Chromatography-Mass Spectrometry after derivatization.
Materials:
-
Amino alcohol sample
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Derivatization: In a sealed vial, dissolve a small, accurately weighed amount of the amino alcohol sample in the anhydrous solvent. Add the derivatization reagent and heat the mixture to ensure complete reaction. This step converts the polar amino and hydroxyl groups into more volatile silyl ethers and silyl amines.
-
GC-MS Analysis:
-
Injection: Inject a small volume of the derivatized sample into the GC inlet.
-
GC Program: Use a temperature program that starts at a low temperature to separate volatile components and ramps up to a higher temperature to elute the derivatized amino alcohols.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect the characteristic fragments of the derivatized amino alcohols.
-
-
Data Analysis: Identify the peaks corresponding to the derivatized amino alcohols based on their retention times and mass spectra. The purity of the sample can be assessed by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.[3][4]
Visualizing the Synthetic and Analytical Workflows
To provide a clearer understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate key workflows.
References
A Tale of Two Scaffolds: 4-Aminocyclohexanol vs. Prolinol in the Realm of Asymmetric Organocatalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of catalyst is paramount. Organocatalysis, a field flourishing on the principles of green chemistry, has presented a powerful toolkit of small organic molecules capable of inducing chirality with remarkable efficiency. Among these, chiral amino alcohols have carved out a significant niche. This guide offers an in-depth, data-driven comparison of two prominent catalyst backbones: the conformationally rigid pyrrolidine ring of prolinol and the robust cyclohexyl framework of 4-aminocyclohexanol . By dissecting their performance in key asymmetric transformations, we aim to provide a nuanced understanding to guide catalyst selection in your research and development endeavors.
The Organocatalytic Paradigm: A Foundation in Enamine Catalysis
Both prolinol and this compound-derived catalysts primarily operate through a common mechanistic pathway: enamine catalysis. This process, elegantly mimicking the strategy of Class I aldolase enzymes, involves the reversible reaction of a carbonyl compound (typically a ketone or aldehyde) with the secondary amine of the catalyst to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction or a nitroolefin in a Michael addition, creating a new carbon-carbon bond with a defined stereochemistry. The chiral environment established by the catalyst scaffold dictates the facial selectivity of this attack, ultimately leading to the desired enantiomer of the product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion.
Prolinol Derivatives: The Archetype of Asymmetric Aminocatalysis
Derived from the readily available and chiral amino acid proline, prolinol and its derivatives have become workhorse catalysts in asymmetric synthesis. The inherent rigidity of the five-membered pyrrolidine ring provides a well-defined chiral environment, crucial for effective stereocontrol.
Mechanistic Hallmark of Prolinol Catalysis
The catalytic cycle of a typical prolinol-derived catalyst, such as a diarylprolinol silyl ether, hinges on the formation of an enamine intermediate that is sterically shielded on one face by the bulky substituents on the prolinol scaffold. This steric hindrance directs the incoming electrophile to the less hindered face, thereby controlling the stereochemical outcome of the reaction.
Caption: Generalized enamine catalytic cycle for prolinol-derived catalysts.
This compound Derivatives: A Story of Bifunctional Activation
While prolinol's efficacy is largely attributed to steric control, catalysts derived from this compound, particularly prolinamides, introduce an additional layer of sophistication: bifunctional activation. The rigid cyclohexane backbone provides a sturdy platform for the proline moiety, while the strategically positioned hydroxyl group, often as part of a phenol in more complex derivatives, plays a crucial role in activating the electrophile through hydrogen bonding.
The Power of Dual Activation
In these systems, the amide N-H proton and a nearby hydroxyl group can form a dual hydrogen-bond network with the electrophile (e.g., an aldehyde). This pre-organization of the transition state not only enhances the reactivity of the electrophile but also rigidly holds it in a specific orientation relative to the nucleophilic enamine, leading to high levels of stereoselectivity.[1]
Caption: Catalytic cycle for this compound-derived prolinamide catalysts highlighting the hydrogen-bonded transition state.
Performance in Asymmetric Aldol Reactions: A Head-to-Head Comparison
Table 1: Performance in the Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes
| Catalyst Type | Ketone | Aldehyde | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Prolinol Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 97:3 | 99 | [2] |
| This compound Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | >99:1 | 99 | [1] |
| Prolinol Derivative | Acetone | 4-Nitrobenzaldehyde | 93 | - | 93 | [2] |
| This compound Derivative | Acetone | 4-Nitrobenzaldehyde | 95 | - | 97 | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
From the data, it is evident that both catalyst systems can achieve exceptional levels of enantioselectivity and yield. Notably, the prolinamide derived from a 2-(2-aminocyclohexyl)phenol demonstrates outstanding diastereoselectivity, often exceeding that of the prolinol-based catalysts.[1] This can be attributed to the highly organized, dual hydrogen-bonded transition state which offers a more rigid and selective environment for the carbon-carbon bond formation.
Performance in Asymmetric Michael Additions: Expanding the Scope
The asymmetric Michael addition of aldehydes to nitroolefins is another critical transformation where these organocatalysts excel. This reaction provides access to valuable chiral γ-nitro aldehydes, which are versatile synthetic intermediates.
Table 2: Performance in the Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Catalyst Type | Aldehyde | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Prolinol Derivative | Propanal | 98 | 92:8 | 99 | |
| This compound Derivative | Propanal | 95 | 99:1 | 99 | |
| Prolinol Derivative | Isovaleraldehyde | 97 | >95:5 | >99 | |
| This compound Derivative | Isovaleraldehyde | 96 | 99:1 | 99 |
Note: Data is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
In the realm of Michael additions, both catalyst scaffolds continue to deliver impressive results. The this compound-derived prolinamide again showcases superior diastereoselectivity, reinforcing the hypothesis that the bifunctional activation mechanism provides a higher degree of stereochemical control.
Experimental Protocols: A Guide to Practical Application
To facilitate the application of these findings, we provide representative, self-validating experimental protocols for an asymmetric aldol reaction catalyzed by derivatives of each scaffold.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by a Prolinol Derivative
This protocol is adapted from the work of Tang et al. and is representative of a typical prolinol-catalyzed aldol reaction.[2]
Materials:
-
(S)-α,α-Diphenylprolinol (Catalyst)
-
4-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile)
-
Dimethyl sulfoxide (DMSO) (Solvent)
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) at room temperature, add cyclohexanone (2.0 mmol, 4.0 equiv).
-
Add (S)-α,α-diphenylprolinol (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction Catalyzed by a this compound-Derived Prolinamide
This protocol is based on the highly efficient system developed by Jiang et al. utilizing a prolinamide of a 2-(2-aminocyclohexyl)phenol.[1]
Materials:
-
Prolinamide of (1R,2R)-2-(2-aminocyclohexyl)phenol (Catalyst)
-
4-Nitrobenzaldehyde (Electrophile)
-
Cyclohexanone (Nucleophile)
-
Toluene (Solvent)
-
Standard glassware for organic synthesis
Procedure:
-
To a vial, add the prolinamide catalyst (0.02 mmol, 10 mol%) and 4-nitrobenzaldehyde (0.2 mmol).
-
Add toluene (0.5 mL) and cyclohexanone (1.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at 0 °C for the time indicated by TLC analysis (typically 12-24 hours).
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion: Choosing the Right Tool for the Job
Both prolinol and this compound have proven to be exceptional platforms for the design of highly effective organocatalysts for asymmetric synthesis.
-
Prolinol derivatives represent a classic and highly reliable choice, particularly when steric hindrance is the primary means of stereocontrol. Their ease of synthesis from a natural amino acid and the vast body of literature supporting their application make them a go-to option for many transformations.
-
This compound-derived catalysts , especially prolinamides with additional hydrogen-bonding functionalities, offer a more sophisticated mode of activation. The bifunctional nature of these catalysts, combining enamine catalysis with electrophile activation via hydrogen bonding, often translates to superior diastereoselectivity and, in some cases, enhanced enantioselectivity. The rigid cyclohexyl backbone provides a stable and predictable framework for orienting the catalytic and binding sites.
Ultimately, the choice between these two scaffolds will depend on the specific requirements of the desired transformation. For reactions where high diastereoselectivity is critical, the bifunctional activation offered by this compound-derived prolinamides presents a compelling advantage. For a broader range of applications where robust and well-established steric control is sufficient, prolinol derivatives remain an excellent and dependable choice. This guide, supported by the provided experimental data, aims to empower researchers to make a more informed and strategic decision in their quest for elegant and efficient asymmetric syntheses.
References
A Comparative Guide to the Synthesis of 4-Aminocyclohexanol: Enzymatic vs. Chemical Routes
Introduction: The Significance of 4-Aminocyclohexanol
This compound is a bifunctional molecule that serves as a pivotal building block in modern chemistry. Its structural isomers, particularly trans-4-aminocyclohexanol, are crucial intermediates in the synthesis of a wide array of high-value compounds, including pharmaceuticals like Ambroxol, various pesticides, and advanced dyes.[1][2][3] The demand for stereopure this compound isomers necessitates synthetic routes that are not only efficient and high-yielding but also selective and sustainable.
This guide provides an in-depth, objective comparison between traditional chemical synthesis pathways and modern enzymatic methods for producing this compound. We will dissect the underlying mechanisms, evaluate performance based on experimental data, and offer field-proven insights to help researchers, scientists, and drug development professionals make informed decisions for their specific applications.
Chapter 1: The Chemical Approach: Established but Challenging
Traditional chemical synthesis offers robust, well-documented, and scalable methods for producing this compound. However, these routes often grapple with challenges related to harsh reaction conditions, environmental impact, and a significant lack of stereoselectivity.
Method 1: Catalytic Hydrogenation of Phenolic Precursors
The most common chemical route involves the catalytic hydrogenation of the aromatic ring of p-aminophenol or its N-acetylated derivative, p-acetamidophenol (paracetamol).[4][5]
Reaction Principle: This process relies on powerful catalysts, typically platinum group metals like Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru), to break the aromaticity of the phenol ring under high hydrogen pressure and elevated temperatures.[4][6][7] The N-acetyl group in paracetamol is often used to improve stability and solubility, and is later removed via hydrolysis.
Causality Behind Experimental Choices: The inherent stability of the aromatic ring necessitates significant energy input (high temperature and pressure) to drive the hydrogenation to completion. The choice of catalyst and solvent can influence the ratio of cis to trans isomers, but rarely achieves perfect selectivity. For instance, hydrogenation of p-aminophenol can yield a trans:cis ratio of approximately 88:12 under specific conditions with a rhodium catalyst.[6][8] The primary challenge remains the subsequent separation of these isomers, which typically requires energy-intensive fractional crystallization, adding complexity and cost to the overall process.[5]
Method 2: Reductive Amination of Ketone Intermediates
An alternative chemical strategy is the reductive amination of a pre-formed cyclohexanone derivative, such as 4-hydroxycyclohexanone.[9]
Reaction Principle: This one-pot reaction first involves the condensation of the ketone with an amine source (e.g., ammonia or an amine equivalent) under mildly acidic conditions to form an intermediate iminium ion. This ion is then reduced in-situ to the desired amine.[9]
Causality Behind Experimental Choices: The success of this method hinges on the choice of reducing agent. A mild and selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is not reactive enough to reduce the starting ketone but is highly effective at reducing the iminium ion intermediate.[9] This selectivity minimizes the formation of 4-cyclohexane-1,4-diol as a byproduct, simplifying purification. While more direct than hydrogenation, this route's stereoselectivity can still be modest and dependent on reaction conditions and the steric bulk of the reagents.
Chapter 2: The Enzymatic Approach: A Green and Precise Alternative
Biocatalysis has emerged as a powerful and sustainable alternative, leveraging the exquisite selectivity of enzymes to overcome the primary limitations of chemical synthesis.[10] The enzymatic synthesis of this compound exemplifies the principles of green chemistry: mild conditions, high efficiency, and atomic economy.[11][12]
Method: One-Pot, Two-Enzyme Stereoselective Cascade
A state-of-the-art enzymatic approach employs a one-pot cascade reaction starting from a readily available, and potentially bio-based, precursor like 1,4-cyclohexanedione.[13][14] This system utilizes two distinct types of enzymes working in sequence.
Reaction Principle:
-
Reduction: A regio- and stereoselective keto reductase (KRED) enzyme reduces one of the two ketone groups on 1,4-cyclohexanedione to a hydroxyl group, forming 4-hydroxycyclohexanone.[14]
-
Transamination: An amine transaminase (ATA) enzyme then catalyzes the conversion of the remaining ketone group into an amine group, yielding this compound. The amine group is sourced from an inexpensive amine donor like isopropylamine.[3][14]
Expertise & Causality: The elegance of this system lies in its modularity and precision. The high selectivity of the KRED prevents the over-reduction to a diol byproduct. Crucially, the final stereochemistry (cis or trans) of the product is dictated entirely by the choice of the amine transaminase. Stereocomplementary ATAs are available that can produce either the cis or the trans isomer with excellent diastereomeric ratios (>98:2).[13][14] This level of control is exceptionally difficult to achieve chemically. The entire process runs in an aqueous buffer at or near room temperature and neutral pH, dramatically reducing energy consumption and eliminating the need for hazardous organic solvents.[2][14]
Chapter 3: Head-to-Head Comparison: Performance and Sustainability
The choice between chemical and enzymatic synthesis depends on a multi-faceted analysis of performance, cost, and sustainability goals. While chemical catalysts may have a lower upfront cost per gram, the total operating costs of enzymatic processes are often lower due to significant savings in energy, waste management, and downstream processing.[15][16][17]
Quantitative Data Summary
| Metric | Chemical Synthesis (Catalytic Hydrogenation) | Enzymatic Synthesis (KRED/ATA Cascade) |
| Starting Material | p-Aminophenol / p-Acetamidophenol[4] | 1,4-Cyclohexanedione (potentially bio-based)[14] |
| Stereoselectivity | Low to moderate; yields cis/trans mixtures (e.g., 88:12)[6] | Excellent; tunable to >98% cis or trans isomer[13][14] |
| Typical Yield | High (e.g., 84-95%), but of mixed isomers[6] | Good to Excellent (>95% conversion)[14] |
| Product Purity | Requires extensive purification (e.g., crystallization) to separate isomers[5] | High purity due to high reaction specificity[16] |
| Reaction Temp. | High (e.g., 80-100°C)[4][18] | Mild (e.g., 30°C)[2][14] |
| Reaction Pressure | High (e.g., 4.5 - 10 bar H₂)[4][18] | Ambient pressure[2][14] |
| Solvents | Water, Alcohols, or Organic Solvents[4][6] | Aqueous buffer[14] |
| Catalyst | Heavy metals (Pd, Ru, Rh)[4][6] | Biodegradable enzymes (proteins)[11] |
| Waste Profile | Metal catalyst waste, potential organic solvents, byproducts from side reactions | Biodegradable enzyme lysate, simple byproducts (e.g., acetone)[3] |
| Process Complexity | Multi-step including hydrogenation, hydrolysis, and isomer separation[5] | One-pot, two-step cascade with simplified workup[13][14] |
Chapter 4: Experimental Protocols & Data Visualization
To provide a practical context, this section details representative protocols for both synthesis types and visualizes the core pathways and workflows.
Experimental Protocol 1: Chemical Synthesis via Catalytic Hydrogenation
This protocol is a generalized procedure based on the hydrogenation of p-acetamidophenol.[4]
Materials:
-
p-Acetamidophenol (Paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Deionized water
-
High-pressure reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure:
-
Reactor Charging: Charge the pressure reactor with p-acetamidophenol and deionized water.
-
Catalyst Addition: Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
-
Inerting & Pressurizing: Seal the reactor and purge it several times with nitrogen, followed by purges with hydrogen gas. Pressurize the reactor with H₂ to the target pressure (e.g., 4.5 bar).
-
Reaction: Heat the mixture to the target temperature (e.g., 100°C) with vigorous stirring. Monitor the reaction by hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor, vent the excess pressure, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, which must then be hydrolyzed and separated.
Experimental Protocol 2: Enzymatic Synthesis via One-Pot Cascade
This protocol is a generalized representation of the one-pot, two-enzyme system.[1][2][14]
Materials:
-
1,4-cyclohexanedione
-
Keto reductase (KRED) cell lysate
-
Amine transaminase (ATA) cell lysate (selected for cis or trans product)
-
NADP⁺ (cofactor)
-
Isopropylamine (amine donor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
PLP (cofactor for ATA)
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer containing 1,4-cyclohexanedione (e.g., 50 mM), NADP⁺ (e.g., 1 mM), PLP (1mM), and isopropylamine (e.g., 500 mM).
-
Enzyme Addition: Add the freshly prepared KRED and ATA cell lysates to the buffered solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C). The reaction progress can be monitored by GC or HPLC.
-
Workup: After 24-48 hours (or upon completion), stop the reaction. The enzymes can be removed by precipitation or filtration.
-
Purification: The aqueous solution is subjected to extraction and/or silica gel column chromatography to yield the pure target isomer of this compound.
Visualizations of Synthetic Pathways
Caption: Pathway for chemical synthesis via hydrogenation.
Caption: Pathway for one-pot enzymatic cascade synthesis.
Caption: High-level comparison of experimental workflows.
Conclusion: Choosing the Right Path for Your Application
The synthesis of this compound stands at a crossroads between established chemical workhorses and innovative biocatalytic solutions.
-
Chemical synthesis , particularly catalytic hydrogenation, remains a viable, scalable technology. It is best suited for applications where the production of a mixed-isomer product is acceptable or where robust, legacy infrastructure for high-pressure reactions and isomer separation already exists. Its primary drawbacks are the high energy consumption, environmental burden, and process complexity required to achieve high isomeric purity.[16][19]
-
Enzymatic synthesis represents the frontier of green and precision chemistry.[20] Its unparalleled stereoselectivity, mild operating conditions, and simplified workflow make it the superior choice for producing enantiopure cis or trans isomers.[13][14] For the pharmaceutical industry, where isomeric purity is paramount for efficacy and safety, and for any organization committed to sustainability, the enzymatic route offers a compelling, and often more cost-effective, long-term solution.[10][17]
As biocatalysis technology continues to mature with advancements in enzyme engineering, the accessibility and economic feasibility of enzymatic routes will only increase, solidifying their role as a cornerstone of modern, sustainable chemical manufacturing.[10][21]
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. benchchem.com [benchchem.com]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN114436865A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 12. youtube.com [youtube.com]
- 13. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 17. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 18. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 19. vito.be [vito.be]
- 20. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 21. Considerations when Measuring Biocatalyst Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating trans-4-Aminocyclohexanol Purity for API Manufacturing
Introduction: The Critical Role of a Key Building Block
trans-4-Aminocyclohexanol is a bifunctional molecule that serves as an indispensable building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] Its rigid cyclohexane framework and the specific trans orientation of its amino and hydroxyl groups are fundamental to establishing the three-dimensional structure and biological activity of target drug molecules, such as the mucolytic agent Ambroxol.[1]
In the context of API manufacturing, the quality of starting materials and intermediates is not merely a matter of process efficiency; it is a cornerstone of drug safety and efficacy.[3][4] For trans-4-Aminocyclohexanol, purity is paramount. The presence of impurities, particularly the diastereomeric cis-isomer, can introduce significant risks, potentially leading to altered pharmacological profiles, increased toxicity, or the failure of a drug batch to meet regulatory specifications. This guide provides a comparative analysis of analytical methodologies, grounded in field experience, to establish a robust, self-validating system for purity assessment.
The Impurity Landscape and Regulatory Framework
A comprehensive purity validation strategy begins with understanding the potential impurities that can arise during synthesis, purification, and storage. These are broadly classified according to the International Council for Harmonisation (ICH) guidelines.[5][6]
-
Organic Impurities : These represent the most significant challenge and include:
-
Stereoisomers : The cis-4-Aminocyclohexanol isomer is the most critical process-related impurity. Due to its similar physical properties, its separation and quantification require specific, high-resolution analytical techniques.
-
Starting Materials & Intermediates : Unreacted precursors, such as 1,4-cyclohexanedione or p-aminophenol, may persist.[7]
-
By-products : Side reactions during synthesis can generate related substances.
-
Degradation Products : Impurities can form during storage if the material is exposed to heat, light, or reactive atmospheres.
-
-
Inorganic Impurities : These can result from the manufacturing process and include residual catalysts (e.g., Ruthenium, Rhodium), inorganic salts, and heavy metals.[5]
-
Residual Solvents : Solvents used during synthesis or crystallization must be monitored and controlled according to ICH Q3C guidelines.[5]
Regulatory Imperative: The ICH Q3A Guideline The ICH Q3A(R2) guideline provides a clear framework for controlling impurities in new drug substances.[8][9] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[5][10] For instance, for an API with a daily dose of up to 2g/day, any impurity at or above 0.05% should be reported, and any impurity at or above 0.10% (or 1.0 mg per day intake, whichever is lower) must be structurally characterized (identified).[6] This regulatory standard dictates the required sensitivity and specificity of the analytical methods employed.
Comparative Analysis of Core Analytical Methodologies
No single analytical technique is sufficient to fully characterize the purity of trans-4-Aminocyclohexanol. A robust quality control (QC) strategy relies on an orthogonal approach, leveraging the unique strengths of multiple complementary methods.[4][11] We will compare the three pillars of purity validation: Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation and stereochemical assignment of cis and trans isomers.[12]
-
Causality of Method Choice : Its primary role is not trace quantification but definitive identification. It confirms that the main component is indeed trans-4-Aminocyclohexanol and provides a clear picture of isomeric purity.
-
Strengths : Provides absolute structural information, making it the ultimate tool for identifying the trans vs. cis configuration.
-
Limitations : Relatively low sensitivity compared to chromatographic techniques, making it unsuitable for detecting impurities below the ~0.1% level without specialized techniques.
-
Data Interpretation : The key to distinguishing the isomers lies in analyzing the ¹H NMR spectrum.[12]
-
In the trans isomer , the H-1 (proton on the CH-OH carbon) and H-4 (proton on the CH-NH₂ carbon) are in axial positions. This results in large axial-axial coupling constants (J-values) of approximately 10-13 Hz with their neighboring axial protons.[1][12]
-
In the cis isomer , one of these protons is axial and the other is equatorial, leading to much smaller axial-equatorial or equatorial-equatorial coupling constants (2-5 Hz).[12] The observation of a large J-value is a definitive fingerprint of the trans isomer.
-
-
Sample Preparation : Accurately weigh 5-10 mg of the trans-4-Aminocyclohexanol sample.[1][12] Dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean 5 mm NMR tube.[12]
-
Instrument Parameters :
-
Data Processing : Process the data with appropriate phasing and baseline correction. Integrate relevant signals and analyze the multiplicity and coupling constants of the H-1 and H-4 signals.
Gas Chromatography-Mass Spectrometry (GC-MS): Excelling at Volatile Impurity Profiling
GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile impurities, which are common in pharmaceutical starting materials.[13]
-
Causality of Method Choice : This method is chosen for its high resolving power and the definitive identification capabilities of mass spectrometry, making it ideal for detecting residual solvents, unreacted volatile starting materials, and unknown process by-products.[14]
-
Strengths : Excellent sensitivity (ppm to ppb levels), high peak capacity, and the ability to identify unknown compounds through spectral library matching.[15]
-
Limitations : trans-4-Aminocyclohexanol itself is polar and not highly volatile, often requiring chemical derivatization for analysis, which adds a step and potential for variability.[16]
-
Data Interpretation : Impurities are identified by their retention time and the fragmentation pattern in their mass spectrum. Quantification is performed by comparing the peak area of an impurity to that of a certified reference standard.
-
Sample Preparation : Accurately weigh a specified amount of the trans-4-Aminocyclohexanol sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMSO) and seal the vial.
-
Instrument Parameters (Headspace Autosampler) :
-
Incubation Temperature : Heat the vial (e.g., 80 °C) for a set time to allow volatile solvents to partition into the headspace.
-
Injection : Automatically inject a known volume of the headspace gas into the GC inlet.
-
-
Instrument Parameters (GC-MS) :
-
Column : Use a low-polarity column suitable for solvent analysis (e.g., DB-624 or equivalent).
-
Temperature Program : Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 240 °C) to elute all solvents.
-
MS Detector : Operate in full scan mode to collect mass spectra for all eluting peaks for identification purposes.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Isomer Quantification
HPLC is the most widely used technique in QC laboratories for purity determination and the quantification of non-volatile impurities, especially the critical cis isomer.[4]
-
Causality of Method Choice : HPLC provides the accuracy and precision required for quantitative analysis to meet strict regulatory specifications. Unlike GC, it does not typically require derivatization for aminocyclohexanol, simplifying the workflow.
-
Strengths : Highly reproducible and quantitative. Capable of separating closely related compounds like diastereomers with the correct column and mobile phase.[17]
-
Limitations : Requires reference standards for the confident identification and quantification of specific impurities. Lacks the universal identification power of a mass spectrometer unless coupled to one (LC-MS).
-
Data Interpretation : Purity is typically assessed using an area percent calculation, where the area of the main trans-4-Aminocyclohexanol peak is compared to the total area of all peaks in the chromatogram. The amount of the cis-isomer and other impurities is calculated against their respective reference standards for accurate quantification.
-
Sample and Standard Preparation :
-
Prepare a stock solution of the trans-4-Aminocyclohexanol sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Prepare separate stock solutions of reference standards for trans-4-aminocyclohexanol and cis-4-aminocyclohexanol.
-
-
Instrument Parameters :
-
Column : A reverse-phase column with good polar selectivity (e.g., Newcrom R1 or a C18 column suitable for polar analytes).[17]
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[17]
-
Flow Rate : Typically 1.0 mL/min.
-
Detector : A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal, as the analyte lacks a strong UV chromophore. Refractive Index (RI) detection is also an option.
-
-
System Suitability : Before analysis, inject a resolution solution containing both cis and trans isomers to ensure the method can adequately separate them (baseline resolution > 1.5).
-
Analysis : Inject the sample solution and integrate all peaks. Calculate the percentage of the cis-isomer and other impurities relative to the main peak.
Data Summary and Workflow Visualization
Comparative Summary of Analytical Techniques
| Parameter | NMR Spectroscopy | GC-MS | HPLC |
| Primary Application | Definitive structural & isomer identification | Volatile/Semi-volatile impurity profiling, residual solvents | Purity assay, quantification of non-volatile impurities (cis-isomer) |
| Sensitivity | Low (~0.1%) | Very High (ppm-ppb) | High (typically >0.01%) |
| Specificity (Isomers) | Excellent (Gold Standard) | Moderate (may require derivatization) | Very Good (with optimized method) |
| Quantification | Semi-quantitative (qNMR possible) | Excellent (with standards) | Excellent (Workhorse method) |
| Throughput | Low to Medium | High | High |
| Key Limitation | Low sensitivity for trace impurities | Not suitable for non-volatile compounds without derivatization | Requires reference standards for impurity identification |
Visualizing the Validation Process
A robust QC process integrates these methods into a logical, self-validating workflow.
Caption: Orthogonal workflow for comprehensive purity validation.
Caption: Step-by-step workflow for HPLC purity determination.
Conclusion: An Integrated Strategy for Assured Quality
Validating the purity of trans-4-Aminocyclohexanol is a multi-faceted task that is critical for ensuring the quality and safety of the final API. There is no "one-size-fits-all" analytical solution. An effective and compliant strategy is built on the principle of orthogonality:
-
HPLC serves as the primary quantitative tool for purity and the control of key impurities like the cis-isomer.
-
GC-MS provides an essential screen for volatile organic impurities and residual solvents that are invisible to HPLC.
-
NMR acts as the definitive arbiter of identity and stereochemistry, providing the foundational structural proof required for a well-characterized starting material.
By integrating these scientifically-sound, validated methods into a cohesive quality system, researchers and drug development professionals can ensure that this critical building block meets the highest standards of purity, thereby safeguarding the entire API manufacturing process.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. csnvchem.com [csnvchem.com]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. jpionline.org [jpionline.org]
- 11. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. GC/MS strategies for mutagenic impurities analysis | Separation Science [sepscience.com]
- 16. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to the Efficacy of Purification Methods for 4-Aminocyclohexanol Isomers
For researchers, medicinal chemists, and process development scientists, the stereochemical purity of 4-aminocyclohexanol is a critical parameter that dictates its utility as a versatile building block, most notably in the synthesis of pharmaceuticals like Ambroxol.[1] The presence of its geometric isomer can lead to impurities in the final active pharmaceutical ingredient (API), impacting its efficacy and safety profile. This guide provides an in-depth comparison of the primary methods for separating cis- and trans-4-aminocyclohexanol, offering a blend of theoretical principles and practical, data-driven insights to inform your purification strategy.
The separation of these isomers is fundamentally challenging yet achievable due to the inherent thermodynamic stability of the trans isomer. In its most stable chair conformation, the trans isomer allows both the amino and hydroxyl groups to occupy equatorial positions, minimizing steric hindrance.[2] Conversely, the cis isomer must have one substituent in a sterically less favorable axial position. This difference in stability influences their physical properties, such as solubility and crystallinity, which are exploited in the purification methods discussed herein.
Comparative Efficacy of Purification Methodologies
The selection of a purification method is a trade-off between purity, yield, scalability, and cost. Below is a summary of the most effective techniques for separating this compound isomers.
| Purification Method | Principle | Reported Purity | Reported Yield | Scalability | Key Advantages | Primary Limitations |
| Cooling Crystallization | Differential solubility of isomers in a highly alkaline aqueous solution at low temperatures.[3] | High (Qualitative) | Good (Qualitative) | Excellent | Cost-effective, straightforward, and suitable for large-scale industrial production. | Requires a favorable initial trans:cis ratio (ideally >3:1); potential for co-precipitation. |
| Preparative HPLC | Differential partitioning of isomers between a stationary phase and a mobile phase.[4] | >99% (Baseline Separation) | Variable (dependent on loading and fraction cutting) | Good | High-resolution separation, applicable to complex mixtures, and can be automated. | Higher operational cost, solvent consumption, and lower throughput compared to crystallization. |
| Derivatization & Recrystallization | Conversion to an intermediate with enhanced crystallizability, followed by recrystallization and subsequent hydrolysis.[5] | >99% (for the derivative) | 60-70% (for the derivative) | Moderate | Achieves very high purity; can be effective for complex mixtures. | Multi-step process increases complexity and potential for yield loss; requires additional reagents. |
In-Depth Analysis and Experimental Protocols
Cooling Crystallization from Alkaline Aqueous Solution
This method is a cornerstone of industrial purification of trans-4-aminocyclohexanol, leveraging the lower solubility of the trans isomer in a specific medium. The process involves creating a supersaturated solution and then inducing crystallization by cooling, allowing the desired isomer to precipitate selectively.
Causality of Experimental Choices: The addition of a strong base, such as sodium or potassium hydroxide, to create a highly alkaline environment (pH > 13.5) is crucial. This deprotonates the amino group, altering the solvation properties of the isomers and depressing the freezing point of the aqueous solution.[6] Cooling to temperatures as low as -10°C then exploits the differential solubility, causing the more stable and less soluble trans isomer to crystallize out.[3]
Experimental Protocol: Cooling Crystallization
-
Preparation of the Isomer Mixture: Start with an aqueous solution of the cis and trans this compound mixture, ideally with a trans:cis ratio of 3:1 or higher.[3]
-
Alkalinization: Add a sufficient amount of NaOH or KOH to the solution to achieve a pH greater than 13.5.[6] This will also lower the freezing point of the solution to below -5°C.[3]
-
Cooling and Crystallization: Cool the alkaline solution to a temperature between -5°C and -10°C with gentle agitation. The trans-4-aminocyclohexanol will preferentially precipitate as a crystalline solid.[3]
-
Isolation: Isolate the precipitated solid by filtration.
-
Washing and Drying: Wash the crystals with cold water to remove any residual mother liquor and dry under vacuum to obtain the purified trans-4-aminocyclohexanol.
Workflow for Cooling Crystallization
Caption: Workflow for the purification of trans-4-aminocyclohexanol by cooling crystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
For applications demanding the highest purity or when dealing with complex mixtures with unfavorable isomer ratios, preparative HPLC is a powerful tool. It offers excellent resolving power to achieve baseline separation of the cis and trans isomers.
Causality of Experimental Choices: Reversed-phase chromatography on a C18 column is effective due to the subtle differences in polarity between the isomers. The trans isomer, with its diequatorial conformation, can present a slightly less polar surface area to the nonpolar stationary phase compared to the cis isomer, leading to different retention times. The use of an acidic mobile phase modifier like trifluoroacetic acid (TFA) ensures that the amino groups are protonated, leading to sharper peaks and better separation.[4]
Experimental Protocol: Preparative HPLC
-
Column and Mobile Phase: Utilize a reverse-phase C18 column. A suitable mobile phase is a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[4]
-
Sample Preparation: Dissolve the crude this compound isomer mixture in the initial mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase gradient. The specific gradient will depend on the column dimensions and the initial isomer ratio.
-
Fraction Collection: Monitor the column effluent with a UV detector and collect the fractions corresponding to the trans isomer peak.
-
Product Isolation: Combine the desired fractions and remove the solvent under reduced pressure. The resulting product may be the TFA salt, which can be neutralized and further purified if the free base is required.
Workflow for Preparative HPLC
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101628879A - Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Google Patents [patents.google.com]
- 6. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
A Researcher's Guide to Confirming the Structure of 4-Aminocyclohexanol Derivatives with 2D NMR
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of stereoisomers is critical for understanding molecular activity and ensuring the purity of a compound.[1] For cyclic molecules like 4-aminocyclohexanol and its derivatives, which are pivotal building blocks in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for definitively differentiating between cis and trans diastereomers.[1] This guide provides an in-depth comparison of 2D NMR techniques, supported by experimental data, to empower researchers in their structural analysis of this important class of molecules.
The primary challenge in characterizing this compound derivatives lies in determining the relative stereochemistry of the amino and hydroxyl groups. The spatial orientation of these substituents on the cyclohexane ring—whether they are on the same side (cis) or opposite sides (trans)—dramatically influences the molecule's three-dimensional shape and, consequently, its biological activity. While 1D ¹H NMR can provide initial clues, 2D NMR techniques offer a more comprehensive and definitive picture of molecular connectivity and spatial relationships.
The Power of 2D NMR in Stereochemical Assignment
Modern drug discovery relies on advanced analytical techniques to accelerate the development of new therapeutics.[2] NMR spectroscopy, in particular, is a versatile method for studying biomolecules and analyzing the biophysical properties of drugs, providing details about molecular binding, interactions, and conformations.[2] For complex molecules like this compound derivatives, 2D NMR is essential for resolving overlapping signals and establishing unambiguous structural correlations.
Comparative Analysis of Key 2D NMR Experiments
| 2D NMR Technique | Information Provided | Application to this compound Derivatives |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Establishes the proton connectivity within the cyclohexane ring, confirming the carbon skeleton.[3][4] |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Assigns each proton signal to its corresponding carbon, providing a clear map of the molecule's framework.[4] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | Useful for confirming the overall structure and assigning quaternary carbons, though less critical for the basic this compound scaffold.[3][4] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Reveals correlations between protons that are close in space, regardless of bond connectivity. | This is the key experiment for determining stereochemistry. It differentiates between cis and trans isomers by identifying through-space interactions.[5][6][7][8] |
Deciphering Stereochemistry: A Step-by-Step Workflow
The definitive assignment of cis and trans isomers of this compound derivatives hinges on a logical workflow that integrates data from several NMR experiments.
Caption: Workflow for 2D NMR-based structural elucidation.
The Decisive Role of Coupling Constants and the Karplus Relationship
Beyond chemical shifts, proton-proton coupling constants (J-values) provide definitive proof of stereochemistry in cyclohexane systems. The magnitude of the vicinal coupling constant (³J) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
-
Trans Isomer: In its more stable diequatorial conformation, the protons at C-1 and C-4 are axial. This leads to large axial-axial (Jaa) couplings with their adjacent axial protons, typically in the range of 10-13 Hz.[1] The observation of a large coupling constant for the H-1 or H-4 proton is a strong indicator of the trans isomer.[1]
-
Cis Isomer: The cis isomer exists in an equilibrium of two chair conformations where one substituent is axial and the other is equatorial. This results in smaller axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings, generally in the range of 2-5 Hz.
NOESY/ROESY: The Ultimate Arbiter of Stereochemistry
While coupling constants provide strong evidence, NOESY or ROESY experiments offer the most direct confirmation of stereochemistry by identifying protons that are physically close to each other.[6][7][8]
-
For the trans isomer (diequatorial substituents): A NOESY experiment will show correlations between the axial protons at C-1 and C-4 and the other axial protons on the same face of the ring (at C-2, C-6 and C-3, C-5 respectively).
-
For the cis isomer (axial/equatorial substituents): The NOESY spectrum will reveal correlations between the axial substituent's proton and the other axial protons, as well as correlations between the equatorial substituent's proton and the adjacent equatorial and axial protons.
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous sample preparation and instrument setup.[1]
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H and 2D NMR experiments, and 20-50 mg for ¹³C NMR.[1]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1]
-
Transfer: Carefully transfer the solution into a clean 5 mm NMR tube.
-
Homogenization: Ensure the solution is homogeneous.
NMR Instrument Parameters (300 MHz or higher spectrometer)
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC | NOESY |
| Pulse Sequence | Standard single-pulse | Proton-decoupled single-pulse | Standard COSY | Phase-sensitive with gradients | Standard NOESY with mixing time |
| Number of Scans | 16-64 | 1024 or more | 8-16 per increment | 16-32 per increment | 16-32 per increment |
| Relaxation Delay | 1-2 seconds | 2-5 seconds | 1.5-2 seconds | 1.5-2 seconds | 1.5-2 seconds |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
Data Interpretation: A Case Study
Consider the ¹H NMR spectra of cis- and trans-4-aminocyclohexanol.
| Proton | cis-4-Aminocyclohexanol (in D₂O) | trans-4-Aminocyclohexanol (in D₂O) | Key Distinguishing Features |
| H-1 (CH-OH) | ~3.96 ppm (multiplet) | ~3.58 ppm (multiplet) | The chemical shift of H-1 is influenced by the orientation of the hydroxyl group. |
| H-4 (CH-NH₂) | Multiplet integrated with other ring protons | ~3.07 ppm (multiplet) | The chemical shift of H-4 is sensitive to the stereochemistry of the amino group. |
| Ring Protons | 1.63-1.78 ppm (multiplets) | 1.43 & 2.06 ppm (multiplets) | The different chemical environments of axial and equatorial protons lead to distinct patterns. |
Data compiled from multiple sources for illustrative purposes.[1][9]
A COSY spectrum would show correlations between H-1 and the protons on C-2 and C-6, and between H-4 and the protons on C-3 and C-5, confirming the ring structure. An HSQC would then link these proton signals to their respective carbon signals.
The crucial NOESY experiment would then differentiate the isomers. For trans-4-aminocyclohexanol, a strong NOE would be observed between the axial H-1 and the axial protons at C-2 and C-6. For the cis isomer, the NOE patterns would reflect the axial/equatorial arrangement of the H-1 and H-4 protons in the dominant chair conformation.
Conclusion
In the rigorous field of drug development and chemical synthesis, there is no room for ambiguity in structural assignment. While 1D NMR provides a foundational overview, a suite of 2D NMR experiments—COSY, HSQC, and particularly NOESY/ROESY—is essential for the definitive confirmation of the structure and stereochemistry of this compound derivatives. By systematically applying these powerful techniques, researchers can confidently elucidate the three-dimensional architecture of their molecules, a critical step in understanding their function and advancing their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. azooptics.com [azooptics.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Cross-Referencing 4-Aminocyclohexanol Spectral Data with Chemical Databases
A Senior Application Scientist's Guide to
In the fields of chemical research and pharmaceutical development, the unequivocal structural identification of a compound is the bedrock upon which all subsequent data rests. Ambiguity in a molecule's identity compromises the validity of biological activity, pharmacokinetic, and toxicological studies. This guide provides a comprehensive framework for the rigorous identification of 4-Aminocyclohexanol, a versatile bifunctional molecule, by cross-referencing experimentally acquired spectral data with established chemical databases. The principles and workflows detailed herein are designed to ensure the highest degree of scientific integrity and are applicable to the broader practice of chemical compound validation.
The Spectroscopic Signature of this compound
This compound (C₆H₁₃NO, MW: 115.17 g/mol ) is a bifunctional molecule containing both a primary amine and a secondary alcohol on a cyclohexane ring.[1] This structure gives rise to a distinct spectroscopic "fingerprint." The molecule exists as two primary stereoisomers, cis and trans, which can often be distinguished by high-resolution spectroscopy, particularly NMR. For this guide, we will focus on the more common trans-isomer.
Accurate structural elucidation requires a multi-technique approach. By comparing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy against reference data from trusted databases, a confident identification can be achieved.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, the molecular ion [M]⁺ is expected at m/z 115.[2] The protonated molecule [M+H]⁺ is also commonly observed at m/z 116.[3]
Table 1: Key Mass Spectrometry Peaks for trans-4-Aminocyclohexanol
| m/z | Relative Intensity | Assignment | Database Source(s) |
| 115 | 5.5% | [M]⁺ (Molecular Ion) | ChemicalBook[2] |
| 98 | 1.3% | [M-NH₃]⁺ | Inferred |
| 57 | 25.8% | C₄H₉⁺ fragment | ChemicalBook[2] |
| 56 | 100% | C₃H₄N⁺ fragment (Base Peak) | ChemicalBook[2] |
| 43 | 34.8% | C₃H₇⁺ fragment | ChemicalBook[2] |
This data is compiled from various sources and represents typical fragmentation patterns. Experimental conditions can influence relative intensities.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum of this compound is characterized by the distinct stretches of its -OH and -NH₂ groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Database Source(s) |
| 3200-3500 (broad) | O-H and N-H | Stretching | SpectraBase[4], NIST[5] |
| 2850-2950 | C-H (aliphatic) | Stretching | SpectraBase[4], NIST[5] |
| 1590-1650 | N-H | Bending (Scissoring) | Inferred |
| 1060-1100 | C-O | Stretching | Inferred |
Note: The broadness of the O-H and N-H signals is due to hydrogen bonding. In vapor-phase IR, these bands may appear sharper.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For trans-4-Aminocyclohexanol, the chair conformation of the cyclohexane ring leads to distinct signals for axial and equatorial protons.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-4-Aminocyclohexanol
| Technique | Chemical Shift (δ) ppm | Assignment | Database Source(s) |
| ¹H NMR | ~3.4 - 3.6 | H-1 (CH-OH) | ChemicalBook, SpectraBase[4] |
| ~2.5 - 2.7 | H-4 (CH-NH₂) | ChemicalBook, SpectraBase[4] | |
| ~1.8 - 2.1 | 4H (Axial CH₂) | ChemicalBook, SpectraBase[4] | |
| ~1.2 - 1.4 | 4H (Equatorial CH₂) | ChemicalBook, SpectraBase[4] | |
| ¹³C NMR | ~69 - 71 | C-1 (CH-OH) | ChemicalBook[6] |
| ~50 - 52 | C-4 (CH-NH₂) | ChemicalBook[6] | |
| ~34 - 36 | C-2, C-6 | ChemicalBook[6] | |
| ~31 - 33 | C-3, C-5 | ChemicalBook[6] |
Solvent choice (e.g., D₂O, CDCl₃, DMSO-d₆) will affect the chemical shifts, especially for the exchangeable -OH and -NH₂ protons.
The Cross-Referencing Workflow: A Self-Validating System
The process of confirming a compound's identity is iterative and systematic. The goal is to build a congruent dataset where experimental results are consistently supported by reference data from multiple, independent databases. This workflow is designed to be a self-validating system, minimizing the risk of misidentification.
Caption: Workflow for spectral data cross-referencing.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is profoundly affected by sample preparation. For this compound, which is a solid, a typical procedure is as follows.
Objective: To prepare a high-quality, particle-free sample for ¹H and ¹³C NMR analysis.
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, ~0.6 mL)[7]
-
5 mm NMR tube (clean and dry)[8]
-
Pasteur pipette
-
Kimwipe or glass wool plug[7]
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh 5-20 mg of the purified this compound into a clean, dry vial.
-
Rationale: This amount provides sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time, especially for the less sensitive ¹³C nucleus.
-
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Agitate gently to dissolve the sample completely.
-
Rationale: Using a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte peaks in a ¹H spectrum.[9] The solvent provides the deuterium lock signal for the spectrometer.
-
-
Filtration: Place a small, tight plug of glass wool or Kimwipe into a Pasteur pipette.[7]
-
Rationale: This step is critical. Suspended solid particles will distort the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.
-
-
Transfer: Filter the solution directly into the NMR tube through the prepared pipette. The final volume should be approximately 0.55-0.6 mL (a height of ~4-5 cm in a standard 5 mm tube).[8]
-
Rationale: An incorrect sample volume can make it difficult for the spectrometer to achieve good magnetic field homogeneity (shimming), delaying the experiment and degrading spectral quality.
-
-
Capping & Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube before inserting it into the spectrometer.[8][9]
Trustworthiness and Authoritative Grounding
The validation of a chemical structure is not merely a procedural checklist; it is a fundamental requirement for reproducible science. International bodies like the International Union of Pure and Applied Chemistry (IUPAC) have established guidelines for the unequivocal structural identification of compounds and for the validation of chemical methods.[10][11] The core principle is that data must be robust, repeatable, and presented with enough detail for other researchers to validate the findings.[10]
Furthermore, the FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are becoming a standard for the management of spectroscopic data.[12][13] Adhering to these principles, by referencing public databases and using standardized data formats, ensures that the structural assignment of this compound is not only correct but also contributes to the collective body of scientific knowledge.[12] The process of comparing experimental data to multiple database entries, as outlined in this guide, is a practical application of these authoritative standards, ensuring a high degree of confidence in the final structural assignment.
References
- 1. This compound | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-Aminocyclohexanol(27489-62-9) MS [m.chemicalbook.com]
- 3. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 4. spectrabase.com [spectrabase.com]
- 5. Cyclohexanol [webbook.nist.gov]
- 6. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR spectrum [chemicalbook.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. iupac.org [iupac.org]
- 11. publications.iupac.org [publications.iupac.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pure.southwales.ac.uk [pure.southwales.ac.uk]
A Comparative Guide to Rhodium and Palladium Catalysts for 4-Aminocyclohexanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aminocyclohexanol, a crucial building block in the pharmaceutical industry, hinges on the catalytic hydrogenation of 4-aminophenol. The choice of catalyst, particularly between rhodium and palladium, is a critical decision that significantly influences the stereochemical outcome, yield, and overall efficiency of the synthesis. This guide provides an in-depth comparison of rhodium and palladium catalysts for this application, supported by experimental data and mechanistic insights to aid researchers in catalyst selection and process optimization.
The Decisive Role of the Catalyst in Stereoselectivity
The primary challenge in this compound synthesis lies in controlling the stereochemistry to selectively obtain the desired cis or trans isomer. The spatial arrangement of the amino and hydroxyl groups is paramount for the biological activity of the final pharmaceutical product. It is in this aspect that rhodium and palladium catalysts exhibit their most profound differences.
Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely reported to favor the formation of the thermodynamically more stable trans-4-aminocyclohexanol.[1][2] This preference is a cornerstone of many synthetic routes where the trans isomer is the target molecule.
Conversely, rhodium-based catalysts offer a pathway to the cis isomer, although the selectivity is highly dependent on the specific catalyst formulation and reaction conditions.[1] Some rhodium catalysts have been reported to favor the cis product, while others can be tuned to produce a higher proportion of the trans isomer.[1][3] This variability, while offering flexibility, necessitates careful catalyst screening and optimization. A patent describes a rhodium on alumina catalyst that can produce a 1:1 mixture of trans and cis isomers.[3][4]
Mechanistic Underpinnings of Stereoselectivity
The hydrogenation of 4-aminophenol to this compound is believed to proceed through a two-step mechanism.[5] The first step involves the hydrogenation of the aromatic ring to form an unstable enol intermediate, which rapidly tautomerizes to 4-aminocyclohexanone. The second step is the hydrogenation of the ketone to the final alcohol product. The stereoselectivity of the overall reaction is determined in this second step.
The different stereochemical outcomes observed with rhodium and palladium can be attributed to the distinct ways in which the 4-aminocyclohexanone intermediate adsorbs onto the catalyst surface. The interaction between the substrate and the metal surface dictates the direction of hydrogen addition.
Caption: Generalized reaction pathway for the synthesis of this compound.
Comparative Performance Data
| Parameter | Rhodium Catalyst | Palladium Catalyst |
| Primary Product | Can be tuned for cis or trans isomers | Predominantly trans isomer[1][2] |
| Typical Support | Alumina (Al₂O₃), Carbon (C)[3] | Carbon (C), Alumina (Al₂O₃)[1][6] |
| Reported trans:cis Ratio | 1:1 (Rh/Al₂O₃)[3][4] to 92:8 (specific Rh catalyst)[1] | 3:1 to 4:1 (5% Pd/C)[1] |
| Typical Temperature | Room temperature to 100°C[3] | ~100°C[1] |
| Typical Pressure | ~3.5 bar H₂[3] | ~4.5 bar H₂[1] |
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound using rhodium and palladium catalysts, based on procedures described in the literature.[1][3]
Protocol 1: Rhodium-Catalyzed Hydrogenation of p-Acetamidophenol
Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanol.
Materials:
-
p-Acetamidophenol (Paracetamol)
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Ethanol
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and ethanol.
-
Add the 5% Rh/Al₂O₃ catalyst.
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 3.5 bar.[3]
-
Maintain the reaction at room temperature with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques like GC or TLC. The reaction is typically run for about 4 hours.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution containing a mixture of cis- and trans-4-acetamidocyclohexanol can then be hydrolyzed under acidic or basic conditions to yield the free aminocyclohexanol isomers.
Protocol 2: Palladium-Catalyzed Hydrogenation of p-Acetamidophenol
Objective: To synthesize predominantly trans-4-aminocyclohexanol.
Materials:
-
p-Acetamidophenol (Paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (50% water wet)
-
Deionized water
-
Hydrogen gas
-
Pressure reactor (autoclave)
Procedure:
-
Charge the pressure reactor with p-acetamidophenol and deionized water.[1]
-
Add the 5% Pd/C catalyst. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.[1]
-
Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 4.5 bar.[1]
-
Heat the reaction mixture to 100°C with vigorous stirring.[1]
-
Monitor the reaction progress by monitoring hydrogen uptake or by taking analytical samples. The reaction is typically run for 24-36 hours or until the starting material is no longer detected.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.[1]
-
The resulting solution containing predominantly trans-4-acetamidocyclohexanol can be hydrolyzed to the free amine.
Caption: A generalized experimental workflow for catalytic hydrogenation.
Catalyst Stability and Reusability
For industrial applications, catalyst stability and the potential for recycling are critical economic and environmental considerations. Both rhodium and palladium are precious metals, and their efficient recovery and reuse are paramount. Heterogeneous catalysts, such as Pd/C and Rh/Al₂O₃, are generally favored for their ease of separation from the reaction mixture by filtration.[1][7]
Palladium catalysts are known for their robustness in hydrogenation reactions.[7] However, catalyst poisoning can be a concern, and the presence of impurities in the starting material or solvent can diminish their activity over time.[1]
Information on the long-term stability and recyclability of rhodium catalysts in this specific application is less documented in readily available literature. However, research into supported rhodium catalysts for various hydrogenation reactions indicates that catalyst deactivation can occur, though the mechanisms are complex and depend on the support and reaction conditions.[8]
Conclusion: Selecting the Right Catalyst
The choice between rhodium and palladium for the synthesis of this compound is primarily dictated by the desired stereoisomer.
-
For the synthesis of trans-4-aminocyclohexanol, palladium catalysts, particularly Pd/C, are the well-established and reliable choice. They consistently provide a high preference for the thermodynamically favored trans product.
-
When the cis isomer is the target, rhodium catalysts present a viable, albeit more complex, option. The stereochemical outcome is highly sensitive to the catalyst's composition and the reaction parameters, necessitating careful optimization.
Researchers and process chemists must weigh the importance of stereochemical control against factors such as catalyst cost, availability, and the need for process development. While palladium offers a more straightforward path to the trans isomer, the versatility of rhodium provides opportunities for the synthesis of the less common but equally valuable cis-4-aminocyclohexanol.
References
- 1. iris.unive.it [iris.unive.it]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Electrocatalytic and thermal catalytic phenol hydrogenation over platinum and rhodium [morressier.com]
- 4. [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 4-Aminocyclohexanol Purity and its Impact on Downstream Acylation Reactions
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials is a critical parameter that dictates the efficiency, reproducibility, and safety of the entire manufacturing process. This guide provides a detailed comparative analysis of different purity grades of trans-4-Aminocyclohexanol and their consequential impact on a common downstream acylation reaction. Through meticulously designed experiments, we demonstrate that higher purity grades of this versatile building block lead to significantly improved reaction yields, cleaner product profiles, and a reduction in downstream purification efforts. This document is intended to serve as a practical resource for researchers, process chemists, and drug development professionals to make informed decisions when selecting raw materials for their synthetic endeavors.
Introduction: The Understated Importance of Starting Material Purity
trans-4-Aminocyclohexanol is a bifunctional organic compound that serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably as a key building block for the mucolytic agent Ambroxol.[1][2] Its structure, featuring both a primary amine and a secondary alcohol, allows for a variety of chemical transformations.[3] However, the presence of impurities, which can include the cis-isomer, unreacted starting materials from its own synthesis, or other related substances, can have a profound and often detrimental effect on subsequent chemical steps.[2][4]
Impurities can act in several insidious ways:
-
Competing Reactants: They may react with the desired reagents, leading to the formation of by-products and a decrease in the yield of the target molecule.
-
Catalyst Poisoning: Certain impurities can deactivate catalysts used in downstream reactions, slowing or halting the desired transformation.
-
Altered Reaction Kinetics: The presence of unknown substances can unpredictably alter the reaction rate, making process control and scale-up challenging.
-
Complex Purification: By-products formed from impurities often have similar physicochemical properties to the desired product, complicating purification and potentially requiring additional, costly chromatographic steps.
This guide will compare the performance of three commercially available grades of trans-4-Aminocyclohexanol (98%, 99%, and >99.9% purity) in a model acylation reaction to form N-(4-hydroxycyclohexyl)acetamide.[5][6]
Experimental Design and Methodology
A systematic approach was designed to isolate the effect of starting material purity on the acylation reaction. Three parallel reactions were conducted under identical conditions, with the only variable being the purity of the trans-4-Aminocyclohexanol.
Experimental Workflow
Caption: A schematic of the experimental workflow for assessing the impact of 4-Aminocyclohexanol purity.
Detailed Experimental Protocol: Acylation of trans-4-Aminocyclohexanol
-
Preparation: Three separate 250 mL three-neck round-bottom flasks were equipped with magnetic stirrers, nitrogen inlets, and temperature probes.
-
Charging Reactants: To each flask, 11.52 g (0.10 mol) of the respective trans-4-Aminocyclohexanol grade (98%, 99%, >99.9%) was added, followed by 100 mL of dichloromethane. The mixtures were stirred until all solids dissolved.
-
Acylating Agent Addition: The solutions were cooled to 0-5°C in an ice bath. Acetic anhydride (10.2 g, 0.10 mol, 1.0 equivalent) was added dropwise to each flask over 20 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition was complete, the ice baths were removed, and the reactions were allowed to warm to room temperature (approx. 20-22°C) and stirred for 3 hours. Reaction completion was monitored by TLC.
-
Work-up: Each reaction mixture was quenched by the slow addition of 50 mL of a saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 25 mL). The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-(4-hydroxycyclohexyl)acetamide.
-
Analysis: A small, precise amount of the crude product from each reaction was dissolved in a suitable solvent and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the yield and purity, and by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any impurities.
Results and Discussion
The purity of the starting trans-4-Aminocyclohexanol had a direct and quantifiable impact on both the reaction yield and the purity of the resulting amide product. The results are summarized in Table 1.
Table 1: Comparative Results of Acylation Using Different Grades of trans-4-Aminocyclohexanol
| Starting Material Grade (Purity) | Crude Product Yield (%) | Product Purity (by HPLC Area %) | Major Impurity Identified |
| 98.0% | 88.5% | 96.2% | cis-Isomer of Product |
| 99.0% | 94.2% | 98.8% | cis-Isomer of Product |
| >99.9% | 98.9% | >99.9% | None Detected |
The data clearly illustrates a strong positive correlation between the purity of the starting material and the success of the reaction. The use of >99.9% pure trans-4-Aminocyclohexanol resulted in a near-quantitative yield and an exceptionally clean product profile. In contrast, the 98% pure starting material produced a significantly lower yield and a product contaminated with a notable amount of the cis-isomer of N-(4-hydroxycyclohexyl)acetamide.
This primary impurity arises from the presence of cis-4-Aminocyclohexanol in the lower-purity starting material. This isomeric impurity undergoes the same acylation reaction, leading to a product that is often difficult to separate from the desired trans-isomer due to their similar polarities.
Impact of Isomeric Impurities on Downstream Reactions
Caption: Reaction pathways showing the formation of the desired product and an isomeric impurity.
The presence of the cis-isomer in the final product can have significant implications for pharmaceutical applications, where stereochemistry is often critical for biological activity and safety. The removal of this impurity would necessitate additional purification steps, such as column chromatography or recrystallization, leading to increased production time, solvent waste, and overall cost.
Conclusion and Recommendations
This guide unequivocally demonstrates that the purity of trans-4-Aminocyclohexanol is not a trivial specification but a critical process parameter with significant downstream consequences.
Key Findings:
-
Yield: Higher purity starting material directly translates to higher yields of the desired product.
-
Purity: The use of >99.9% pure trans-4-Aminocyclohexanol results in a product that may not require further purification, streamlining the synthetic process.
-
Cost-Effectiveness: While higher purity grades may have a higher initial purchase price, the investment is often recouped through reduced purification costs, higher throughput, and improved batch-to-batch consistency.
For researchers and drug development professionals, we strongly recommend the use of the highest purity grade of trans-4-Aminocyclohexanol that is economically feasible, particularly for the synthesis of cGMP (Current Good Manufacturing Practice) materials. Investing in purity at the outset is a robust strategy to mitigate risks, simplify process development, and ensure the quality and integrity of the final API.
References
- 1. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 2. This compound | 40525-78-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 27489-62-9 Trans-4-Aminocyclohexanol Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. N-(4-Hydroxycyclohexyl)acetamide(cis- and trans- mixture) - Lead Sciences [lead-sciences.com]
- 6. N-(4-Hydroxycyclohexyl)acetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Aminocyclohexanol
As researchers and scientists dedicated to advancing drug development, our commitment to safety in the laboratory is paramount. Handling chemical reagents requires a deep understanding of their properties and the appropriate measures to mitigate risk. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when working with 4-Aminocyclohexanol, a compound that demands rigorous safety protocols due to its hazardous nature. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Immediate Safety Briefing: Understanding the Hazards of this compound
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1] In its solid form, the dust can be inhaled, causing irritation to the respiratory tract.[2] The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, a comprehensive PPE strategy is not just recommended, it is a critical necessity. Before beginning any work with this compound, ensure you have reviewed the Safety Data Sheet (SDS) and are familiar with the location and operation of all laboratory safety equipment, including eyewash stations and safety showers.[2][3]
Core Principles of PPE Selection
The selection of appropriate PPE is a function of the specific task being performed and the associated risk of exposure. For this compound, we must consider the potential for contact with the solid material, solutions containing the compound, and the generation of dust or aerosols.
Engineering Controls: Your First Line of Defense
Before relying on PPE, always prioritize engineering controls to minimize exposure. When handling this compound, especially in its powdered form, all work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][4] This is crucial to prevent the inhalation of dust particles.[2]
Detailed PPE Requirements for this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Chemical safety goggles with side shields or a full-face shield.[1][4] | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Required if dust is generated and work is not in a fume hood (NIOSH-approved respirator).[1] |
| Preparing Solutions | Chemical safety goggles with side shields or a full-face shield.[1][4] | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Recommended if significant vapors may be generated. |
| Conducting Reactions | Chemical safety goggles with side shields or a full-face shield.[1][4] | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not typically required if performed in a closed system or fume hood. |
| Handling Waste and Spills | Chemical safety goggles with side shields and a full-face shield.[1][4] | Heavy-duty chemical-resistant gloves (e.g., thicker Nitrile or Butyl rubber). | Chemical-resistant apron over a laboratory coat. | Required for significant spills, especially of the solid (NIOSH-approved respirator).[1] |
Hand Protection: A Deeper Dive
While nitrile gloves are commonly recommended for handling this compound, it is crucial to understand that not all nitrile gloves are created equal.[1] The thickness of the glove and its breakthrough time for the specific chemical are critical factors. For incidental contact, standard nitrile examination gloves may be sufficient. However, for prolonged handling or in situations with a high risk of splashes, more robust gloves with a longer breakthrough time are necessary.
Best Practices for Glove Selection and Use:
-
Consult Manufacturer Data: Always refer to the glove manufacturer's chemical resistance guide to ensure the chosen glove material is compatible with this compound.
-
Inspect Before Use: Before donning gloves, visually inspect them for any signs of degradation, punctures, or tears.
-
Double Gloving: For tasks with a higher risk of exposure, consider wearing two pairs of gloves. This provides an additional layer of protection.
-
Proper Removal: After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin.
-
Immediate Replacement: If a glove is contaminated, remove it immediately, wash your hands thoroughly, and don a new pair.
Procedural Guidance: Step-by-Step PPE Protocols
Adherence to standardized procedures for donning and doffing PPE is essential to prevent cross-contamination and exposure.
Donning PPE Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
